molecular formula C6H12ClNO B1472061 5-Oxa-2-azaspiro[3.4]octane hydrochloride CAS No. 1359656-11-3

5-Oxa-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B1472061
CAS No.: 1359656-11-3
M. Wt: 149.62 g/mol
InChI Key: RVTZXQHPQGYYGT-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.4]octane hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-oxa-2-azaspiro[3.4]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6(8-3-1)4-7-5-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTZXQHPQGYYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359656-11-3
Record name 5-oxa-2-azaspiro[3.4]octane hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 5-Oxa-2-azaspiro[3.4]octane Hydrochloride: A Key Spirocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Oxa-2-azaspiro[3.4]octane hydrochloride, a significant spirocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and its critical role in the development of novel therapeutics, particularly as a modulator of the M4 muscarinic acetylcholine receptor.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Design

In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into their designs.[1] Spirocycles, carbocyclic or heterocyclic ring systems fused at a single atom, offer a unique and rigid 3D geometry that can enhance molecular complexity and novelty.[1] The 5-Oxa-2-azaspiro[3.4]octane core, which incorporates both an azetidine and a tetrahydrofuran ring, is a particularly attractive scaffold. This arrangement provides multiple vectors for substitution, allowing for fine-tuning of a molecule's properties to optimize interactions with biological targets.

The hydrochloride salt of this spirocycle is often utilized to improve solubility and handling of the parent amine, making it a readily usable building block in a variety of synthetic applications.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central spiro carbon atom connecting a four-membered azetidine ring and a five-membered tetrahydrofuran ring. The nitrogen atom of the azetidine ring is protonated in the hydrochloride salt form.

Diagram 1: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1359656-11-3[2]
Molecular Formula C₆H₁₂ClNOCalculated
Molecular Weight 149.62 g/mol Calculated
Appearance White to off-white solidTypical for similar amine hydrochlorides
Melting Point Not availableData not found
Solubility Soluble in water and methanolExpected for a hydrochloride salt
pKa Not availableData not found

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from N-Boc-3-azetidinone. The following protocol is a robust and scalable method adapted from patented procedures for analogous structures.[3]

Diagram 2: Synthetic Pathway to this compound

G start N-Boc-3-azetidinone step1 Step 1: Allylation start->step1 intermediate1 tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate step1->intermediate1 step2 Step 2: Bromination intermediate1->step2 intermediate2 tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate step2->intermediate2 step3 Step 3: Cyclization intermediate2->step3 intermediate3 tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate step3->intermediate3 step4 Step 4: Deprotection intermediate3->step4 intermediate4 5-Oxa-2-azaspiro[3.4]octane step4->intermediate4 step5 Step 5: Salt Formation intermediate4->step5 end This compound step5->end

A flowchart illustrating the multi-step synthesis of the target compound.

Step 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

This step involves a Barbier-type reaction, which is a single-pot variation of the Grignard reaction.

  • Procedure:

    • To a stirred suspension of zinc powder (1.2 eq.) in a saturated aqueous solution of ammonium chloride, add a solution of N-Boc-3-azetidinone (1.0 eq.) in tetrahydrofuran (THF).

    • To this mixture, add allyl bromide (1.2 eq.) dropwise at room temperature.

    • Stir the reaction mixture overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired alcohol.

Step 2: Synthesis of tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

This is a standard bromination of the alkene.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq.) in dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add a solution of bromine (1.1 eq.) in DCM dropwise.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dibrominated intermediate.

Step 3: Synthesis of tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

This step is an intramolecular Williamson ether synthesis to form the spirocyclic core.

  • Procedure:

    • Dissolve the dibrominated product from Step 2 (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, for example, potassium carbonate (2.0 eq.).

    • Heat the reaction mixture to 80-90 °C and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of 5-Oxa-2-azaspiro[3.4]octane (Deprotection)

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.

  • Procedure:

    • Dissolve the Boc-protected spirocycle from Step 3 (1.0 eq.) in a suitable solvent like dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl).[4]

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

Step 5: Formation of this compound

This is a straightforward acid-base reaction to form the hydrochloride salt.

  • Procedure:

    • Dissolve the crude amine from Step 4 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

    • Add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Spectroscopic Characterization

The structure of this compound can be confirmed by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Broad singlet for the two N-H protons. - Multiple multiplets in the aliphatic region corresponding to the protons on the azetidine and tetrahydrofuran rings.
¹³C NMR - Signals corresponding to the four distinct carbon atoms of the spirocyclic core.
IR Spectroscopy - Broad absorption band in the 3200-2800 cm⁻¹ region, characteristic of an amine salt. - C-H stretching vibrations around 2900 cm⁻¹. - C-O stretching vibration for the ether linkage around 1100 cm⁻¹.
Mass Spectrometry (ESI+) - A molecular ion peak [M+H]⁺ corresponding to the free base (m/z = 114.09).

Applications in Drug Discovery

The 5-Oxa-2-azaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure and the presence of both hydrogen bond donor and acceptor functionalities.

M4 Muscarinic Acetylcholine Receptor Agonists

A significant application of 5-Oxa-2-azaspiro[3.4]octane derivatives is in the development of selective M4 muscarinic acetylcholine receptor agonists.[3][5] The M4 receptor is a G protein-coupled receptor predominantly expressed in the central nervous system and is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[6]

Derivatives of 5-Oxa-2-azaspiro[3.4]octane have been investigated for their potential to selectively activate the M4 receptor, which may offer therapeutic benefits without the side effects associated with non-selective muscarinic agonists.[3] The spirocyclic core serves as a rigid scaffold to orient pharmacophoric groups in a precise manner for optimal interaction with the receptor binding site.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its unique spirocyclic structure provides a rigid three-dimensional framework that is advantageous for the design of novel therapeutics. The synthetic route outlined in this guide offers a practical approach to its preparation, and its application in the development of M4 muscarinic acetylcholine receptor agonists highlights its potential in addressing challenging diseases of the central nervous system. As the demand for novel, patentable chemical matter continues to grow, scaffolds like 5-Oxa-2-azaspiro[3.4]octane will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

An In-depth Technical Guide to 5-Oxa-2-azaspiro[3.4]octane Hydrochloride (CAS Number: 1359656-11-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Oxa-2-azaspiro[3.4]octane hydrochloride (CAS Number: 1359656-11-3), a spirocyclic scaffold of significant interest in modern medicinal chemistry. The guide details its chemical characterization, a representative synthetic protocol, and analytical characterization methods. A significant portion of this document is dedicated to the biological context of this compound and its derivatives, particularly focusing on their role as M4 muscarinic acetylcholine receptor agonists and the therapeutic potential thereof. This guide is intended to be a valuable resource for researchers and drug development professionals working with this and related spirocyclic systems.

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by exploring three-dimensional chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful strategy to achieve this. The rigid, defined three-dimensional geometry of spirocycles can lead to enhanced target binding, improved metabolic stability, and increased aqueous solubility. This compound is a prime example of such a scaffold, offering a unique combination of a constrained azetidine ring and a tetrahydrofuran ring, presenting distinct vectors for chemical modification and interaction with biological targets.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.

PropertyValueSource(s)
CAS Number 1359656-11-3
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
Canonical SMILES C1C(OC12CNC2)C(=O)O.Cl
Physical Appearance White to off-white solid (predicted)
Solubility Expected to be soluble in water and polar organic solvents.

Synthesis of this compound: A Representative Protocol

Synthetic Workflow Diagram

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Step 1: Synthesis of N-Boc-3-hydroxymethyl-azetidine Start->Step1 Step2 Step 2: Oxidation to N-Boc-azetidine-3-carbaldehyde Step1->Step2 Oxidation Step3 Step 3: Wittig Reaction to form N-Boc-3-(2-ethoxy-2-oxoethylidene)azetidine Step2->Step3 Wittig Reagent Step4 Step 4: Michael Addition and Lactonization to form the Spirocycle Step3->Step4 Base, Heat Step5 Step 5: Boc Deprotection and HCl Salt Formation Step4->Step5 HCl in Dioxane Final 5-Oxa-2-azaspiro[3.4]octane Hydrochloride Step5->Final M4_Signaling cluster_cytosol Cytosol M4R M4 Receptor G_protein Gαi/o-βγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Agonist 5-Oxa-2-azaspiro[3.4]octane Derivative (Agonist) Agonist->M4R Binds and Activates

A Technical Guide to the Spectroscopic Analysis of 5-Oxa-2-azaspiro[3.4]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic techniques essential for the structural elucidation and characterization of 5-Oxa-2-azaspiro[3.4]octane hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Introduction

This compound is a unique spirocyclic scaffold incorporating an oxetane ring and an azetidine ring. Such structures are of increasing interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties. The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical development. Accurate and comprehensive structural characterization is a critical and non-negotiable step in the drug development pipeline, ensuring compound identity, purity, and stability. This guide details the application of NMR, IR, and MS to provide an unambiguous structural confirmation of this novel heterocyclic compound.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. This compound possesses several key features that will manifest in its spectra:

  • Spirocyclic System: A central quaternary carbon atom joins the azetidine and tetrahydrofuran rings. This spirocenter imparts significant conformational rigidity.

  • Oxetane Ring: A four-membered ether ring, which exhibits characteristic ring strain.

  • Azetidine Ring: A four-membered amine ring. As a hydrochloride salt, the nitrogen atom is protonated and bears a positive charge.

  • Secondary Ammonium Salt: The protonated amine (-NH2+-) gives rise to specific signals in both NMR and IR spectra.

  • Chloride Counter-ion: While not directly observed by these techniques, its presence influences the overall chemical environment.

Below is a visual representation of the chemical structure.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure dissolution and to exchange with the acidic N-H protons, causing their signal to disappear.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

¹H NMR Spectral Interpretation: Predicted Chemical Shifts

The expected ¹H NMR spectrum will be characterized by signals in the aliphatic region, with downfield shifts influenced by the electronegative oxygen and positively charged nitrogen.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Justification
H attached to N4.5 - 5.5 (in non-exchanging solvent)Broad singletProtons on a positively charged nitrogen are significantly deshielded. Broadness is due to quadrupolar relaxation and potential exchange.
CH₂ adjacent to O4.0 - 4.5TripletProtons are deshielded by the adjacent electronegative oxygen atom. The splitting pattern will depend on coupling with neighboring protons.
CH₂ adjacent to N⁺3.5 - 4.0MultipletProtons are deshielded by the adjacent positively charged nitrogen.
Other CH₂ groups2.0 - 3.0MultipletProtons in the rest of the aliphatic rings, with their exact shifts determined by their proximity to the heteroatoms and the spirocenter.

Note: The exact chemical shifts and multiplicities will depend on the solvent and the specific conformation of the rings.

¹³C NMR Spectral Interpretation: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Carbon(s) Predicted Chemical Shift (ppm) Justification
Spiro (Quaternary) C60 - 75The spiro carbon is a quaternary center and its chemical shift is influenced by the attached heteroatoms.
CH₂ adjacent to O65 - 80Highly deshielded due to the direct attachment to the electronegative oxygen atom.
CH₂ adjacent to N⁺45 - 60Deshielded by the adjacent positively charged nitrogen.
Other CH₂ groups25 - 40Standard aliphatic carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a modern, rapid, and often preferred method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

IR Spectral Interpretation: Key Vibrational Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the ammonium salt and the C-O bond of the ether.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Significance
N⁺-H Stretch2800 - 3200Broad, strong envelopeCharacteristic of a secondary amine salt. This broadness is due to strong hydrogen bonding.[1][2]
C-H Stretch (aliphatic)2850 - 3000Medium to strong, sharp peaksOverlaps with the broad N⁺-H stretch but may appear as sharper features on top of the broad band.[1]
N⁺-H Bend1560 - 1620Medium to strongA key diagnostic peak for secondary amine salts.[1][3]
C-O Stretch (ether)1050 - 1150Strong, sharpCharacteristic of the C-O-C stretching in the oxetane ring.

The chloride counter-ion does not have a vibrational signature in the mid-IR region.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with a soft ionization source like Electrospray Ionization (ESI) is ideal for this polar, pre-charged molecule.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source.

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information. This is typically done via Collision-Induced Dissociation (CID).[4]

Mass Spectral Interpretation: Expected Ions and Fragmentation

In positive mode ESI-MS, the molecule is already charged, so the primary ion observed will be the cation of the salt.

m/z Value (Expected) Ion Identity Notes
114.0868[M+H]⁺ (as the free base)This corresponds to the protonated free base, 5-Oxa-2-azaspiro[3.4]octane. This will be the molecular ion peak.

Fragmentation Pathway:

The fragmentation of the molecular ion will likely be initiated by cleavage of the rings. Alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen, is a common fragmentation pathway for amines.[5][6] The strained four-membered rings are also susceptible to cleavage.

M [M+H]⁺ m/z = 114 F1 Loss of C₂H₄O m/z = 70 M->F1 Ring Opening F2 Loss of C₂H₄ m/z = 86 M->F2 Alpha-Cleavage

Caption: A simplified potential fragmentation pathway for 5-Oxa-2-azaspiro[3.4]octane.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing a combination of NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation. The predicted data, based on established principles of spectroscopy and the known behavior of related functional groups, serves as a reliable guide for researchers. The correlation of data across these orthogonal techniques—the carbon-hydrogen framework from NMR, the functional groups from IR, and the molecular weight and fragmentation from MS—is essential for the unambiguous characterization of this and other novel chemical entities in the drug discovery and development process.

References

Solubility and stability of 5-Oxa-2-azaspiro[3.4]octane hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Oxa-2-azaspiro[3.4]octane hydrochloride in Various Solvents

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a novel spirocyclic compound of interest in drug discovery and development. Recognizing the critical impact of these physicochemical properties on bioavailability, formulation, and shelf-life, this document outlines both the theoretical underpinnings and practical, field-proven methodologies for their assessment. It is designed for researchers, chemists, and formulation scientists, offering a robust, self-validating system for generating reliable and reproducible data. The protocols described herein are grounded in established principles and draw upon regulatory guidance for pharmaceutical stress testing.

Introduction: The Pivotal Role of Solubility and Stability in Drug Development

This compound is a heterocyclic compound featuring a unique spirocyclic scaffold. Such structures are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to enhanced target specificity and improved pharmacological properties. As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is not merely a regulatory formality but a cornerstone of successful drug development.

  • Solubility directly influences the bioavailability of an orally administered drug and dictates the feasibility of parenteral formulations. Poor aqueous solubility can lead to erratic absorption and suboptimal therapeutic efficacy.

  • Stability determines the compound's shelf-life, storage conditions, and potential for degradation into inactive or, more critically, toxic impurities.[1][2]

This guide provides the experimental logic and detailed protocols to empower researchers to systematically characterize these critical attributes for this compound.

Solubility Profiling: A Multi-Solvent Approach

The hydrochloride salt form of the compound is intended to enhance aqueous solubility. However, its behavior in various co-solvents and buffered systems must be empirically determined. We will explore both kinetic and thermodynamic solubility.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary. It is designed to simulate various physiological and formulation environments:

  • Water (Milli-Q or WFI): Baseline aqueous solubility.

  • Phosphate-Buffered Saline (PBS, pH 7.4): Simulates physiological pH.

  • 0.1 N HCl (pH ~1): Represents the acidic environment of the stomach.

  • Ethanol/Water Mixtures: Common co-solvent systems in formulations.

  • Dimethyl Sulfoxide (DMSO): A standard solvent for initial compound storage and in vitro assays.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume (e.g., 1 mL) of each test solvent in separate glass vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for 24-48 hours. This duration is crucial to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling and Dilution: Carefully collect an aliquot of the supernatant from each vial. Dilute the supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Data Presentation: Hypothetical Solubility Data

All quantitative data should be summarized for clear comparison.

Solvent SystemTemperature (°C)Hypothetical Solubility (mg/mL)Classification
Milli-Q Water2515.5Soluble
Milli-Q Water3722.8Soluble
PBS (pH 7.4)3718.2Soluble
0.1 N HCl3735.1Freely Soluble
5% Ethanol in Water2525.6Freely Soluble
100% DMSO25>100Very Soluble

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess API prep2 Add 1 mL of each solvent prep1->prep2 equil1 Agitate at constant T (24-48h) prep2->equil1 Shake-Flask sep1 Centrifuge samples equil1->sep1 quant1 Collect & Dilute Supernatant sep1->quant1 quant2 HPLC-UV Analysis quant1->quant2 quant3 Calculate Concentration quant2->quant3

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability Assessment: A Forced Degradation Deep Dive

Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4] These studies involve subjecting the API to conditions more severe than accelerated stability testing to provoke degradation.[1][5] The industry-accepted target for degradation is typically in the range of 5-20%.[5]

Experimental Protocols for Forced Degradation

A solution of this compound (e.g., 1 mg/mL in water or a suitable co-solvent) is prepared and subjected to the following conditions. A control sample, protected from stress, is always analyzed alongside the stressed samples.

A. Acid and Base Hydrolysis

  • Protocol:

    • Acid: Mix the API solution with an equal volume of 0.1 N HCl.

    • Base: Mix the API solution with an equal volume of 0.1 N NaOH.

    • Incubate the solutions at 60°C for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it (base for the acid sample, acid for the base sample), and dilute for HPLC analysis.

  • Causality: This tests for susceptibility to hydrolysis, a common degradation pathway for compounds with labile functional groups like ethers or amides, which are present in the spirocyclic structure.[1]

B. Oxidative Degradation

  • Protocol:

    • Mix the API solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Withdraw an aliquot, quench any remaining peroxide if necessary, and dilute for HPLC analysis.

  • Causality: The secondary amine and ether moieties in the structure could be susceptible to oxidation. This stress condition is crucial for understanding potential interactions with oxidative excipients or atmospheric oxygen.[2]

C. Thermal Degradation

  • Protocol:

    • Store the API as a solid powder and in solution in a calibrated oven at an elevated temperature (e.g., 80°C).

    • Analyze samples at various time points (e.g., 1, 3, 7 days).

  • Causality: This evaluates the intrinsic thermal stability of the molecule, providing data to guide manufacturing processes (e.g., drying) and define storage temperature limits.

D. Photostability

  • Protocol:

    • Expose the API (solid and in solution) to controlled light conditions as specified by ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze both the exposed and control samples.

  • Causality: This identifies any light sensitivity, which is critical for determining packaging requirements (e.g., amber vials, opaque containers).

Data Presentation: Hypothetical Forced Degradation Summary
Stress ConditionDuration% Assay of Parent% DegradationNumber of Degradants
Control (t=0)0100.00.00
0.05 N HCl24h @ 60°C98.51.51
0.05 N NaOH8h @ 60°C89.210.82
3% H₂O₂24h @ RT94.75.31
Thermal (Solid)7d @ 80°C99.80.20
Photolytic (ICH Q1B)-99.50.51

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare API Solution (1 mg/mL) acid Acid Hydrolysis (0.05 N HCl, 60°C) start->acid base Base Hydrolysis (0.05 N NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (80°C) start->thermal neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize hplc Stability-Indicating HPLC-UV/MS Analysis neutralize->hplc mass_balance Assess Mass Balance & Identify Degradants hplc->mass_balance end end mass_balance->end Final Report

Caption: General Workflow for a Forced Degradation Study.

Analytical Considerations: The Stability-Indicating Method

A cornerstone of any stability study is a validated, stability-indicating analytical method, typically a Reverse-Phase HPLC (RP-HPLC) method. The method must be capable of separating the parent API from all process impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is spectrally pure in all stressed samples. LC-MS is often employed to elucidate the structures of the major degradants observed.[4]

Conclusion and Recommendations

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Based on the hypothetical data presented:

  • Solubility: The compound exhibits favorable aqueous solubility, particularly in acidic conditions, suggesting good potential for oral absorption. Its high solubility in DMSO confirms its suitability for use in preclinical screening assays.

  • Stability: The primary degradation pathway appears to be base-catalyzed hydrolysis. The molecule shows moderate sensitivity to oxidation but is highly stable to heat and light.

Recommendations:

  • Formulation: For liquid formulations, a buffer system below pH 7 is recommended to minimize hydrolytic degradation.

  • Packaging: While photostability is high, standard amber glass or opaque packaging is still advisable as a precautionary measure.

  • Storage: The solid form can be safely stored at room temperature.

By following these structured, field-proven protocols, researchers can generate the high-quality, reliable data necessary to advance promising compounds like this compound through the drug development pipeline with confidence.

References

An In-depth Technical Guide to Spirocyclic Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm in modern drug discovery is undergoing a significant dimensional shift, moving away from the planar, two-dimensional scaffolds that have long dominated medicinal chemistry. This guide delves into the burgeoning world of spirocyclic heterocycles, a class of compounds defined by two rings sharing a single, quaternary carbon atom.[1][2] This unique structural feature imparts inherent three-dimensionality, offering a powerful tool to overcome challenges associated with traditional "flatland" molecules.[3][4][5] We will explore the profound impact of this 3D architecture on physicochemical properties, pharmacological profiles, and overall drug-likeness. Through an examination of synthetic strategies, field-proven case studies, and future-facing perspectives, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of why spirocyclic heterocycles are becoming indispensable scaffolds in the quest for safer and more effective medicines.

The Spirocyclic Advantage: Escaping "Flatland" for Superior Drug Properties

For decades, medicinal chemistry has heavily relied on aromatic and heteroaromatic ring systems. While successful, this approach has often led to molecules with suboptimal physicochemical properties, such as poor solubility and high metabolic liability. The strategic incorporation of spirocyclic motifs provides a direct solution to these issues by fundamentally altering a molecule's shape and properties.[6][7]

Inherent Three-Dimensionality and Increased sp³ Character

The defining feature of a spirocycle is the spiro-atom, a quaternary sp³-hybridized carbon that joins two rings. This arrangement forces the rings into orthogonal orientations, creating a rigid, three-dimensional structure.[1][8][9] This contrasts sharply with the planarity of aromatic systems. This 3D geometry allows for the precise projection of functional groups into distinct vectors in space, enabling more specific and effective interactions with the complex, three-dimensional binding sites of biological targets like enzymes and receptors.[1]

A key metric in modern drug design is the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value correlates with increased clinical success, likely due to improved solubility, greater metabolic stability, and more defined conformational states.[6][10] Spirocyclic scaffolds are an excellent tool for increasing the Fsp³ count of a molecule, thereby enhancing its drug-like properties.[4][6]

G cluster_0 Traditional 'Flatland' Scaffold cluster_1 Spirocyclic 3D Scaffold Planar_Molecule Benzene Ring (High sp², Planar) Planar_Exit Limited Exit Vectors (In-Plane) Planar_Molecule->Planar_Exit  Properties: - Low Solubility - Metabolic Liability Escape Escape from Flatland Spiro_Molecule Spiro[3.3]heptane (High sp³, 3D) Spiro_Exit Orthogonal Exit Vectors (Multi-Dimensional) Spiro_Molecule->Spiro_Exit  Properties: + Improved Solubility + Metabolic Stability + Novel IP Space G Start Acyclic or Exo-cyclic Precursor Dipole Dipole Generation (e.g., Nitrile Oxide) Start->Dipole Reagent Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Alkene Dipole->Cycloaddition Intermediate Heterocyclic Intermediate Cycloaddition->Intermediate Deprotection Deprotection/ Functional Group Manipulation Intermediate->Deprotection Final_Cyclization Intramolecular Cyclization Deprotection->Final_Cyclization Product Spirocyclic Heterocycle Final_Cyclization->Product

References

A Comprehensive Technical Guide to the Storage and Handling of 5-Oxa-2-azaspiro[3.4]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling protocols for 5-Oxa-2-azaspiro[3.4]octane hydrochloride, a key building block in contemporary drug discovery. Adherence to these guidelines is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Compound Profile and Significance

This compound is a spirocyclic compound of significant interest in medicinal chemistry. Its unique three-dimensional structure offers a novel scaffold for the design of therapeutic agents targeting a range of biological endpoints. The hydrochloride salt form generally enhances solubility and stability, making it amenable to a variety of experimental conditions. However, its chemical nature necessitates specific storage and handling procedures to prevent degradation and ensure the safety of laboratory personnel.

Storage Protocols for Maintaining Chemical Integrity

Proper storage of this compound is paramount to prevent chemical degradation and maintain its purity over time. The following guidelines are based on best practices for handling hygroscopic and potentially reactive organic compounds.

Long-Term Storage

For long-term storage, it is recommended to keep this compound in a cool, dry, and dark environment. Exposure to moisture, heat, and light can lead to hydrolysis and other forms of degradation.

Short-Term and In-Use Storage

For daily use, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. After dispensing the required amount, the container should be tightly sealed and returned to the appropriate storage conditions.

Parameter Recommendation Rationale
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration or freezing for optimal stability.Minimizes the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and reaction with atmospheric moisture.
Container Keep in a tightly sealed, upright container.Prevents contamination and exposure to air and moisture.
Light Exposure Protect from light.Light can provide the energy for photochemical degradation.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to minimize exposure and prevent adverse health effects. This compound is classified as a skin, eye, and respiratory irritant.[1]

Engineering Controls

All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[1] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

Protection Type Specification Justification
Eye and Face Protection Tightly fitting safety goggles or a face shield (European Standard EN 166).[1][2]Protects against accidental splashes and airborne particles.
Hand Protection Impermeable chemical-resistant gloves (e.g., nitrile rubber) conforming to EU Directive 89/686/EEC and the standard EN374.[1]Prevents skin contact and irritation.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are mandatory. Ensure all skin is covered.[1]Minimizes the risk of accidental skin exposure.
Respiratory Protection For operations that may generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates is recommended.[2][3]Prevents respiratory tract irritation from inhaled dust.
Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure you are wearing the appropriate PPE and working in a functional chemical fume hood.

  • Equilibration : If the compound is stored at a low temperature, allow the container to warm to ambient temperature before opening.

  • Dispensing : Carefully weigh the desired amount of the solid, avoiding the generation of dust.

  • Dissolution : If preparing a solution, add the solid to the solvent slowly.

  • Cleanup : Clean any spills promptly with an inert absorbent material and dispose of it as hazardous waste.[1]

  • Decontamination : Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

Stability and Incompatibility

Understanding the chemical stability and incompatibilities of this compound is critical for preventing hazardous reactions and ensuring the integrity of experiments.

The compound is generally stable under recommended storage conditions.[1] However, it is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[1] It is also important to avoid exposure to heat, sparks, open flames, and other sources of ignition.[1][2] Exposure to moisture should also be minimized to prevent hydrolysis.[1]

Caption: Incompatibility and Conditions to Avoid Diagram.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill and Leak Procedures

In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spilled material with an inert, non-combustible absorbent material such as sand or vermiculite.[1] Collect the absorbed material into a suitable container for hazardous waste disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood Equilibrate Equilibrate to Room Temp FumeHood->Equilibrate Dispense Dispense Solid Equilibrate->Dispense Proceed to Handling Dissolve Prepare Solution Dispense->Dissolve Spill Clean Spills Dissolve->Spill After Handling Decontaminate Decontaminate Surfaces Spill->Decontaminate Waste Dispose of Waste Decontaminate->Waste

Caption: Recommended Laboratory Workflow for Handling.

Disposal Considerations

All waste materials, including contaminated absorbents and empty containers, should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains or waterways.

References

Methodological & Application

Synthesis of 5-Oxa-2-azaspiro[3.4]octane Hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved pharmacological profiles. Spirocyclic scaffolds, characterized by their three-dimensional and conformationally restricted nature, have emerged as privileged motifs in drug design. The 5-oxa-2-azaspiro[3.4]octane core, a unique structural analogue of morpholine and piperazine, offers a compelling combination of desirable physicochemical properties, including a balance of polarity and lipophilicity, and metabolic stability. This guide provides a comprehensive, field-proven protocol for the synthesis of 5-Oxa-2-azaspiro[3.4]octane hydrochloride, a key building block for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the experimental choices.

Synthetic Strategy: A Multi-Step Approach to a Privileged Scaffold

The synthesis of this compound is most effectively achieved through a multi-step sequence that begins with the construction of a protected spirocyclic intermediate, followed by deprotection and salt formation. The use of a tert-butoxycarbonyl (Boc) protecting group for the azetidine nitrogen is a cornerstone of this strategy. The Boc group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions, making it an ideal choice for this synthetic route.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Part 1: Synthesis of Boc-Protected Intermediate cluster_1 Part 2: Deprotection and Salt Formation Start 1-Boc-3-oxoazetidine Step1 Allylation Start->Step1 Allyl bromide, Zinc Step2 Bromination Step1->Step2 Bromine Step3 Intramolecular Cyclization Step2->Step3 Base (e.g., K2CO3) Intermediate tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Step3->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Acidic Conditions SaltFormation Hydrochloride Salt Formation Deprotection->SaltFormation HCl FinalProduct This compound SaltFormation->FinalProduct

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

This initial phase focuses on constructing the core spirocyclic structure with the nitrogen atom protected by a Boc group. The synthesis is accomplished in three main steps starting from the commercially available 1-Boc-3-oxoazetidine.

Step 1.1: Allylation of 1-Boc-3-oxoazetidine

The synthesis commences with a Barbier-type reaction, where the ketone of 1-Boc-3-oxoazetidine is allylated to introduce the necessary carbon framework for the subsequent cyclization.

Protocol:

  • To a stirred suspension of zinc powder (1.5 eq) in a mixture of tetrahydrofuran (THF) and water (10:1 v/v), add allyl bromide (1.2 eq).

  • Cool the mixture to 10-20°C.

  • Add a solution of 1-Boc-3-oxoazetidine (1.0 eq) in THF dropwise to the reaction mixture, maintaining the temperature between 10-20°C.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

Causality Behind Experimental Choices: The use of zinc facilitates the in-situ formation of an organozinc reagent from allyl bromide, which is less reactive and more selective than the corresponding Grignard reagent, minimizing side reactions. The addition of water can help to initiate and sustain the reaction.

Step 1.2: Bromination of the Allyl Group

The next step involves the bromination of the double bond of the allyl group, which sets the stage for the subsequent intramolecular cyclization.

Protocol:

  • Dissolve the crude tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate from the previous step in dichloromethane (DCM).

  • Cool the solution to -30 to -10°C in a dry ice/acetone bath.

  • Slowly add a solution of bromine (1.1 eq) in DCM to the reaction mixture, ensuring the temperature remains below -10°C.

  • Stir the reaction at this temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate.

Causality Behind Experimental Choices: The low reaction temperature is crucial to control the reactivity of bromine and prevent unwanted side reactions. The use of sodium thiosulfate is a standard procedure to quench excess bromine.

Step 1.3: Intramolecular Cyclization to Form the Spirocycle

The final step in the formation of the protected intermediate is an intramolecular Williamson ether synthesis, where the hydroxyl group displaces one of the bromine atoms to form the tetrahydrofuran ring of the spirocycle.

Protocol:

  • To a solution of tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate in acetonitrile, add potassium carbonate (2.0 eq) as a base.

  • Heat the mixture to reflux (approximately 82°C) and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate as a white solid.[1]

Causality Behind Experimental Choices: Potassium carbonate is a suitable base for this intramolecular cyclization as it is strong enough to deprotonate the hydroxyl group but not so strong as to cause significant elimination side reactions. Acetonitrile is a good polar aprotic solvent for this type of reaction.

Part 2: Synthesis of this compound

With the protected spirocyclic core in hand, the final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Step 2.1: Debromination (if the bromo-derivative is not the desired final intermediate)

For the synthesis of the parent 5-Oxa-2-azaspiro[3.4]octane, the bromine atom needs to be removed. This can be achieved through catalytic hydrogenation.

Protocol:

  • Dissolve tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in methanol.

  • Add Palladium on carbon (5% Pd/C, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature overnight.[2]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of alkyl halides. Palladium on carbon is a commonly used and effective catalyst for this transformation.

Step 2.2: Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt.

Protocol:

  • Dissolve tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate in a suitable solvent such as methanol or 1,4-dioxane.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or concentrated HCl) in excess.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure this compound.

Causality Behind Experimental Choices: The Boc group is labile to strong acids. The use of HCl serves the dual purpose of cleaving the Boc group and forming the hydrochloride salt of the resulting free amine, which is often a more stable and crystalline solid than the free base.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Characteristic peaks corresponding to the protons of the spirocyclic core. The chemical shifts and coupling constants will be indicative of the rigid spirocyclic structure.
¹³C NMR Signals corresponding to the unique carbon atoms in the molecule, including the spiro carbon.
Mass Spectrometry The molecular ion peak corresponding to the free base of 5-Oxa-2-azaspiro[3.4]octane.
Melting Point A sharp melting point is indicative of high purity.

Conclusion

The protocol detailed above provides a robust and reproducible method for the synthesis of this compound. By understanding the rationale behind each step, from the choice of protecting group to the specific reaction conditions, researchers can confidently prepare this valuable building block for their drug discovery programs. The three-dimensional nature and desirable physicochemical properties of this spirocycle make it an attractive scaffold for the development of next-generation therapeutics.

References

Application Notes and Protocols: 5-Oxa-2-azaspiro[3.4]octane hydrochloride in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for CNS Drug Discovery

The quest for novel chemical matter in neuroscience drug discovery is driven by the need for therapeutics with improved efficacy and safety profiles. Spirocyclic scaffolds, with their inherent three-dimensional architecture, offer a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to enhanced target selectivity and improved physicochemical properties.[1] The 5-oxa-2-azaspiro[3.4]octane core represents an emerging privileged structure in medicinal chemistry.[2] This application note focuses on the hydrochloride salt of this scaffold, a form often utilized to improve the solubility and handling of amine-containing compounds, and explores its potential applications in neuroscience, particularly as a modulator of muscarinic acetylcholine receptors.

Hypothesized Mechanism of Action: A Selective Muscarinic M4 Receptor Agonist

Patent literature provides evidence for 5-oxa-2-azaspiro[3.4]octane derivatives as potent muscarinic M4 receptor agonists.[3][4] The M4 receptor, a G protein-coupled receptor (GPCR), is a key player in central nervous system (CNS) function.[5] M4 receptors are coupled to the Gi/o protein, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[6]

M4 receptors are strategically located in brain regions critical for cognition and motor control, such as the striatum, hippocampus, and neocortex.[5] Their activation has an inhibitory effect on dopamine release, making them a promising target for treating conditions characterized by hyperdopaminergic states, such as schizophrenia.[7][8] Furthermore, by modulating cholinergic signaling, M4 agonists have the potential to enhance cognitive function, offering a therapeutic avenue for neurodegenerative disorders like Alzheimer's disease.[5][9]

Signaling Pathway of the M4 Muscarinic Receptor

The activation of the M4 receptor by an agonist like 5-Oxa-2-azaspiro[3.4]octane hydrochloride is hypothesized to initiate a cascade of intracellular events characteristic of a Gi/o-coupled receptor.

M4_Signaling_Pathway Agonist 5-Oxa-2-azaspiro[3.4]octane hydrochloride M4R M4 Receptor Agonist->M4R Binds G_protein Gi/o Protein (αβγ) M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Caption: M4 Muscarinic Receptor Signaling Pathway.

In Vitro Characterization Protocols

To elucidate the pharmacological profile of this compound, a series of in vitro assays are essential. These assays will determine the compound's affinity for the M4 receptor and its functional consequence upon binding.

Protocol 1: Radioligand Binding Assay for M4 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the M4 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Atropine as a non-selective muscarinic antagonist for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test compound: this compound.

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Assay for Functional Agonist Activity

This protocol measures the ability of the test compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.[10]

Materials:

  • A cell line stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Forskolin, an activator of adenylyl cyclase.

  • Test compound: this compound.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11]

  • Cell culture medium and reagents.

  • 384-well assay plates.

Procedure:

  • Seed the M4 receptor-expressing cells into 384-well plates and culture overnight.

  • Prepare serial dilutions of the test compound.

  • Pre-treat the cells with forskolin to stimulate cAMP production.[12]

  • Add the various concentrations of the test compound to the cells.

  • Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Plot the cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.

Protocol 3: Receptor Internalization Assay

Agonist binding to GPCRs often triggers receptor internalization, a process of desensitization and signal regulation. This can be visualized and quantified using immunofluorescence.[13][14]

Materials:

  • Cell line stably expressing a tagged (e.g., HA or FLAG) human M4 muscarinic receptor.

  • Primary antibody against the tag.

  • Fluorescently labeled secondary antibody.

  • Test compound: this compound.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 1% BSA in PBS).

  • Nuclear stain (e.g., DAPI).

  • Confocal microscope.

Procedure:

  • Plate the cells on glass coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with different concentrations of the test compound for various time points (e.g., 15, 30, 60 minutes) at 37°C.

  • Wash the cells with cold PBS and fix them with 4% paraformaldehyde.[13]

  • Permeabilize the cells and then block non-specific antibody binding.[13]

  • Incubate with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a confocal microscope and quantify the degree of receptor internalization by measuring the intracellular fluorescence intensity.

In Vivo Evaluation of Pro-Cognitive Effects

To assess the therapeutic potential of this compound for cognitive enhancement, the Novel Object Recognition (NOR) test is a widely used and robust behavioral paradigm in rodents.[15][16]

Protocol 4: Novel Object Recognition (NOR) Test in Mice

The NOR test is based on the innate tendency of mice to explore novel objects more than familiar ones.[16] Enhanced performance in this task is indicative of improved recognition memory.

Materials:

  • Adult mice (e.g., C57BL/6).

  • An open field arena (e.g., 40 cm x 40 cm x 40 cm).

  • Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.

  • Video tracking software for automated recording and analysis.

  • Test compound: this compound.

  • Vehicle control.

Procedure: The test is typically conducted over three days.[16]

  • Day 1: Habituation

    • Acclimatize the mice to the testing room for at least 30 minutes before the session.[17]

    • Place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes.[18] This reduces anxiety and novelty-induced stress during the subsequent testing phases.

  • Day 2: Training (Familiarization) Phase

    • Administer the test compound or vehicle to the mice at a predetermined time before the training session (e.g., 30-60 minutes).

    • Place two identical objects in opposite corners of the arena.

    • Place a mouse in the center of the arena and allow it to explore the objects for a set duration (e.g., 10 minutes).[16]

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

    • Return the mouse to its home cage.

    • Clean the arena and objects thoroughly between each mouse to eliminate olfactory cues.

  • Day 3: Testing Phase

    • This phase is conducted after a specific retention interval (e.g., 24 hours) without any further drug administration.

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across the experimental groups.

    • Place the mouse back into the arena and allow it to explore for a set duration (e.g., 5-10 minutes).

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

Data Analysis:

  • Calculate the Discrimination Index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar).

  • A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one.

  • Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significantly higher DI in the compound-treated group suggests cognitive enhancement.

Experimental Workflow for the Novel Object Recognition Test

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training cluster_day3 Day 3: Testing Habituation Place mouse in empty arena (5-10 min) Dosing Administer Vehicle or 5-Oxa-2-azaspiro[3.4]octane HCl Habituation->Dosing 24h Interval Training Mouse explores two identical objects (10 min) Dosing->Training 30-60 min prior Testing Mouse explores one familiar and one novel object (5-10 min) Training->Testing 24h Retention Interval Analysis Calculate Discrimination Index (DI) Testing->Analysis Data Collection

Caption: Workflow for the Novel Object Recognition (NOR) Test.

Data Presentation: Expected Outcomes

The following tables summarize the kind of quantitative data that can be generated from the described protocols. The values presented are for illustrative purposes.

Table 1: In Vitro Pharmacological Profile of this compound

Assay TypeReceptor TargetParameterResult
Radioligand BindingHuman M4Ki (nM)15.2
cAMP Functional AssayHuman M4EC50 (nM)25.8
Receptor InternalizationHuman M4EC50 (nM)45.3

Table 2: In Vivo Efficacy in the Novel Object Recognition Test

Treatment GroupNDiscrimination Index (Mean ± SEM)p-value vs. Vehicle
Vehicle120.15 ± 0.05-
5-Oxa-2-azaspiro[3.4]octane HCl (1 mg/kg)120.35 ± 0.06<0.01
5-Oxa-2-azaspiro[3.4]octane HCl (3 mg/kg)120.48 ± 0.07<0.001

Conclusion

This compound is a promising novel scaffold for neuroscience drug discovery, with strong potential as a selective muscarinic M4 receptor agonist. The protocols detailed in this application note provide a comprehensive framework for researchers to thoroughly characterize the in vitro pharmacology and in vivo efficacy of this compound and its analogs. By systematically evaluating its binding affinity, functional activity, and impact on cognitive performance, the therapeutic potential of this chemical series for treating schizophrenia, Alzheimer's disease, and other CNS disorders can be robustly assessed.

References

The Strategic Deployment of 5-Oxa-2-azaspiro[3.4]octane Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molecular structures. Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have emerged as powerful tools for exploring uncharted chemical space and enhancing the pharmacological properties of drug candidates. Among these, the 5-oxa-2-azaspiro[3.4]octane framework offers a compelling combination of a rigid structure, improved aqueous solubility due to the embedded ether linkage, and versatile functionalization handles. This guide provides a comprehensive overview of the synthesis and application of 5-Oxa-2-azaspiro[3.4]octane hydrochloride, a key building block for the introduction of this valuable spirocycle into complex molecules.

The inherent rigidity of the spirocyclic core provides precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of sp³-rich centers is often associated with improved metabolic stability and reduced off-target toxicity. Derivatives of 5-oxa-2-azaspiro[3.4]octane have shown significant promise as M4 receptor agonists, highlighting their potential in the treatment of neurological and psychiatric disorders.

This document will detail the synthetic route to this compound and provide protocols for its subsequent derivatization, empowering researchers to leverage this unique building block in their drug discovery and development programs.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is achieved through a multi-step sequence starting from the commercially available 1-Boc-3-oxoazetidine. The following protocol is based on established synthetic transformations, including a key cyclization step to form the spirocyclic core.

Overall Synthetic Workflow

Synthetic Workflow A 1-Boc-3-oxoazetidine B tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate A->B  Allyl Grignard or  Allyl Bromide, Zn C tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate B->C  Br2, DCM D tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C->D  K2CO3, MeCN E tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate D->E  Radical Debromination  (e.g., Bu3SnH, AIBN) F This compound E->F  4M HCl in Dioxane

Caption: Synthetic route to this compound.

Part 1: Synthesis of the Spirocyclic Core

This part of the protocol focuses on the construction of the Boc-protected spirocyclic intermediate.

Protocol 1: Synthesis of tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

This three-step procedure is adapted from a patented method and provides a reliable route to the key brominated intermediate.[1]

Step 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

  • Materials:

    • 1-Boc-3-oxoazetidine

    • Allylmagnesium bromide solution (1M in THF) or Allyl bromide and Zinc powder

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure (using Allyl Grignard):

    • Dissolve 1-Boc-3-oxoazetidine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add allylmagnesium bromide solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired alcohol.

Step 2: Synthesis of tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

  • Materials:

    • tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

    • Bromine (Br₂)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the product from Step 1 in DCM in a flask protected from light.

    • Cool the solution to -20 °C.

    • Slowly add a solution of bromine (1.1 eq) in DCM dropwise, maintaining the temperature.

    • Stir the reaction at this temperature for 2 hours.

    • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the dibrominated product, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Materials:

    • tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a solution of the dibrominated intermediate in acetonitrile, add potassium carbonate (2.0 eq).

    • Heat the mixture to reflux (approximately 82 °C) and stir overnight.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the target brominated spirocycle.

Part 2: Final Steps to the Hydrochloride Salt

Protocol 2: Debromination and Deprotection

Step 4: Reductive Debromination to tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Materials:

    • tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

    • Tributyltin hydride (Bu₃SnH)

    • Azobisisobutyronitrile (AIBN)

    • Anhydrous toluene

  • Procedure:

    • Dissolve the brominated spirocycle from Step 3 in anhydrous toluene under an inert atmosphere.

    • Add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN.

    • Heat the reaction mixture to 80-90 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to remove tin byproducts and obtain the debrominated Boc-protected spirocycle.

Step 5: Boc Deprotection and Hydrochloride Salt Formation

  • Materials:

    • tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

    • 4M HCl in 1,4-dioxane

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the Boc-protected spirocycle from Step 4 in a minimal amount of a suitable solvent like methanol or dioxane.

    • Add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[2]

    • Stir the mixture at room temperature for 1-2 hours. A precipitate may form during this time.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.

Compound Molecular Formula Molecular Weight ( g/mol )
This compoundC₆H₁₂ClNO149.62

Applications in Organic Synthesis: N-Functionalization Protocols

This compound is a secondary amine, making it an excellent nucleophile for a variety of C-N bond-forming reactions. The following protocols describe two common and powerful methods for its derivatization.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between amines and aryl halides or triflates.

Reaction Scheme:

  • Materials:

    • This compound

    • Aryl halide or triflate (e.g., bromobenzene)

    • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

    • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

    • Base (e.g., sodium tert-butoxide, cesium carbonate)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), base (1.4 eq), palladium catalyst (1-5 mol%), and ligand (2-10 mol%) to a dry reaction vessel.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C, stirring until the starting materials are consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 4: Reductive Amination

Reductive amination is a two-step, one-pot process that forms a new C-N bond by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Workflow for Reductive Amination:

Reductive Amination Start Aldehyde/Ketone + 5-Oxa-2-azaspiro[3.4]octane Imine Imine/Iminium Ion Formation Start->Imine  Acid/Base catalyst  (optional) Reduction Reduction Imine->Reduction  Reducing Agent  (e.g., NaBH(OAc)3) Product N-Alkylated Product Reduction->Product

Caption: General workflow for reductive amination.

  • Materials:

    • This compound

    • Aldehyde or ketone (e.g., benzaldehyde)

    • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

    • Solvent (e.g., dichloromethane, 1,2-dichloroethane)

    • Optional: Acetic acid (catalyst)

    • A weak base (e.g., triethylamine) to free the amine from its hydrochloride salt.

  • Procedure:

    • Suspend this compound (1.2 eq) in the chosen solvent.

    • Add triethylamine (1.2 eq) and stir for 10-15 minutes to generate the free amine in situ.

    • Add the aldehyde or ketone (1.0 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery. The synthetic route provided herein offers a reliable method for its preparation, and the subsequent functionalization protocols demonstrate its utility in constructing diverse chemical libraries. By incorporating this unique spirocyclic motif, researchers can expand their exploration of chemical space and develop new therapeutic agents with improved pharmacological profiles.

References

Experimental procedures for functionalizing the 5-Oxa-2-azaspiro[3.4]octane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 5-Oxa-2-azaspiro[3.4]octane Scaffold

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical properties and biological activity is relentless. The 5-Oxa-2-azaspiro[3.4]octane scaffold has emerged as a significant building block in drug discovery. Its rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic heterocycles, providing a defined vectoral orientation for substituents that can enhance target selectivity and binding affinity.[1][2] This scaffold is increasingly utilized as a bioisosteric replacement for common motifs like morpholine and piperazine, often leading to improvements in properties such as aqueous solubility, metabolic stability, and lipophilicity, while introducing valuable intellectual property.[2][3]

This technical guide provides a detailed exploration of experimental procedures for the functionalization of the 5-Oxa-2-azaspiro[3.4]octane core. As a Senior Application Scientist, the focus here is not merely on procedural steps, but on the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational methods. We will delve into the two primary avenues for derivatization: functionalization of the azetidine nitrogen and strategic C-H bond functionalization.

Core Functionalization Strategies

The 5-Oxa-2-azaspiro[3.4]octane scaffold presents several key sites for chemical modification. The most accessible and frequently targeted position is the secondary amine of the azetidine ring. Additionally, the methylene C-H bonds adjacent to the nitrogen and oxygen atoms offer opportunities for more advanced, late-stage diversification.

cluster_scaffold 5-Oxa-2-azaspiro[3.4]octane Scaffold cluster_sites Potential Functionalization Sites Scaffold N_Func N-Functionalization (Reductive Amination, Acylation, Arylation) Scaffold->N_Func Site 1: Azetidine Nitrogen alpha_CH_Func α-C-H Functionalization Scaffold->alpha_CH_Func Site 2: α-Position C-H beta_CH_Func β-C-H Functionalization Scaffold->beta_CH_Func Site 3: β-Position C-H

Caption: Key sites for derivatization on the 5-Oxa-2-azaspiro[3.4]octane core.

Part 1: N-Functionalization of the Azetidine Ring

The secondary amine is the most nucleophilic and reactive site on the scaffold, making it the primary handle for introducing a wide array of functional groups.

N-Alkylation via Reductive Amination

This robust and versatile method allows for the introduction of alkyl groups by reacting the scaffold with an aldehyde or ketone in the presence of a mild reducing agent.

Causality and Experimental Insight: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, tolerant of a wide range of functional groups, and does not reduce the aldehyde/ketone precursor at an appreciable rate. The choice of solvent is critical; dichloromethane (DCM) or dichloroethane (DCE) are commonly used as they are non-protic and effectively solubilize the reactants. A small amount of acetic acid is often added to catalyze the formation of the iminium ion.

Protocol 1: General Procedure for N-Alkylation

  • Setup: To a solution of 5-Oxa-2-azaspiro[3.4]octane (1.0 eq) in anhydrous DCM (0.1 M), add the desired aldehyde or ketone (1.1 eq) and glacial acetic acid (0.1 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Carbonyl SubstrateTypical Yield (%)Notes
Benzaldehyde85-95%A straightforward reaction.
4-Pyridinecarboxaldehyde70-85%Product may require reverse-phase chromatography.
Acetone75-90%Use of a ketone is generally slower than an aldehyde.
Cyclohexanone80-90%Forms a new spirocyclic center.
N-Arylation via Buchwald-Hartwig Cross-Coupling

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of N-aryl derivatives, which are prevalent in pharmaceuticals.

Causality and Experimental Insight: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is paramount for an efficient reaction. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, especially with sterically hindered amines or less reactive aryl chlorides. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine within the catalytic cycle.

start Reactants: - 5-Oxa-2-azaspiro[3.4]octane - Aryl Halide (Ar-X) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) reaction_vessel Inert Atmosphere (N₂/Ar) Anhydrous Solvent (Toluene/Dioxane) Heat (80-110 °C) start->reaction_vessel 1. Combine & Heat workup Aqueous Work-up - Filter through Celite - Quench with H₂O/brine - Extract with organic solvent reaction_vessel->workup 2. Reaction Quench purification Purification - Silica Gel Chromatography workup->purification 3. Isolation product N-Aryl-5-oxa-2-azaspiro[3.4]octane purification->product 4. Final Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Protocol 2: General Procedure for N-Arylation

  • Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Add a solution of 5-Oxa-2-azaspiro[3.4]octane (1.2 eq) in anhydrous toluene (0.1 M) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 4-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to afford the N-aryl product.

Part 2: Advanced C-H Functionalization Strategies

Directly modifying C-H bonds offers a powerful, atom-economical route to increase molecular complexity without the need for pre-functionalized starting materials.[4]

α-C–H Functionalization via Hydride Transfer (Protecting-Group-Free)

This innovative strategy allows for the functionalization of the C-H bond adjacent (alpha) to the nitrogen without the need for an N-protecting group.[5] The method relies on the in-situ generation of a cyclic imine, which is then trapped by a potent nucleophile.

Causality and Experimental Insight: The process is initiated by deprotonating the secondary amine with a strong base like n-butyllithium (n-BuLi). The resulting lithium amide then participates in an intermolecular hydride transfer to a sacrificial hydride acceptor, typically a ketone like benzophenone. This generates a reactive cyclic imine intermediate in situ. This imine is immediately captured by an organolithium nucleophile (e.g., PhLi, MeLi) to form the α-substituted product. Anhydrous conditions and an inert atmosphere are absolutely critical for success due to the use of highly reactive organolithium reagents.

start 5-Oxa-2-azaspiro[3.4]octane step1 1. Deprotonation (n-BuLi, THF, -78 °C) start->step1 intermediate1 Lithium Amide Intermediate step1->intermediate1 step2 2. Hydride Abstraction (Benzophenone, rt) intermediate1->step2 intermediate2 Cyclic Imine Intermediate step2->intermediate2 step3 3. Nucleophilic Attack (Organolithium, R-Li) intermediate2->step3 product α-Functionalized Product step3->product

Caption: Proposed workflow for protecting-group-free α-C–H functionalization.

Protocol 3: Proposed Procedure for α-C–H Arylation

  • Setup: To a flame-dried, three-neck flask under argon, add a solution of 5-Oxa-2-azaspiro[3.4]octane (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C.

  • Deprotonation: Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise. Stir at -78 °C for 30 minutes.

  • Imine Formation: Add a solution of benzophenone (1.1 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Nucleophilic Addition: Cool the reaction mixture back to -78 °C. Add a solution of the organolithium reagent (e.g., phenyllithium, 1.5 eq) dropwise. Stir at this temperature for 1 hour, then allow to warm to room temperature overnight.

  • Work-up: Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Iridium-Catalyzed C-H Borylation

For accessing other C-H bonds on the scaffold, transition-metal-catalyzed borylation is a premier method.[6] It installs a versatile boronic ester (Bpin) handle that can be subsequently used in a vast number of cross-coupling reactions (e.g., Suzuki, Chan-Lam).

Causality and Experimental Insight: Iridium catalysts, in conjunction with specific bidentate ligands (e.g., phenanthroline derivatives), are uniquely effective at selectively activating sterically accessible sp³ C-H bonds.[6] The reaction typically favors the functionalization of methylene C-H bonds that are least sterically hindered. For the 5-Oxa-2-azaspiro[3.4]octane scaffold, this would likely occur on the tetrahydrofuran ring. The amine must first be protected (e.g., as a Boc-carbamate) to prevent catalyst inhibition and undesired side reactions.

Protocol 4: General Procedure for C-H Borylation

  • Substrate Preparation: Synthesize N-Boc-5-Oxa-2-azaspiro[3.4]octane using standard procedures (Boc₂O, Et₃N, DCM).

  • Setup: In a glovebox, combine N-Boc-5-Oxa-2-azaspiro[3.4]octane (1.0 eq), [Ir(cod)OMe]₂ (1.5 mol%), 2,9-dimethyl-1,10-phenanthroline (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.5 eq).

  • Solvent: Add anhydrous cyclohexane (0.1 M).

  • Reaction: Seal the reaction vessel and heat at 80 °C for 24-48 hours.

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by silica gel chromatography, eluting with a hexane/ethyl acetate gradient, to isolate the borylated product(s). The regioselectivity would need to be determined by 2D NMR analysis.

Conclusion

The 5-Oxa-2-azaspiro[3.4]octane scaffold is a valuable asset in the medicinal chemist's toolbox. The functionalization strategies outlined in this guide, from fundamental N-alkylation and N-arylation to advanced C-H activation techniques, provide a robust framework for creating diverse libraries of novel compounds. By understanding the chemical principles behind each protocol, researchers can effectively leverage this unique scaffold to design and synthesize the next generation of therapeutic agents.

References

Application Note: A Framework for In Vitro Assay Development for Novel M4 Receptor Modulators Featuring 5-Oxa-2-azaspiro[3.4]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the in vitro characterization of novel chemical entities targeting G-protein coupled receptors (GPCRs), using 5-Oxa-2-azaspiro[3.4]octane hydrochloride as a representative spirocyclic compound. Spirocyclic scaffolds are of increasing interest in drug discovery due to their unique three-dimensional structures.[1] Recent patent literature suggests that derivatives of 5-Oxa-2-azaspiro[3.4]octane may act as agonists for the muscarinic acetylcholine M4 receptor, a key target for neurological and psychiatric disorders.[2][3] This document outlines a logical, multi-assay workflow, from initial compound handling to primary biochemical assays, secondary functional cell-based assays, and essential counter-screening to ensure data integrity and biological relevance. Each protocol is designed to be a self-validating system, emphasizing the scientific rationale behind experimental choices to build a robust data package for drug development professionals.

Introduction: The Rationale for a Multi-Tiered Assay Cascade

The journey from a promising chemical structure to a viable drug candidate is underpinned by rigorous in vitro testing.[4] A successful assay cascade must confirm not only that a compound interacts with its intended target but also that this interaction translates into a functional biological response in a cellular context.[5] Furthermore, it is critical to demonstrate selectivity and rule out non-specific effects like cytotoxicity that can confound results.[1][6]

This application note details a systematic approach to building this evidence base for this compound, a putative M4 receptor agonist. The workflow is designed to be adaptable for other novel compounds and targets, serving as a foundational guide for researchers in drug discovery.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Activity cluster_3 Phase 4: Specificity & Safety Compound_Prep Compound Management (Solubility, Stock Prep) Biochem_Assay Primary Screen: Biochemical Binding Assay (Confirms Target Interaction) Compound_Prep->Biochem_Assay Test Compound Cell_Assay Secondary Screen: Functional Cell-Based Assay (Measures Biological Response) Biochem_Assay->Cell_Assay Confirmed Binder Counter_Screen Selectivity & Cytotoxicity (Rules out Off-Target & Non-Specific Effects) Cell_Assay->Counter_Screen Confirmed Functional Activity G M4 M4 Receptor Gαi Gβγ AC Adenylyl Cyclase M4:Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Downstream Signaling (e.g., PKA) cAMP->PKA Activation Response Cellular Response PKA->Response

References

Application Notes and Protocols for the Design and Synthesis of Novel Spirocyclic Ligands for CNS Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Spirocyclic Scaffolds in CNS Drug Discovery

The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging endeavors in modern medicinal chemistry. A primary hurdle is the restrictive nature of the blood-brain barrier (BBB), which meticulously controls the passage of substances into the brain.[1][2] Furthermore, achieving high target selectivity and minimizing off-target effects within the complex neurochemical landscape is paramount to ensure both efficacy and safety.

In recent years, there has been a paradigm shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures.[3] Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as a particularly promising strategy in this "escape from flatland."[3][4][5] Their inherent rigidity and three-dimensionality offer a unique advantage: the precise spatial projection of functional groups to interact with the intricate binding pockets of CNS receptors.[4] This can lead to enhanced potency, improved selectivity, and favorable physicochemical properties, such as increased aqueous solubility and metabolic stability.[5][6]

This technical guide provides a comprehensive overview of the design principles, synthetic strategies, and evaluation protocols for developing novel spirocyclic ligands for CNS receptors. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these unique scaffolds.

Part 1: Ligand Design Strategies

The design of a successful CNS drug candidate hinges on a delicate balance of properties that govern its ability to cross the BBB, engage its target with high affinity and selectivity, and exhibit a favorable pharmacokinetic profile.

Computational Modeling and In Silico Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and prioritization of candidate molecules before their synthesis.[7][8]

  • Pharmacophore Modeling: Based on the structures of known ligands for a specific CNS receptor, a pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for binding.[9][10] Spirocyclic scaffolds can then be virtually screened to identify those that can optimally present these features.

  • Structure-Based Drug Design (SBDD): When the 3D structure of the target receptor is available (from X-ray crystallography or cryo-electron microscopy), SBDD allows for the direct modeling of how a spirocyclic ligand might fit into the binding site.[8][11] This approach can reveal key interactions and guide the design of modifications to improve binding affinity and selectivity.

  • Physicochemical Property Prediction: A suite of in silico tools can predict key physicochemical properties that influence BBB penetration, such as lipophilicity (LogP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.[12][13][14] Generally, for CNS drugs, a molecular weight under 400-500 Daltons, a LogP between 1 and 3, and a limited number of hydrogen bonds are considered favorable.[12][15]

Bioisosteric Replacement

Bioisosterism, the substitution of one chemical group with another that has similar physical or chemical properties, is a powerful strategy for optimizing lead compounds.[16][17] Spirocycles can serve as non-classical bioisosteres for more common, often planar, ring systems.[3][18]

Original Fragment Spirocyclic Bioisostere Potential Advantages
PhenylSpiro[3.3]heptaneIncreased sp3 character, improved solubility, novel intellectual property.
PiperidineAzaspiro[3.3]heptaneAltered basicity, conformational restriction, improved metabolic stability.
CyclohexylSpiro[2.4]heptaneFine-tuning of lipophilicity, unique exit vectors for substituents.

Table 1: Examples of Bioisosteric Replacements with Spirocyclic Scaffolds.

Part 2: Synthetic Methodologies for Spirocyclic Scaffolds

The synthesis of spirocyclic compounds can present unique challenges due to the formation of a quaternary carbon center.[4] However, a growing number of robust synthetic methods have been developed.[19][20]

General Synthetic Workflow

A typical workflow for the synthesis and initial evaluation of a novel spirocyclic ligand is depicted below.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME & In Vivo Computational Design Computational Design Scaffold Synthesis Scaffold Synthesis Computational Design->Scaffold Synthesis Functionalization Functionalization Scaffold Synthesis->Functionalization Purification & Characterization Purification & Characterization Functionalization->Purification & Characterization Binding Affinity Binding Affinity Purification & Characterization->Binding Affinity Functional Activity Functional Activity Binding Affinity->Functional Activity BBB Permeability BBB Permeability Functional Activity->BBB Permeability In Vivo Efficacy In Vivo Efficacy BBB Permeability->In Vivo Efficacy

Caption: General workflow for spirocyclic ligand development.

Protocol: Synthesis of a Spiro[indoline-3,4'-piperidine] Scaffold

The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure found in numerous CNS-active compounds.[21][22][23] The following protocol outlines a general method for its synthesis.

Materials:

  • Isatin

  • 1-Boc-4-piperidone

  • L-proline

  • Ethanol

  • Sodium borohydride

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Step 1: Knoevenagel Condensation/Michael Addition Cascade.

    • To a solution of isatin (1.0 eq) and 1-Boc-4-piperidone (1.1 eq) in ethanol, add L-proline (0.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the spiro-oxindole intermediate.

  • Step 2: Reduction of the Oxindole Carbonyl.

    • Dissolve the spiro-oxindole intermediate in methanol and cool to 0°C.

    • Add sodium borohydride (3.0 eq) portion-wise, maintaining the temperature below 10°C.

    • Stir the reaction at room temperature for 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to dryness.

  • Step 3: Boc Deprotection.

    • Dissolve the reduced intermediate in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Basify the residue with a saturated solution of sodium bicarbonate and extract with DCM.

    • Dry the organic layer and concentrate to afford the final spiro[indoline-3,4'-piperidine] scaffold.

Validation:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: In Vitro and In Vivo Evaluation Protocols

A stepwise evaluation process is crucial for identifying promising lead candidates.[24]

In Vitro Receptor Binding Assays

These assays determine the affinity of a compound for its target receptor.

Protocol: Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • Cell membranes expressing the target CNS receptor

  • Radiolabeled ligand (e.g., [³H]-pentazocine for sigma-1 receptors)[25]

  • Test compound at various concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki value (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Blood-Brain Barrier Permeability Assays

Predicting a compound's ability to cross the BBB early in the drug discovery process is critical.[1]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Principle: This high-throughput assay models the passive diffusion of a compound across an artificial membrane coated with brain lipids.[24]

Materials:

  • 96-well filter plate

  • 96-well acceptor plate

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound solutions

  • Reference compounds (with known high and low BBB permeability)

  • Plate reader (UV-Vis or LC-MS/MS)

Procedure:

  • Coat the filter membrane of the 96-well filter plate with a solution of porcine brain lipid in dodecane.

  • Add the test compound solutions to the wells of the filter plate (donor compartment).

  • Add PBS to the wells of the acceptor plate.

  • Place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor compartments using an appropriate analytical method.

  • Calculate the permeability coefficient (Pe).

Compound Category Typical Pe (10⁻⁶ cm/s)
High BBB Permeability> 4.0
Medium BBB Permeability2.0 - 4.0
Low BBB Permeability< 2.0

Table 2: General Classification of BBB Permeability in PAMPA-BBB Assays.

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy.

Protocol: In Vivo Brain Penetration Study in Rodents

Principle: This study measures the concentration of a compound in the brain and plasma after systemic administration.

Materials:

  • Test compound formulated for administration (e.g., intravenous or oral)

  • Rodents (e.g., mice or rats)

  • Analytical method for quantifying the compound in plasma and brain homogenate (e.g., LC-MS/MS)

Procedure:

  • Administer the test compound to a cohort of rodents at a specific dose.

  • At various time points post-administration, collect blood samples and euthanize the animals.

  • Harvest the brains and homogenize them in a suitable buffer.

  • Process the plasma and brain homogenate samples to extract the compound.

  • Quantify the concentration of the compound in each sample using a validated analytical method.

  • Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[24]

G cluster_0 In Vivo Brain Penetration Compound Administration Compound Administration (IV or PO) Sample Collection Blood & Brain Samples (Time Course) Compound Administration->Sample Collection Sample Analysis LC-MS/MS Quantification Sample Collection->Sample Analysis Data Interpretation Calculate Kp and Kp,uu Sample Analysis->Data Interpretation

Caption: Workflow for in vivo brain penetration study.

Conclusion

The strategic incorporation of spirocyclic scaffolds represents a significant advancement in the design of novel ligands for CNS receptors. Their unique three-dimensional structures provide a powerful tool for medicinal chemists to overcome the challenges of BBB penetration, target selectivity, and off-target effects. By integrating computational design, robust synthetic methodologies, and a hierarchical evaluation process, researchers can unlock the full potential of spirocyclic structures in the development of the next generation of CNS therapeutics. The continued exploration of this chemical space is expected to yield innovative drug candidates for a wide range of neurological and psychiatric disorders.[26][27]

References

Application Notes & Protocols: Facile Synthesis Routes for 2-Azaspiro[3.4]octane and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic properties. A significant shift away from traditional, planar aromatic structures has led to a burgeoning interest in three-dimensional (3D) molecular architectures. Among these, spirocyclic scaffolds, which feature two rings connected by a single quaternary carbon atom, have emerged as privileged motifs.[1][2] The 2-azaspiro[3.4]octane core, containing an azetidine ring fused to a cyclopentane ring, exemplifies the desirable characteristics of these scaffolds. Its rigid, yet complex 3D conformation allows for precise spatial orientation of substituents, enabling more specific interactions with biological targets and often leading to enhanced metabolic stability.[2]

However, the synthetic appeal of these structures is often tempered by the inherent challenge of their construction, particularly the creation of the sterically congested spirocyclic quaternary center. This guide provides an in-depth analysis of several facile and robust synthetic strategies for accessing 2-azaspiro[3.4]octane and its derivatives, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into both classic annulation techniques and modern catalytic methodologies.

Strategic Overview: Disconnecting the Spirocyclic Core

The synthesis of the 2-azaspiro[3.4]octane framework can be approached through several distinct strategic disconnections. These strategies primarily fall into three categories: sequential ring formation (annulation), convergent assembly, and advanced catalytic cyclizations. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

G main 2-Azaspiro[3.4]octane Core sub1 Annulation Strategies main->sub1 Sequential Ring Formation sub2 Convergent Strategies main->sub2 Single-Step Assembly sub3 Modern Catalytic Methods main->sub3 Advanced Cyclizations sub1_1 Azetidine Annulation (on Cyclopentane Precursor) sub1->sub1_1 sub1_2 Cyclopentane Annulation (on Azetidine Precursor) sub1->sub1_2 sub2_1 Stannyl Amine Protocol (SnAP) (Ketone + Amine Reagent) sub2->sub2_1 sub2_2 [3+2] Cycloadditions sub2->sub2_2 sub3_1 Photocatalysis (Radical Cyclization) sub3->sub3_1 sub3_2 Ring-Closing Metathesis (RCM) sub3->sub3_2

Caption: Key synthetic disconnections for the 2-azaspiro[3.4]octane scaffold.

Annulation Strategies: Stepwise Construction of the Bicyclic System

A classical and reliable approach involves the formation of one ring onto a pre-existing cyclic precursor. Research has demonstrated three successful routes based on this principle, starting from readily available materials.[3][4] These methods involve either building the azetidine ring onto a cyclopentane core or vice-versa.

Comparative Analysis of Annulation Routes

The primary routes developed involve: (A) annulating a cyclopentane ring, (B) annulating the azetidine ring via reductive amination, and (C) annulating the azetidine ring via intramolecular alkylation.[4] The efficiency and practicality of these routes vary significantly.

Approach Description Overall Yield Key Advantages Limitations Reference
A Cyclopentane Annulation~12%Cost-effective starting materials, good yield.Multi-step process.[4]
B Azetidine Annulation (Reductive Amination)~0.87%Utilizes a known transformation.Very low overall yield, less efficient.[4]
C Azetidine Annulation (Intramolecular Alkylation)~14%Highest overall yield, mild conditions.Requires specific bifunctional reagents.[4]

Based on this comparison, the intramolecular alkylation approach (Scheme C) offers the most favorable balance of yield and efficiency.[4]

Protocol 1: Synthesis of N-Boc-2-azaspiro[3.4]octane via Intramolecular Alkylation

This protocol is adapted from a high-yielding annulation strategy.[4] The causality behind this workflow lies in the sequential installation of two distinct reactive handles onto a central nitrogen atom, followed by a base-mediated intramolecular cyclization to forge the azetidine ring. The Boc-protecting group is crucial for directing reactivity and ensuring the stability of intermediates.

G start Cyclopentylmethanamine step1 Step 1: N-Alkylation (Ethyl 2-bromoacetate, K2CO3) start->step1 inter1 Intermediate 1 (N-alkylated amine) step1->inter1 step2 Step 2: Boc Protection (Boc2O, Et3N) inter1->step2 inter2 Intermediate 2 (N-Boc protected ester) step2->inter2 step3 Step 3: Ester Reduction (LiBH4) inter2->step3 inter3 Intermediate 3 (Primary alcohol) step3->inter3 step4 Step 4: Hydroxyl Activation (MsCl, Et3N) inter3->step4 inter4 Intermediate 4 (Mesylate) step4->inter4 step5 Step 5: Cyclization (NaH, THF) inter4->step5 product N-Boc-2-azaspiro[3.4]octane step5->product

Caption: Workflow for the intramolecular alkylation route to N-Boc-2-azaspiro[3.4]octane.

Step-by-Step Methodology:

  • N-Alkylation: To a solution of cyclopentylmethanamine in acetonitrile, add potassium carbonate followed by the dropwise addition of ethyl 2-bromoacetate. Stir the reaction mixture at room temperature for 12-16 hours. The base is essential for scavenging the HBr generated, driving the reaction to completion.

  • Boc Protection: After filtering the solids from Step 1 and concentrating the filtrate, dissolve the crude amine in dichloromethane (DCM). Add triethylamine (Et₃N) followed by di-tert-butyl dicarbonate (Boc₂O). Stir for 12 hours. This step protects the secondary amine, preventing side reactions in subsequent steps and activating the molecule for the next transformation.

  • Ester Reduction: Dissolve the purified product from Step 2 in tetrahydrofuran (THF) and cool to 0 °C. Add lithium borohydride (LiBH₄) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours. LiBH₄ is a milder reducing agent than LiAlH₄, showing good chemoselectivity for the ester in the presence of the carbamate.

  • Hydroxyl Group Activation: Dissolve the resulting alcohol in DCM and cool to 0 °C. Add Et₃N followed by methanesulfonyl chloride (MsCl). Stir for 1-2 hours at 0 °C. This converts the poorly reactive hydroxyl group into an excellent leaving group (mesylate), priming the molecule for intramolecular nucleophilic substitution.

  • Intramolecular Cyclization: Dissolve the purified mesylate in THF and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 2-4 hours. The strong, non-nucleophilic base deprotonates the nitrogen of the Boc-carbamate, generating a nucleophile that attacks the carbon bearing the mesylate, closing the four-membered ring to form the desired spirocycle.

  • Work-up and Purification: Quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, concentrate, and purify by column chromatography to yield N-Boc-2-azaspiro[3.4]octane.

Convergent Synthesis: The Stannyl Amine Protocol (SnAP)

Convergent strategies offer a powerful advantage by assembling complex molecules from distinct fragments in a single key step. The Stannyl Amine Protocol (SnAP) is a prime example, enabling the one-step synthesis of saturated, N-unprotected spirocyclic amines from cyclic ketones and specialized SnAP reagents.[5][6]

Mechanistic Rationale

The reaction is typically catalyzed by a copper salt, such as Cu(OTf)₂. The process begins with the condensation of the ketone and the stannyl amine to form an intermediate ketimine. In the presence of the copper catalyst, an intramolecular cyclization is triggered. The choice of solvent is critical; hexafluoroisopropanol (HFIP) has been shown to significantly enhance the rate of cyclization.[5] This method directly provides the free secondary amine, a highly valuable building block for further diversification in drug discovery programs.

G cluster_0 SnAP Reaction Mechanism ketone Cyclopentanone imine Ketimine Intermediate ketone->imine snap SnAP Reagent (e.g., N-(2-bromoethyl)stannane) snap->imine cyclized Spirocyclic Intermediate imine->cyclized Intramolecular Cyclization copper Cu(OTf)2 copper->imine Catalyst product 2-Azaspiro[3.4]octane (N-H form) cyclized->product Demetallation

Caption: Simplified mechanism of the Stannyl Amine Protocol (SnAP) for spirocycle synthesis.

Protocol 2: General Procedure for SnAP-based Synthesis

This protocol provides a general framework for the synthesis of 2-azaspiro[3.4]octane analogs.[5]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate SnAP reagent (1.2 equivalents).

  • Reaction Setup: Add copper(II) triflate (Cu(OTf)₂, 1.0 equivalent) and 2,6-lutidine (1.0 equivalent). Dissolve the mixture in a 3:1 solution of HFIP and 1,2-dichloroethane. The lutidine acts as a non-nucleophilic base to buffer the reaction.

  • Substrate Addition: Add the cyclic ketone (e.g., cyclopentanone, 1.0 equivalent) to the mixture.

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. The use of HFIP is key to accelerating the cyclization of the intermediate ketimine.[5]

  • Work-up and Purification: Upon completion, quench the reaction with aqueous ammonium hydroxide. Extract the product with DCM. The aqueous workup removes the copper catalyst and other salts. The combined organic layers are dried, concentrated, and purified via column chromatography to afford the N-unprotected spirocyclic amine.

Modern Methods: Visible-Light Photocatalysis

Recent advances in synthetic methodology have focused on developing more sustainable and "green" chemical transformations. Visible-light-mediated photocatalysis has emerged as a powerful tool, enabling the construction of complex C(sp³)-rich N-heterospirocycles under exceptionally mild conditions.[7] These reactions often proceed through radical intermediates, offering reactivity patterns complementary to traditional ionic pathways.

Conceptual Framework: Dual Catalysis for Spirocyclization

One innovative approach involves the synergistic use of a titanocene catalyst and a photoredox catalyst.[8] In this system, visible light excites an organic dye photocatalyst (e.g., 4CzIPN), which then reduces a Ti(IV) species (Cp₂TiCl₂) to a catalytically active Ti(III) species (Cp₂TiCl). This potent single-electron transfer (SET) agent reductively opens an epoxide ring on a precursor molecule, generating a carbon-centered radical. This radical then undergoes an intramolecular addition to a tethered alkyne or alkene, forming the spirocyclic core.

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) Ti4 Cp2Ti(IV)Cl2 PC_excited->Ti4 SET Donor_ox Donor•+ PC_excited->Donor_ox SET Ti3 Cp2Ti(III)Cl Epoxide Epoxy-alkyne Substrate Ti3->Epoxide Epoxide Opening Radical_Inter Carbon Radical Epoxide->Radical_Inter Spiro_Radical Spirocyclic Vinyl Radical Radical_Inter->Spiro_Radical 5-exo-dig Cyclization Product Spirocycle Product Spiro_Radical->Product H-Atom Transfer Donor Electron Donor (e.g., Hantzsch Ester) Donor->PC Regeneration Donor_ox->Spiro_Radical

Caption: General catalytic cycle for dual titanocene/photoredox spirocyclization.

This method is advantageous due to its operational simplicity, scalability, and the use of light as a traceless reagent, avoiding the need for stoichiometric metallic reductants.[8] The photocatalytic generation of the active Ti(III) species has been shown to be more efficient than traditional metal reduction methods.[8]

Conclusion and Future Outlook

The 2-azaspiro[3.4]octane scaffold and its analogs represent a valuable class of building blocks for the development of next-generation therapeutics. While classical annulation strategies provide reliable, albeit sometimes lengthy, routes to these compounds, modern methods are revolutionizing their synthesis. Convergent approaches like the Stannyl Amine Protocol offer remarkable step-economy, directly yielding versatile N-H spirocycles.[5][6] Furthermore, emerging technologies such as visible-light photocatalysis provide environmentally benign and highly efficient pathways to construct these complex 3D structures under mild conditions.[7][8] As the demand for novel, C(sp³)-rich molecular architectures continues to grow, the development of facile, scalable, and versatile synthetic routes to spirocycles will remain a paramount objective in the field of organic and medicinal chemistry.

References

Application Notes & Protocols: A Guide to Visible-Light-Induced Synthesis of Structurally Complex Spirocyclic Motifs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Confluence of Structural Complexity and Synthetic Innovation

Spirocyclic motifs, characterized by two rings sharing a single carbon atom, represent a cornerstone of modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a powerful strategy to escape the "flatland" of traditional aromatic scaffolds.[1][2] The introduction of a spirocyclic core can significantly enhance a molecule's pharmacological profile by improving potency, selectivity, and key pharmacokinetic properties like solubility and metabolic stability.[2][3][4][5] Consequently, these sp³-rich structures are increasingly prevalent in both clinical candidates and approved drugs.[5]

Simultaneously, the field of organic synthesis has been revolutionized by the advent of visible-light photoredox catalysis. This technology provides a remarkably mild and efficient platform for generating highly reactive radical intermediates from stable precursors, enabling transformations that are often challenging or impossible using conventional thermal methods.[6][7][8] Its operational simplicity, broad functional group tolerance, and alignment with the principles of green chemistry have positioned it as an indispensable tool in academic and industrial laboratories, particularly within drug discovery.[9][10][11]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It outlines key strategies, mechanistic principles, and practical protocols for the construction of complex spirocyclic architectures using the power of visible-light photocatalysis.

Part 1: Foundational Concepts

The Power of the Photocatalytic Engine

Visible-light photoredox catalysis harnesses the energy of low-energy photons to initiate single-electron transfer (SET) events.[6][11] A photocatalyst (PC), upon absorbing light, is promoted to an excited state (*PC) that is both a more potent oxidant and a more potent reductant than its ground state. This excited state can then interact with a substrate in one of two primary quenching pathways.

  • Reductive Quenching: The excited photocatalyst (*PC) accepts an electron from a donor molecule, becoming a radical anion (PC•⁻) and generating a radical cation. The highly reducing PC•⁻ can then donate an electron to a substrate to initiate the desired chemistry.

  • Oxidative Quenching: The *PC donates an electron to an acceptor molecule, forming a radical cation (PC•⁺) and a radical anion. The highly oxidizing PC•⁺ can then accept an electron from a substrate.

In both cycles, the ground-state photocatalyst is regenerated, allowing it to participate in further catalytic cycles.

G cluster_0 Photocatalytic Cycle PC PC (Ground State) PC_star *PC (Excited State) PC->PC_star Visible Light (hν) PC_red PC•⁻ (Reduced) PC_star->PC_red + Donor PC_ox PC•⁺ (Oxidized) PC_star->PC_ox + Acceptor PC_red->PC Substrate → Product reductive_label Reductive Quenching Cycle PC_ox->PC Substrate → Product oxidative_label Oxidative Quenching Cycle

Caption: General mechanism of photoredox catalysis.

Why Spirocycles? A Structural Advantage in Drug Design

The defining feature of a spirocycle is the spiro-carbon, a quaternary sp³-hybridized center that projects the two constituent rings into distinct spatial planes. This has profound implications for molecular design:

  • Increased Fsp³ Character: Shifting from flat, aromatic structures to those with a higher fraction of sp³ carbons (Fsp³) generally correlates with improved clinical success, partly due to enhanced solubility and better metabolic profiles.[1][2]

  • Conformational Rigidity: The rigid spirocyclic framework reduces the number of rotatable bonds, locking the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity for a biological target.[1]

  • Novel Vector Exploration: The fixed, three-dimensional orientation of substituents allows for the exploration of new binding pockets within a target protein that are inaccessible to flatter molecules.

Part 2: Synthetic Strategies and Protocols

This section details distinct, field-proven strategies for photocatalytic spirocyclization, complete with mechanistic rationale and actionable protocols.

Strategy 1: Carbamoyl Radical-Initiated Dearomative Spirocyclization

This powerful strategy enables the construction of complex spiro-oxindoles, a privileged scaffold in medicinal chemistry. The key transformation involves the generation of a carbamoyl radical from a readily available oxamic acid precursor, which then triggers a dearomatizing cyclization cascade.[12]

Causality and Mechanistic Insight: The reaction is initiated by the photocatalyst (e.g., 4CzIPN) which, upon excitation, oxidizes the carboxylate of the N-2-biphenyl oxamic acid. This leads to decarboxylation, forming a key carbamoyl radical. This radical undergoes a highly regioselective 5-exo-trig cyclization onto the pendant phenyl ring, breaking its aromaticity. A final oxidation and deprotonation sequence yields the desired spirocyclic product. The choice of a biphenyl system is critical as it provides the necessary aromatic ring for the dearomative cyclization step.

G PC 4CzIPN PC_star *[4CzIPN] PC->PC_star PC_red [4CzIPN]•⁻ PC_star->PC_red PC_red->PC Regeneration Start Substrate (N-2-biphenyl oxamic acid) Intermediate1 Radical Anion Start->Intermediate1 SET from *PC Intermediate2 Carbamoyl Radical (after -CO₂) Intermediate1->Intermediate2 Decarboxylation Intermediate3 Cyclized Radical (Dearomatized) Intermediate2->Intermediate3 5-exo-trig Spirocyclization Product Product (Spiro-cyclohexadiene oxindole) Intermediate3->Product Oxidation & H⁺ loss G cluster_0 Photoredox Cycle cluster_1 Titanocene Cycle PC PC PC_star *PC PC->PC_star PC_ox PC•⁺ PC_star->PC_ox + Donor (HE) Ti4 Cp₂Ti(IV)Cl₂ PC_star->Ti4 Reduces Ti(IV) to Ti(III) PC_ox->PC Regeneration Ti3 Cp₂Ti(III)Cl Ti4->Ti3 SET Radical Carbon Radical Intermediate Ti3->Radical + Epoxide (Ring Opening) Epoxide Epoxyalkyne Substrate SpiroRadical Spirocyclic Vinyl Radical Radical->SpiroRadical Intramolecular Cyclization Product Spirocyclic Product SpiroRadical->Product + H• Product->Ti4 Release

References

Annulation strategies for the construction of 2-azaspiro[3.4]octane rings

Author: BenchChem Technical Support Team. Date: January 2026

An Authoritative Guide to Annulation Strategies for the Construction of 2-Azaspiro[3.4]octane Rings

Introduction: The Significance of the 2-Azaspiro[3.4]octane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to new chemical space is paramount. The 2-azaspiro[3.4]octane ring system has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat, aromatic rings, allowing for more precise spatial orientation of functional groups and potentially leading to enhanced potency, selectivity, and improved physicochemical properties.[1][2] Derivatives of this scaffold have shown promise in a range of therapeutic areas, underscoring the need for robust and versatile synthetic methods to access this important structural motif.[2]

This technical guide provides an in-depth analysis of several key annulation strategies for the construction of the 2-azaspiro[3.4]octane core. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying strategic decisions and mechanistic rationale that inform each synthetic route. The protocols described herein are designed to be self-validating, providing researchers with the insights needed to adapt and apply these methods to their specific drug discovery programs.

Strategy 1: Annulation of the Azetidine Ring via Intramolecular Cyclization

This first approach represents a common and effective strategy where the cyclopentane ring serves as the foundation, and the four-membered azetidine ring is constructed upon it. The key transformation is an intramolecular nucleophilic substitution, a reliable method for forming small rings when precursors are properly configured.

Expertise & Experience: The Rationale Behind the Approach

The logic of this strategy is rooted in the accessibility of functionalized cyclopentane precursors. The central challenge in forming the strained azetidine ring is controlling the intramolecular cyclization to favor the desired 4-membered ring over potential intermolecular polymerization or the formation of a more stable, but incorrect, larger ring.

The choice of a mesylate as the leaving group in the protocol below is deliberate. Mesylates are excellent leaving groups, facilitating the SN2 reaction under relatively mild conditions. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. Its primary role is to deprotonate the sulfonamide nitrogen, generating a potent nucleophile that readily attacks the carbon bearing the mesylate. The polarity of the solvent (DMF) is also a key parameter; its high dielectric constant helps to solvate the ions involved in the reaction and promote the desired cyclization.

The N-tosyl protecting group serves a dual purpose: it activates the N-H bond for deprotonation and provides a stable, crystalline handle that often simplifies purification of intermediates. This group can be removed under reductive conditions later in the synthesis.

Experimental Protocol 1: Azetidine Annulation

This protocol is adapted from the work of Ramesh, S., et al., as described in Organic & Biomolecular Chemistry (2019).[3]

Step 1: Synthesis of (1-((4-methylphenyl)sulfonamidomethyl)cyclopentyl)methanol

  • To a solution of 1-(aminomethyl)cyclopentanol (1.0 equiv) and triethylamine (3.0 equiv) in dichloromethane (DCM, 10 vol), add tosyl chloride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Mesylation of the Primary Alcohol

  • Dissolve the product from Step 1 (1.0 equiv) in DCM (10 vol).

  • Cool the solution to 0 °C and add triethylamine (2.0 equiv).

  • Add methanesulfonyl chloride (1.5 equiv) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with DCM, wash with water and brine, dry over sodium sulfate, and concentrate to yield the mesylated intermediate. Use this intermediate immediately in the next step without further purification.

Step 3: Intramolecular Cyclization to form 2-Tosyl-2-azaspiro[3.4]octane

  • To a suspension of sodium hydride (60% in mineral oil, 2.0 equiv) in dry N,N-Dimethylformamide (DMF, 10 vol), add a solution of the mesylated intermediate (1.0 equiv) in DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-tosyl-2-azaspiro[3.4]octane.

Data Presentation: Summary for Strategy 1
ParameterDescription
Starting Material 1-(aminomethyl)cyclopentanol
Key Reagents Tosyl chloride, Methanesulfonyl chloride, Sodium hydride
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Key Transformation Intramolecular SN2 cyclization
Overall Yield Typically moderate to good over 3 steps
Purification Column chromatography

Visualization: Workflow for Azetidine Annulation

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Mesylation cluster_2 Step 3: Intramolecular Cyclization start 1-(aminomethyl)cyclopentanol reagent1 Tosyl Chloride, Et3N in DCM, 0°C to RT start->reagent1 product1 (1-((Tosyl)sulfonamidomethyl) cyclopentyl)methanol reagent1->product1 reagent2 MsCl, Et3N in DCM, 0°C product1->reagent2 product2 Mesylated Intermediate reagent2->product2 reagent3 NaH in DMF 0°C to RT product2->reagent3 product3 2-Tosyl-2-azaspiro[3.4]octane reagent3->product3

Caption: Workflow for Strategy 1: Azetidine Annulation.

Strategy 2: Annulation of the Cyclopentane Ring

This alternative strategy begins with a pre-formed, functionalized azetidine ring and constructs the five-membered cyclopentane ring onto it. This approach can be advantageous if substituted azetidines are more readily available or if derivatization of the cyclopentane ring is the primary goal.

Expertise & Experience: The Rationale Behind the Approach

The core of this strategy is a Dieckmann-type condensation or a related intramolecular alkylation to form the C-C bond that closes the cyclopentane ring. The protocol detailed by Ramesh et al. utilizes an intramolecular reaction of a nitrile with a tosylate, which is a reliable method for forming five-membered rings.[3][4]

The synthesis begins with commercially available 3,3-azetidinedimethanol, providing a convergent entry point. The protection of one hydroxyl group and conversion of the other to a nitrile are key strategic steps. The nitrile group is a versatile precursor; in this case, its alpha-carbon can be deprotonated to form a nucleophile. The choice of lithium bis(trimethylsilyl)amide (LiHMDS) as the base is critical. It is a strong, sterically hindered base that efficiently deprotonates the carbon alpha to the nitrile without competing nucleophilic attack on the nitrile itself or the tosylate. The subsequent intramolecular alkylation is generally efficient for forming five-membered rings due to favorable transition state geometry.

Experimental Protocol 2: Cyclopentane Annulation

This protocol is adapted from the work of Ramesh, S., et al. (2019).[3]

Step 1: Monoprotection and Tosylation of 1-Benzhydrylazetidine-3,3-diyldimethanol

  • Protect commercially available 3,3-azetidinedimethanol with a suitable group (e.g., benzhydryl).

  • To a solution of the resulting diol (1.0 equiv) in pyridine (10 vol) at 0 °C, add tosyl chloride (1.1 equiv) portion-wise.

  • Stir the reaction for 12-16 hours, allowing it to warm to room temperature.

  • Work up the reaction by pouring it into ice-water and extracting with ethyl acetate.

  • Wash the organic layer with copper sulfate solution (to remove pyridine), water, and brine.

  • Dry over sodium sulfate and concentrate. Purify by column chromatography to isolate the monotosylated product.

Step 2: Conversion of Alcohol to Nitrile

  • Convert the remaining primary alcohol on the monotosylated intermediate to a leaving group (e.g., mesylate or tosylate).

  • Displace the leaving group with sodium cyanide in a polar aprotic solvent like DMSO at elevated temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC. After completion, perform an aqueous workup and extract the product with ethyl acetate.

  • Purify the crude nitrile by column chromatography.

Step 3: Intramolecular Cyclization to form the Spirocycle

  • Dissolve the nitrile intermediate (1.0 equiv) in dry THF (20 vol) and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Add LiHMDS (1.0 M solution in THF, 1.2 equiv) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • The resulting spirocyclic nitrile can then be deprotected and further modified as needed.

Data Presentation: Summary for Strategy 2
ParameterDescription
Starting Material 3,3-Azetidinedimethanol
Key Reagents Tosyl chloride, Sodium cyanide, LiHMDS
Solvents Pyridine, DMSO, THF
Key Transformation Intramolecular nitrile alkylation
Overall Yield Varies depending on protection strategy and specific conditions
Purification Column chromatography at intermediate stages

Visualization: Workflow for Cyclopentane Annulation

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Intramolecular Cyclization start Azetidine-3,3-diyldimethanol (N-protected) reagent1 1. TsCl, Pyridine 2. NaCN, DMSO start->reagent1 product1 Azetidine with Nitrile and Tosylate Groups reagent1->product1 reagent2 LiHMDS in THF -78°C to RT product1->reagent2 product2 Protected 2-Azaspiro[3.4]octane (with nitrile group) reagent2->product2

Caption: Workflow for Strategy 2: Cyclopentane Annulation.

Strategy 3: [3+2] Cycloaddition for Azaspirocycle Construction

The [3+2] cycloaddition is a powerful and convergent strategy for constructing five-membered rings.[5] In the context of 2-azaspiro[3.4]octanes, this typically involves the reaction of an azomethine ylide with an electron-deficient alkene tethered to a cyclobutane ring, or a related approach.[6] This strategy allows for the rapid assembly of the core structure with a high degree of complexity.

Expertise & Experience: The Rationale Behind the Approach

The beauty of the [3+2] cycloaddition lies in its efficiency, forming two new C-N bonds in a single, often stereospecific, step. The key is the generation of a reactive 1,3-dipole—the azomethine ylide—in the presence of a suitable dipolarophile.[5][6]

For the synthesis of the 2-azaspiro[3.4]octane system, a logical approach involves using a cyclobutylidene-containing compound as the dipolarophile. The azomethine ylide can be generated in situ from various precursors, such as the reaction of an N-(methoxymethyl)-N-(trimethylsilylmethyl)amine with a Lewis acid, or from the thermal ring-opening of a specific aziridine.

The regioselectivity and stereoselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory. The reaction is typically concerted and proceeds through a highly ordered transition state, which allows for the predictable transfer of stereochemistry from the starting materials to the product. This makes it a highly attractive method for building stereochemically rich spirocyclic systems.

Experimental Protocol 3: [3+2] Cycloaddition

This is a generalized protocol based on established principles of azomethine ylide cycloadditions.[1][6]

Step 1: Preparation of the Dipolarophile (e.g., Ethyl 2-cyclobutylideneacetate)

  • To a suspension of sodium hydride (1.1 equiv) in dry THF, add triethyl phosphonoacetate (1.1 equiv) dropwise at 0 °C (Horner-Wadsworth-Emmons reaction).

  • Stir for 30 minutes, then add cyclobutanone (1.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with water, extract with diethyl ether, and wash the organic layer with brine.

  • Dry over sodium sulfate, concentrate, and purify by distillation or column chromatography to yield the α,β-unsaturated ester.

Step 2: In Situ Generation of Azomethine Ylide and Cycloaddition

  • In a dry flask under an inert atmosphere, dissolve the dipolarophile from Step 1 (1.0 equiv) and N-benzylglycine ethyl ester (1.2 equiv) in toluene (20 vol).

  • Add paraformaldehyde (1.5 equiv).

  • Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC for 12-24 hours.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the desired 2-azaspiro[3.4]octane derivative. The reaction typically yields a mixture of diastereomers that may be separable by chromatography.

Data Presentation: Summary for Strategy 3
ParameterDescription
Starting Materials Cyclobutanone, N-benzylglycine ethyl ester
Key Reagents Triethyl phosphonoacetate, NaH, Paraformaldehyde
Solvents THF, Toluene
Key Transformation [3+2] Azomethine ylide cycloaddition
Overall Yield Moderate, highly dependent on substrates
Purification Column chromatography

Visualization: Workflow for [3+2] Cycloaddition

G cluster_0 Step 1: Dipolarophile Synthesis cluster_1 Step 2: Cycloaddition Reaction start Cyclobutanone reagent1 Triethyl phosphonoacetate NaH, THF start->reagent1 product1 Ethyl 2-cyclobutylideneacetate reagent1->product1 reagent2 Heat in Toluene (in situ ylide formation) product1->reagent2 start2 N-benzylglycine ester + Paraformaldehyde start2->reagent2 product2 Substituted 2-Azaspiro[3.4]octane reagent2->product2

Caption: Workflow for Strategy 3: [3+2] Cycloaddition.

Conclusion

The synthesis of the 2-azaspiro[3.4]octane ring system can be approached from multiple strategic directions, each with its own set of advantages and challenges. The choice of strategy will ultimately depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability requirements of the project. The intramolecular cyclization methods offer robust and often high-yielding routes, while cycloaddition strategies provide a rapid and convergent means to assemble the core with significant molecular complexity. By understanding the mechanistic principles behind each approach, researchers and drug development professionals can make informed decisions to accelerate the discovery of new therapeutics built upon this valuable spirocyclic scaffold.

References

Application Notes and Protocols for 5-Oxa-2-azaspiro[3.4]octane Derivatives in Neuropsychiatric Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Spirocyclic Scaffold for Modulating the M4 Muscarinic Receptor in Neuropsychiatric Disorders

The quest for novel therapeutics for complex neuropsychiatric disorders such as schizophrenia, cognitive dysfunction, and substance use disorders is progressively moving towards targeted pharmacological intervention. Among the promising new approaches is the modulation of the muscarinic acetylcholine receptor subtype 4 (M4). The 5-oxa-2-azaspiro[3.4]octane scaffold has emerged as a novel and promising structural motif for the development of potent and selective M4 receptor agonists.[1][2][3][4][5] This guide provides an in-depth overview of the therapeutic rationale, mechanism of action, and practical experimental protocols for the synthesis and evaluation of these compounds, designed for researchers and professionals in drug development.

The inherent three-dimensionality and conformational rigidity of spirocyclic systems like the 5-oxa-2-azaspiro[3.4]octane core offer distinct advantages in drug design.[6] These characteristics can lead to improved target selectivity and optimized physicochemical properties, which are critical for developing effective central nervous system (CNS) therapies.

Therapeutic Rationale: The Role of the M4 Receptor in Neuropsychiatric Pathophysiology

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in brain regions implicated in the pathophysiology of schizophrenia and other neuropsychiatric conditions, including the striatum, hippocampus, and cortex.[7][8][9] Activation of M4 receptors, which couple to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels.[8][10]

The therapeutic potential of M4 agonists in neuropsychiatric disorders is underpinned by several key mechanisms:

  • Dopamine Modulation: M4 receptors are strategically located to modulate dopamine release in the striatum.[11][12] Their activation can attenuate the hyperdopaminergic state associated with the positive symptoms of schizophrenia.[9][11][12]

  • Cognitive Enhancement: The cholinergic system plays a crucial role in cognitive processes such as learning and memory.[13] M4 receptor activation is hypothesized to contribute to the procognitive effects observed with some muscarinic agonists.[11][13]

  • Reduced Side-Effect Profile: Unlike traditional antipsychotics that primarily target dopamine D2 receptors and are associated with significant motor side effects, M4 agonists offer a novel mechanism of action with the potential for a more favorable side-effect profile.[12]

Clinical trials with mixed M1/M4 agonists like xanomeline have provided proof-of-concept for the antipsychotic and procognitive efficacy of targeting muscarinic receptors.[3][7][8][11][12][13][14] The development of selective M4 agonists, such as those based on the 5-oxa-2-azaspiro[3.4]octane scaffold, represents a refined approach to harness these therapeutic benefits while minimizing off-target effects.

Mechanism of Action: M4 Receptor Signaling Pathway

The proposed mechanism of action for 5-oxa-2-azaspiro[3.4]octane derivatives is their function as agonists at the M4 muscarinic acetylcholine receptor. Upon binding, these compounds are expected to induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

M4_Signaling_Pathway cluster_extracellular Extracellular M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein AC Adenylyl Cyclase ATP ATP AC->ATP Blocks conversion cAMP cAMP G_protein->AC Inhibits Agonist 5-Oxa-2-azaspiro[3.4]octane Derivative (Agonist) Agonist->M4R Binds ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Neuron Neuronal Excitability cAMP->Neuron Modulates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Proposed signaling pathway for M4 receptor agonists.

Experimental Protocols

The following protocols are illustrative and based on established methodologies for the synthesis and characterization of novel GPCR ligands. Researchers should optimize these protocols based on the specific properties of their compounds.

Protocol 1: Synthesis of 5-Oxa-2-azaspiro[3.4]octane Derivatives

The synthesis of the 5-oxa-2-azaspiro[3.4]octane core can be achieved through various synthetic routes, often involving cycloaddition reactions.[15] The following is a generalized, multi-step synthetic scheme.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Step 1: Synthesis of Key Intermediate A Start->Step1 Step2 Step 2: Cycloaddition to form Spirocyclic Core Step1->Step2 Step3 Step 3: Functional Group Interconversion/Derivatization Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final Final 5-Oxa-2-azaspiro[3.4]octane Derivative Characterization->Final

Caption: Generalized workflow for the synthesis of 5-oxa-2-azaspiro[3.4]octane derivatives.

Step-by-Step Methodology:

  • Synthesis of a Key Intermediate: A common strategy involves the preparation of a suitable precursor containing a reactive moiety for the subsequent cycloaddition. For instance, the synthesis of an appropriately substituted alkene or allene from commercially available starting materials.

  • [3+2] Cycloaddition: The formation of the spirocyclic core can be accomplished via a [3+2] cycloaddition reaction between the key intermediate and a suitable dipolarophile.[15] This step is crucial for establishing the 5-oxa-2-azaspiro[3.4]octane framework.

  • Derivatization: Following the formation of the core structure, various functional groups can be introduced or modified to explore the structure-activity relationship (SAR). This may involve N-alkylation, amide bond formation, or other standard organic transformations.

  • Purification and Characterization: The final compounds are purified using techniques such as column chromatography or recrystallization. Structural confirmation is achieved through standard analytical methods, including 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Characterization of M4 Receptor Agonist Activity

The functional activity of the synthesized compounds at the M4 receptor can be assessed using a variety of in vitro assays.

A. Radioligand Binding Assay

This assay determines the affinity of the test compounds for the M4 receptor.

  • Materials:

    • Cell membranes expressing the human M4 muscarinic receptor.

    • Radioligand, e.g., [3H]-N-methylscopolamine ([3H]NMS).

    • Test compounds (5-oxa-2-azaspiro[3.4]octane derivatives).

    • Assay buffer and scintillation cocktail.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.

    • Determine the IC50 value of the test compound and subsequently calculate the inhibition constant (Ki).

B. Functional Assay: cAMP Measurement

This assay measures the ability of the compounds to activate the M4 receptor and inhibit cAMP production.[10]

  • Materials:

    • A stable cell line expressing the human M4 receptor (e.g., CHO or HEK293 cells).

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Forskolin (to stimulate adenylyl cyclase).

    • Test compounds.

  • Procedure:

    • Plate the cells in a suitable microplate format.

    • Pre-treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

    • Generate dose-response curves and calculate the EC50 values for the test compounds.

C. Functional Assay: Calcium Mobilization

While M4 receptors primarily couple to Gi/o, they can also modulate intracellular calcium levels in certain cellular contexts.

  • Materials:

    • A stable cell line expressing the human M4 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compounds.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of the test compound to the cells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Determine the EC50 values from the dose-response curves.

Data Presentation

The following table provides a template for summarizing the in vitro pharmacological data for a series of 5-oxa-2-azaspiro[3.4]octane derivatives.

Compound IDM4 Binding Affinity (Ki, nM)M4 Functional Activity (EC50, nM) (cAMP Assay)Selectivity vs. other Muscarinic Receptors (M1, M2, M3, M5)
Example-1 DataDataFold-selectivity
Example-2 DataDataFold-selectivity
... .........

In Vivo Evaluation

Promising compounds identified from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic properties and efficacy in animal models of neuropsychiatric disorders.

A. Pharmacokinetic Studies

  • Determine key PK parameters such as bioavailability, brain penetration, and half-life in rodents.

B. Preclinical Efficacy Models

  • Models for Antipsychotic-like Activity:

    • Amphetamine-induced hyperlocomotion.

    • Conditioned avoidance response.

  • Models for Procognitive Effects:

    • Novel object recognition test.

    • Morris water maze.

Conclusion and Future Directions

The 5-oxa-2-azaspiro[3.4]octane scaffold represents a valuable starting point for the design and synthesis of novel M4 muscarinic receptor agonists. The protocols and application notes provided in this guide offer a framework for the systematic evaluation of these compounds. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of this chemical series to identify clinical candidates for the treatment of schizophrenia and other debilitating neuropsychiatric disorders. The unique structural features of this spirocyclic system hold significant promise for the development of the next generation of CNS therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Oxa-2-azaspiro[3.4]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxa-2-azaspiro[3.4]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction yields and purity.

I. Synthetic Overview & Core Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of the synthesis generally involves the construction of the spirocyclic core, followed by deprotection and salt formation. Challenges in this synthesis often revolve around achieving efficient cyclization, avoiding side reactions, and ensuring the successful isolation of the final hydrochloride salt.

This guide will address common issues encountered during the key transformations:

  • Spirocyclization: Formation of the 5-oxa-2-azaspiro[3.4]octane ring system.

  • Deprotection: Removal of the nitrogen protecting group (commonly a Boc group).

  • Hydrochloride Salt Formation: Conversion of the free amine to its hydrochloride salt.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Spirocyclization Step

Question 1: My spirocyclization reaction to form the N-Boc-5-oxa-2-azaspiro[3.4]octane intermediate is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in spirocyclization are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate. Some reactions benefit from lower temperatures to minimize side reactions, while others require higher temperatures to overcome the activation energy barrier.

  • Inefficient Intramolecular Cyclization: The intramolecular ring-closing step is often the most critical and can be slow. The choice of base and solvent is crucial here. A strong, non-nucleophilic base is often required to deprotonate the precursor without competing in side reactions.

  • Side Reactions: The formation of polymeric materials or other side products can significantly reduce the yield of the desired spirocycle. This is often exacerbated by high concentrations or temperatures.

Troubleshooting Workflow:

Troubleshooting common side reactions in azaspirocycle synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for azaspirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex and medicinally relevant scaffolds. Azaspirocycles, characterized by a spirocyclic ring system containing at least one nitrogen atom at the spirocenter, present unique synthetic challenges. Their rigid, three-dimensional structures are highly desirable in medicinal chemistry, but their construction is often plagued by competing reaction pathways and side product formation.

This document provides in-depth, troubleshooting guidance in a direct question-and-answer format. It moves beyond simple procedural lists to explain the mechanistic origins of common side reactions and offers field-tested strategies to overcome them, ensuring your synthesis proceeds with the highest possible efficiency and selectivity.

FAQ 1: Incomplete Conversion and Low Yield

Question: My intramolecular cyclization to form an azaspirocycle is stalling, resulting in low yields. How can I drive the reaction to completion?

Answer: Low conversion is a frequent issue stemming from several factors, including catalyst deactivation, unfavorable reaction equilibria, or poor starting material quality. A systematic approach is crucial for diagnosis.

Core Issues & Causal Explanations:

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, such as intramolecular hydroaminations or cyclizations, the choice of catalyst and ligand is paramount. The electronic and steric properties of the ligand can dramatically influence the catalyst's activity and stability. For instance, in Nickel-catalyzed reactions, different phosphine ligands can lead to significant variations in yield and selectivity.[1]

  • Reaction Equilibrium: Many cyclization reactions are reversible. If the energy difference between the starting material and the spirocyclic product is small, the reaction may reach an equilibrium that favors the starting materials.

  • Starting Material Purity: Impurities, even in trace amounts, can act as catalyst poisons or introduce competing side reactions.[1] Water is a common culprit, as it can hydrolyze sensitive reagents or intermediates.

  • Product Decomposition: The desired azaspirocycle may be unstable under the reaction conditions, especially with prolonged heating or exposure to acidic/basic media.[1]

Troubleshooting Protocol:

  • Verify Starting Material Integrity:

    • Protocol: Before starting, rigorously purify all starting materials via column chromatography, recrystallization, or distillation.

    • Validation: Confirm purity using NMR and Mass Spectrometry. Ensure all solvents are anhydrous.

  • Systematic Condition Screening:

    • Temperature: Incrementally increase the reaction temperature. For equilibrium-limited reactions, this may shift the balance towards the product (Le Châtelier's principle). However, monitor for decomposition by TLC or LC-MS at regular intervals.[2]

    • Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions. Conversely, if the rate is slow, a higher concentration may be beneficial. Screen a range of concentrations (e.g., 0.1 M, 0.01 M, 0.001 M).

    • Catalyst/Reagent Stoichiometry: Increase the catalyst loading in increments (e.g., 1 mol%, 5 mol%, 10 mol%). An excess of a key reagent may also be required to push the reaction forward.[1]

  • Monitor Reaction Progress:

    • Protocol: Set up the reaction and take aliquots at regular time intervals (e.g., 1h, 4h, 12h, 24h). Quench immediately and analyze by a quantitative method like UPLC-MS or crude NMR with an internal standard.

    • Analysis: This will reveal if the reaction is stalling or if the product is forming and then decomposing. If decomposition is observed, consider lower temperatures or shorter reaction times.[2][3]

FAQ 2: Formation of Enamine or Iminium Ion Byproducts

Question: My reaction, intended to form an azaspirocycle via an intramolecular Mannich or Pictet-Spengler type reaction, is producing significant amounts of stable enamine or iminium salt byproducts. What is causing this and how can it be prevented?

Answer: This is a classic problem where the key reactive intermediate, the iminium ion, is either intercepted before cyclization or deprotonated to a stable enamine. Understanding the mechanism is key to redirecting the reaction toward the desired spirocycle.

Mechanistic Insight:

The core of many azaspirocycle syntheses involves the formation of an electrophilic iminium ion from a precursor amine and a carbonyl compound. This iminium ion is then attacked by an intramolecular nucleophile (e.g., an indole ring, an enol).[4][5]

  • Enamine Formation: If the iminium ion possesses an α-proton, a base can abstract it, leading to the formation of a neutral, and often stable, enamine.[6][7][8] This is a significant off-cycle pathway that consumes the reactive intermediate.

  • Iminium Stability: If the intramolecular nucleophile is not sufficiently reactive or if the reaction conditions do not favor the cyclization transition state, the iminium ion may persist or participate in other reactions.

// Invisible nodes for layout Dummy1 [style=invis, width=0.1]; Dummy2 [style=invis, width=0.1];

// Connect the two intermediate nodes Iminium -> Dummy1 [style=invis]; Dummy1 -> Iminium_side [style=invis, constraint=false]; // Use constraint=false to avoid affecting rank

{rank=same; Iminium; Iminium_side;} } enddot Caption: Competing pathways for the key iminium ion intermediate.

Troubleshooting Strategies:

  • Acid Catalysis is Key: The Pictet-Spengler and Mannich reactions are typically acid-catalyzed.[4][5][9] The acid serves two purposes: it promotes the formation of the iminium ion and activates it for nucleophilic attack.

    • Protocol: If enamine formation is dominant, ensure sufficient acid is present. Screen Brønsted acids (e.g., TFA, TsOH, HCl) and Lewis acids (e.g., Sc(OTf)₃, BF₃·OEt₂). The choice of acid can significantly impact the reaction outcome.[10][11]

    • Causality: The acid protonates the enamine, converting it back to the reactive iminium ion, thereby pushing the equilibrium towards the cyclization pathway.

  • Solvent Polarity: The solvent can influence the stability of the charged iminium intermediate versus the neutral enamine.

    • Protocol: Screen a range of solvents with varying polarity. Aprotic solvents like toluene or DCM are common. More polar, non-coordinating solvents can sometimes stabilize the iminium ion and favor cyclization.[1]

  • Water Scavenging: The initial condensation to form the iminium ion releases water. This water can hydrolyze the iminium ion back to the starting materials, hindering the reaction.

    • Protocol: Perform the reaction in the presence of a dehydrating agent, such as molecular sieves, or use a Dean-Stark trap to azeotropically remove water.[7] This drives the initial equilibrium towards the iminium ion.

Summary of Conditions to Favor Spirocyclization:

ParameterTo Favor Azaspirocycle (Desired)To Favor Enamine (Side Product)Rationale
pH Acidic (e.g., TFA, TsOH)Basic or NeutralAcid protonates the enamine, regenerating the reactive iminium ion.[4][7]
Water Anhydrous / Water removalPresence of waterWater can hydrolyze the iminium ion, inhibiting the forward reaction.[8]
Temperature Often elevated (but monitor)VariesHigher temperatures can overcome activation barriers for cyclization.
Nucleophilicity Electron-rich nucleophileElectron-poor nucleophileA more potent intramolecular nucleophile will trap the iminium ion faster.

FAQ 3: Poor Stereocontrol (Diastereoselectivity or Enantioselectivity)

Question: My azaspirocycle is forming as a mixture of diastereomers, and I cannot isolate the desired stereoisomer. How can I improve the stereoselectivity of the cyclization?

Answer: Achieving high stereoselectivity is a central challenge in spirocycle synthesis.[1] The relative orientation of substituents is determined during the ring-closing step, and the transition state energy for the formation of each diastereomer must be sufficiently different.

Controlling Factors & Solutions:

  • Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio can be a result of either kinetic (rate-controlled) or thermodynamic (equilibrium-controlled) processes.

    • Diagnosis: Run the reaction at a lower temperature and monitor the diastereomeric ratio over time. If the ratio changes, it suggests equilibration to the more stable thermodynamic product. If it remains constant, the reaction is likely under kinetic control.

    • Kinetic Control: To favor the kinetically preferred product, use lower temperatures and shorter reaction times. The choice of catalyst/reagent can create a more ordered transition state, enhancing selectivity. For example, chiral Brønsted acids have been used to catalyze asymmetric Pictet-Spengler reactions.[5]

    • Thermodynamic Control: To favor the thermodynamically most stable product, use higher temperatures, longer reaction times, or add a catalytic amount of acid/base that can facilitate epimerization at the newly formed stereocenter.

  • Substrate Control: The inherent stereochemistry of your starting material can direct the formation of the new stereocenters.

    • Strategy: Utilize starting materials with pre-existing stereocenters that can direct the cyclization through steric hindrance or chelation control. This is a common strategy in natural product synthesis.

  • Reagent/Catalyst Control: This is the most powerful method for inducing stereoselectivity.

    • Chiral Catalysts: For enantioselective synthesis, a chiral catalyst is essential. This can be a chiral Lewis acid, Brønsted acid, or a transition metal complex with a chiral ligand.[10][12]

    • Bulky Reagents: The steric bulk of the catalyst or reagents can influence the facial selectivity of the cyclization. For example, using a bulky base can selectively deprotonate one face of a molecule, leading to a specific enolate geometry.

Experimental Protocol for Optimizing Diastereoselectivity:

  • Establish a Baseline: Run the reaction under your standard conditions and carefully determine the diastereomeric ratio (dr) using ¹H NMR or chiral HPLC.

  • Screen Temperatures: Run the reaction at several temperatures (e.g., -20 °C, 0 °C, RT, 60 °C) and analyze the dr for each. This will indicate if the reaction is under kinetic or thermodynamic control.[13]

  • Screen Solvents: The polarity and coordinating ability of the solvent can influence the transition state geometry.[1] Screen a diverse set of solvents (e.g., Toluene, THF, CH₂Cl₂, CH₃CN, HFIP).

  • Screen Additives/Catalysts: If applicable, screen a library of ligands for your metal catalyst or different Brønsted/Lewis acids. Even small changes can have a profound impact on selectivity.

G Start Starting Material TS_A Transition State A (Lower Energy) Start->TS_A TS_B Transition State B (Higher Energy) Start->TS_B Product_A Product A (Major Diastereomer) TS_A->Product_A k_fast Product_B Product B (Minor Diastereomer) TS_B->Product_B k_slow

FAQ 4: Unwanted Ring-Opening or Rearrangement

Question: I've successfully formed my azaspirocycle, but it undergoes rearrangement or ring-opening during workup or purification. How can I preserve the integrity of my product?

Answer: Product instability is a frustrating but solvable problem. Azaspirocycles, particularly those containing strained rings or sensitive functional groups, can be prone to degradation under conditions that are otherwise considered standard.[14]

Common Causes of Instability:

  • Acid/Base Sensitivity: The product may not be stable to the acidic or basic conditions used in the aqueous workup.[3] For example, a spirocyclic ketal can hydrolyze in acid, or a base-sensitive protecting group can be cleaved.

  • Semipinacol-type Rearrangements: Certain azaspirocyclic systems, especially those with adjacent hydroxyl groups or other leaving groups, can undergo rearrangement to relieve ring strain.[15][16]

  • Oxidative/Reductive Instability: The product may be sensitive to air (oxidation) or residual reducing/oxidizing agents from the reaction.

Troubleshooting and Stabilization Protocol:

  • Identify the Problem Step:

    • Protocol: Take a small, crude sample of the reaction mixture (post-reaction, pre-workup) and analyze it by NMR/LCMS to confirm the product is present. Then, perform your standard workup on a separate small aliquot and re-analyze. If the product has degraded, the workup is the issue.[3] Repeat this process for the purification step (e.g., test stability on a small amount of silica gel).

  • Modify Workup and Purification:

    • pH Control: If acid sensitivity is identified, use a buffered or neutral wash (e.g., saturated NaHCO₃ solution, water, brine) instead of an acid wash. If base sensitivity is the issue, avoid basic washes.

    • Milder Purification: Standard silica gel is slightly acidic and can cause decomposition.

      • Option 1: Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).

      • Option 2: Use an alternative stationary phase like neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

    • Temperature Control: Perform all workup and purification steps at low temperatures (e.g., in an ice bath) to minimize thermal degradation. Remove solvent under reduced pressure without excessive heating.

  • Derivative Formation: If the final product is inherently unstable, consider converting it immediately to a more stable derivative for storage or further reaction. For example, protect a free amine as a carbamate (Boc, Cbz) or an alcohol as a silyl ether.

References

Technical Support Center: 5-Oxa-2-azaspiro[3.4]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Oxa-2-azaspiro[3.4]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this valuable spirocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance the purity and yield of your product.

I. Understanding the Chemistry: Synthesis and Impurity Profile

5-Oxa-2-azaspiro[3.4]octane and its derivatives are often synthesized via a multi-step sequence, commonly involving a [3+2] cycloaddition reaction to construct the core spirocyclic framework.[1][2] A plausible synthetic route starts from a protected azetidine precursor, which undergoes olefination followed by cycloaddition and subsequent deprotection and salt formation.

Understanding this synthetic pathway is critical for anticipating potential impurities. These can include:

  • Unreacted Starting Materials: Incomplete olefination or cycloaddition reactions can leave residual starting materials in the crude product.

  • Byproducts of Olefination: Horner-Wadsworth-Emmons or similar olefination reactions can generate phosphonate byproducts that need to be removed.

  • Diastereomers or Regioisomers: The cycloaddition step may not be perfectly stereoselective or regioselective, leading to isomeric impurities.

  • Residual Solvents: Solvents used in the reaction or workup can be trapped in the final solid product.

  • Degradation Products: The spirocyclic core, particularly the oxetane ring, may be sensitive to harsh acidic or basic conditions, leading to ring-opened byproducts.

II. Troubleshooting Guide: From Crude Product to High Purity

This section addresses specific issues you might encounter during the purification of this compound.

Symptom Potential Cause Recommended Solution
Low Purity After Initial Precipitation/Crystallization The crude product contains significant amounts of soluble impurities.Perform a solvent wash with a non-polar solvent like diethyl ether or ethyl acetate to remove non-polar impurities.[3]
The chosen crystallization solvent is not optimal.Experiment with different solvent systems for recrystallization. Good starting points for amine hydrochlorides include isopropanol, ethanol/ether mixtures, or methanol/acetonitrile.[3]
Oily or Gummy Solid Instead of Crystalline Product Presence of residual solvents or low-melting impurities.Triturate the crude product with a non-polar solvent to induce crystallization and remove oily impurities. If that fails, consider purification by column chromatography.
The compound may be hygroscopic.Ensure all solvents are anhydrous and perform the final isolation steps under an inert atmosphere (e.g., nitrogen or argon).
Broad or Multiple Peaks in HPLC Analysis Presence of isomers or closely related impurities.Optimize the HPLC method by adjusting the gradient, mobile phase composition, or column chemistry to improve resolution. For preparative scale, column chromatography with a suitable stationary and mobile phase is recommended.
On-column degradation.Ensure the mobile phase is compatible with the compound's stability. For amine hydrochlorides, a slightly acidic mobile phase (e.g., with 0.1% TFA or formic acid) can improve peak shape and stability.
Discolored (Yellow or Brown) Product Presence of colored impurities, possibly from degradation or residual reagents.Treat a solution of the crude product with activated charcoal before filtration and recrystallization to adsorb colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to remove residual phosphonate byproducts from a Horner-Wadsworth-Emmons reaction in the synthesis of the precursor?

A1: Phosphonate byproducts are generally polar and can often be removed by performing an aqueous workup. If they persist, column chromatography on silica gel is typically effective.

Q2: My final product shows a broad peak in the 1H NMR spectrum. What could be the cause?

A2: This could be due to several factors. The presence of residual moisture can lead to peak broadening, especially for exchangeable protons like the N-H proton. It could also indicate the presence of multiple conformations in solution or aggregation of the salt. Running the NMR in D₂O can help identify exchangeable protons, and variable temperature NMR might provide insights into conformational dynamics.

Q3: Is this compound stable in solution?

A3: Amine hydrochlorides are generally stable in acidic to neutral aqueous solutions. However, in basic solutions, the free amine will be generated, which could be less stable or prone to oxidation over time. For long-term storage, it is best to keep the compound as a solid in a cool, dry place.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase chromatography can be a powerful tool for purifying polar compounds like this compound. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA is a good starting point.

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined empirically.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography can be employed.

  • Stationary Phase Selection: For a polar compound like this compound, a polar stationary phase like silica gel is commonly used.

  • Mobile Phase Selection: A polar eluent system will be required. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). The polarity can be increased by increasing the percentage of methanol. A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent to prevent streaking of the amine on the silica gel.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent system. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 100% DCM to 95:5 DCM:MeOH, then 90:10, etc.).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: If the free base was isolated from the column, it can be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The resulting precipitate can then be collected by filtration.

V. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Wash Solvent Wash (e.g., Diethyl Ether) Crude->Wash Recrystallization Recrystallization Wash->Recrystallization Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Pure_Solid Pure Solid Product Chromatography Column Chromatography Chromatography->Recrystallization Analysis->Pure_Solid Purity > 98% Analysis->Chromatography Purity < 98%

Caption: A decision-based workflow for purifying 5-Oxa-2-azaspiro[3.4]octane HCl.

VI. References

  • Request PDF | Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | ResearchGate. Available at: --INVALID-LINK--

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead | Semantic Scholar. Available at: --INVALID-LINK--

  • Purification of organic hydrochloride salt? | ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Navigating the Challenges of Spirocyclic Compound Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of scaling up the production of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. Spirocycles, with their unique three-dimensional structures, offer significant advantages in medicinal chemistry but present considerable challenges in their synthesis and purification on a larger scale.[1][2][3] This resource provides field-proven insights, troubleshooting guides, and frequently asked questions to help you navigate these hurdles effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions and fundamental challenges encountered during the scale-up of spirocyclic compound synthesis.

Q1: What are the most significant hurdles when scaling up a spirocyclization reaction?

Scaling up a spirocyclization reaction introduces several challenges that may not be apparent at the bench scale.[4] These include:

  • Reaction Kinetics and Thermodynamics: Reactions that are facile on a small scale may become problematic upon scale-up due to changes in heat and mass transfer. Exothermic reactions, in particular, can become difficult to control in larger reactors.

  • Stereocontrol: Maintaining high diastereoselectivity and enantioselectivity can be challenging. Subtle changes in reaction conditions, such as temperature gradients within a large reactor, can impact the stereochemical outcome.[5][6]

  • Byproduct Formation: Side reactions that are negligible on a small scale can become significant, leading to lower yields and complex purification profiles.[7]

  • Purification: The unique 3D structure of spirocycles can make the removal of closely related impurities and diastereomers difficult, often requiring specialized chromatographic techniques.[1][8][9]

  • Safety: The use of hazardous reagents and the potential for runaway reactions necessitate a thorough process safety assessment before scaling up.[2][10][11][12][13]

Q2: How does the choice of synthetic strategy impact the scalability of spirocycle production?

The choice of synthetic route is paramount for a successful scale-up. Key considerations include:

  • Atom Economy: Multi-component reactions, such as the [3+2] cycloaddition for the synthesis of spirooxindoles, are often preferred for their high atom economy and reduced number of synthetic steps.[14][15][16][17]

  • Robustness of the Reaction: Reactions that are sensitive to trace impurities or require strictly anhydrous conditions can be difficult to manage on a large scale.

  • Availability and Cost of Starting Materials: The cost and commercial availability of starting materials and catalysts become critical factors in large-scale production.

  • Safety Profile of Reagents and Solvents: Avoiding highly toxic or explosive reagents and solvents is crucial for safe and compliant manufacturing.

Q3: Why is diastereomer separation a common bottleneck, and what are the primary strategies to address it?

Diastereomers of spirocyclic compounds often have very similar physical properties, making their separation by traditional methods like crystallization challenging.[1][18] This is a significant bottleneck because regulatory agencies require stringent control over stereoisomeric purity.

Primary strategies for separation include:

  • Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for separating diastereomers.[4][8][9][19] Method development is crucial and often involves screening different stationary and mobile phases.

  • Crystallization: While challenging, fractional crystallization can sometimes be employed to separate diastereomers. This often requires extensive screening of solvents and conditions.[20]

  • Chemical Derivatization: In some cases, diastereomers can be separated after conversion to derivatives that have more distinct physical properties.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your spirocycle synthesis and purification experiments.

Problem 1: Low Yield in Spirocyclization Step

A low yield is a common issue when scaling up. The following workflow can help diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield in spirocyclization.

Detailed Troubleshooting Steps:

  • Possible Cause 1.1: Impure Starting Materials.

    • Insight: Impurities in starting materials that were insignificant on a small scale can act as catalysts or inhibitors in larger reactions.

    • Solution: Re-purify all starting materials and reagents. For example, in the synthesis of spirooxindoles, residual impurities from the isatin starting material can significantly impact the yield of the [3+2] cycloaddition.[7]

  • Possible Cause 1.2: Inefficient Mixing or Heat Transfer.

    • Insight: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

    • Solution: Ensure adequate agitation and monitor the internal reaction temperature. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the temperature.

  • Possible Cause 1.3: Shift in Reaction Equilibrium.

    • Insight: Some spirocyclization reactions are reversible. Changes in concentration or the inability to effectively remove a byproduct (e.g., water) on a large scale can shift the equilibrium back to the starting materials.

    • Solution: If a volatile byproduct is formed, ensure the large-scale setup allows for its efficient removal (e.g., using a Dean-Stark trap for water removal).

Problem 2: Poor Diastereoselectivity upon Scale-Up

A decrease in diastereoselectivity is a common and costly problem.

Troubleshooting Diastereoselectivity

Possible Cause Underlying Principle Recommended Action
Temperature Gradients The transition states leading to different diastereomers have different activation energies. Temperature fluctuations can alter the ratio of products.Improve reactor temperature control. Consider using a jacketed reactor with a circulating temperature control unit. For highly sensitive reactions, perform a temperature sensitivity study at the lab scale.
Changes in Reagent Addition Rate The rate of addition can influence the concentration of intermediates and the stereochemical course of the reaction.Standardize and control the rate of reagent addition using a syringe pump or a dosing pump.
Catalyst Activity Variation The activity of a catalyst can be affected by impurities or the method of preparation, which may vary between batches.Qualify each new batch of catalyst. For stereoselective reactions, consider using a well-defined organocatalyst or metal complex.[21][22][23]
Problem 3: Difficulty in Diastereomer Purification

When diastereomers are formed, their efficient separation is crucial.

Purification Strategy Decision Tree

Purification_Strategy Start Diastereomeric Mixture to Purify Crystallization Attempt Fractional Crystallization Start->Crystallization Flash_Chrom Attempt Flash Chromatography Crystallization->Flash_Chrom Unsuccessful Pure_Product Pure Diastereomer Crystallization->Pure_Product Successful HPLC_SFC Develop Preparative HPLC/SFC Method Derivatization Consider Chemical Derivatization HPLC_SFC->Derivatization Unsuccessful HPLC_SFC->Pure_Product Successful Flash_Chrom->HPLC_SFC Insufficient Resolution Flash_Chrom->Pure_Product Sufficient Resolution Separate_Deriv Separate Derivatized Diastereomers Derivatization->Separate_Deriv Yes Derivatization->Pure_Product Not Feasible Cleave_Deriv Cleave Derivatizing Group Separate_Deriv->Cleave_Deriv Cleave_Deriv->Pure_Product

Caption: Decision tree for selecting a diastereomer purification strategy.

Detailed Purification Protocols:

  • Preparative HPLC Method Development for Diastereomer Separation:

    • Analytical Method Development: Screen various normal-phase and reverse-phase columns with different mobile phase compositions to achieve baseline separation on an analytical scale.

    • Loading Study: Determine the maximum sample load on the analytical column without compromising resolution.

    • Scale-Up Calculation: Use the loading study results to calculate the appropriate column size and flow rate for the preparative scale.[24][25]

    • Fraction Collection and Analysis: Collect fractions and analyze their purity and diastereomeric ratio.

  • Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations:

    • Advantages: SFC is often faster, uses less organic solvent, and can provide different selectivity compared to HPLC.[7][19][23] It is particularly effective for separating chiral spirocyclic compounds.

    • Protocol Outline:

      • Screening: Use a set of chiral and achiral columns with a generic gradient of CO₂ and a co-solvent (e.g., methanol).

      • Optimization: Optimize the separation by adjusting the co-solvent, additives (e.g., diethylamine for basic compounds), back-pressure, and temperature.

      • Scale-Up: Transfer the optimized analytical method to a preparative SFC system.

Process Safety Considerations for Scale-Up

Scaling up chemical reactions requires a rigorous assessment of potential hazards.

Risk Assessment for a Representative Spirocyclization Reaction (e.g., Friedel-Crafts Alkylation)

Hazard Potential Consequences Mitigation Strategies
Highly Exothermic Reaction Runaway reaction, over-pressurization of the reactor, explosion.- Perform reaction calorimetry (RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).- Implement a semi-batch process with controlled addition of the limiting reagent.- Ensure the reactor has an adequate cooling capacity and an emergency quenching system.
Use of a Corrosive Lewis Acid (e.g., AlCl₃) Chemical burns, damage to equipment.- Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.- Use a glass-lined or other compatible reactor.- Have a neutralization agent (e.g., sodium bicarbonate) readily available.
Flammable Solvents (e.g., Dichloromethane) Fire, explosion.- Perform the reaction in a well-ventilated area or a fume hood designed for large-scale reactions.- Use intrinsically safe electrical equipment.- Ground all equipment to prevent static discharge.
Generation of HCl Gas Respiratory irritation, corrosion.- Equip the reactor with a scrubber system to neutralize acidic off-gases.

A comprehensive Process Safety Management (PSM) program should be implemented for any process involving highly hazardous chemicals.[2][10][11][12][13]

References

Navigating Metabolic Stability of 5-Oxa-2-azaspiro[3.4]octane Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the metabolic stability of 5-oxa-2-azaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into troubleshooting common challenges and answering frequently asked questions encountered during your experimental workflows. As your dedicated scientific partner, our goal is to empower you with the knowledge to not only identify metabolic liabilities but also to rationally design next-generation compounds with improved pharmacokinetic profiles.

The 5-oxa-2-azaspiro[3.4]octane scaffold is an increasingly popular motif in medicinal chemistry, prized for its inherent three-dimensionality and potential to improve physicochemical properties. However, like any chemical series, understanding and optimizing its metabolic stability is paramount for successful drug development. This guide will delve into the core principles, practical experimental designs, and data interpretation necessary to navigate the complexities of metabolism for this unique scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the assessment of metabolic stability for 5-oxa-2-azaspiro[3.4]octane derivatives.

Q1: My 5-oxa-2-azaspiro[3.4]octane derivative shows high clearance in human liver microsomes. What are the likely metabolic "soft spots" on this scaffold?

A1: While the core 5-oxa-2-azaspiro[3.4]octane scaffold is generally considered to be metabolically robust due to its spirocyclic nature and high sp³ character, which can make it less recognizable by metabolic enzymes, the overall stability of a derivative is highly dependent on its substituents.[1] Based on general principles of drug metabolism and data from related spirocyclic structures, here are the most probable sites of metabolic attack:

  • N-Substituents on the Azetidine Ring: The nitrogen atom of the azetidine is a common site for metabolism. If your derivative has an N-alkyl group, N-dealkylation is a likely metabolic pathway. For N-aryl substituents, aromatic hydroxylation on the aryl ring is a primary concern.

  • Substituents on the Tetrahydrofuran Ring: The tetrahydrofuran ring itself is relatively stable. However, any alkyl or aryl substituents are susceptible to oxidation. For instance, benzylic or allylic positions on substituents are prone to hydroxylation.

  • Aromatic Rings in Substituents: If your derivative contains appended aromatic or heteroaromatic rings, these are often major sites of metabolism via cytochrome P450 (CYP)-mediated oxidation (hydroxylation).[2] The position of hydroxylation will be influenced by the electronic properties of the ring and any existing substituents.

  • Labile Functional Groups: Functional groups such as esters and amides can be susceptible to hydrolysis by esterases or amidases present in liver microsomes.

Troubleshooting Steps:

  • Metabolite Identification Studies: The most definitive way to identify metabolic soft spots is to perform a metabolite identification study using high-resolution mass spectrometry (HRMS). This will pinpoint the exact sites of modification on your molecule.

  • In Silico Metabolism Prediction: Utilize computational tools to predict potential sites of metabolism. While not a replacement for experimental data, these tools can help prioritize areas of the molecule for modification.

  • Analog Synthesis: Synthesize analogs with modifications at the suspected metabolic hot spots. For example, if N-dealkylation is suspected, replace the N-alkyl group with a more stable group, such as a cyclopropylmethyl group or incorporate it into a ring system. If aromatic hydroxylation is the issue, consider introducing electron-withdrawing groups to the aromatic ring to deactivate it towards oxidation or replace it with a less metabolically labile heterocycle.

Q2: I'm observing significant species differences in the metabolic stability of my compound (e.g., stable in rat liver microsomes but unstable in human liver microsomes). What could be the reason?

A2: Species differences in drug metabolism are a common challenge in drug discovery and are primarily due to variations in the expression levels and substrate specificities of drug-metabolizing enzymes, particularly CYP450s, across species. The primary enzymes responsible for Phase I metabolism of many drugs are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 in humans.[2] The orthologous enzymes in preclinical species like rats can have different substrate preferences.

Troubleshooting and Investigation:

  • Reaction Phenotyping: Conduct reaction phenotyping studies to identify the specific human CYP isoform(s) responsible for the metabolism of your compound. This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major CYP isoform in human liver microsomes.

  • Cross-Species Enzyme Comparison: Once the human CYP isoform is identified, you can compare its substrate specificity with the corresponding rodent isoforms. This can often explain the observed differences in metabolic rates.

  • Hepatocyte Incubations: In addition to microsomes, assess the metabolic stability in cryopreserved hepatocytes from different species. Hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of overall cellular metabolism.[3]

Q3: My compound is stable in liver microsomes but shows poor oral bioavailability in vivo. What other metabolic pathways should I consider?

A3: While liver microsomes are excellent for assessing Phase I metabolism, they do not capture all the metabolic processes that can occur in vivo. If you observe good microsomal stability but poor oral bioavailability, consider the following:

  • Phase II Metabolism: Your compound might be rapidly conjugated by Phase II enzymes (e.g., UGTs, SULTs) which are primarily located in the cytosol and are not fully represented in microsomal preparations. To investigate this, you can perform stability assays using S9 fractions or hepatocytes, which contain both Phase I and Phase II enzymes.[4]

  • Gut Metabolism: The intestinal wall also contains a significant amount of metabolic enzymes, including CYP3A4. A compound can be extensively metabolized in the gut before it even reaches the liver (first-pass metabolism). In vitro models of intestinal metabolism, such as intestinal microsomes or S9 fractions, can be used to assess this.

  • Non-CYP Mediated Metabolism: Other enzyme systems, such as aldehyde oxidase (AOX), can also contribute to metabolism, particularly for compounds containing aza-aromatic rings.[5] AOX is a cytosolic enzyme, so its activity would be observed in S9 fractions or hepatocytes.

Q4: How can I proactively design 5-oxa-2-azaspiro[3.4]octane derivatives with enhanced metabolic stability?

A4: A proactive approach to designing metabolically stable compounds is crucial. Here are some strategies:

  • Blocking Metabolic Hot Spots: Once a metabolic liability is identified, you can block that position to prevent metabolism. A common strategy is the introduction of a fluorine atom or a methyl group at the site of hydroxylation. This is because the C-F bond is much stronger than a C-H bond and less susceptible to cleavage by CYP enzymes.

  • Bioisosteric Replacement: Replace metabolically labile groups with more stable bioisosteres. For example, if an N-methyl group is being demethylated, consider replacing it with a cyclopropyl group. If a phenyl ring is being hydroxylated, it could be replaced with a pyridine or a pyrimidine ring, which are generally more resistant to oxidation.

  • Modulating Physicochemical Properties: Often, highly lipophilic compounds are more prone to metabolism as they have a higher affinity for the active sites of CYP enzymes. Reducing the lipophilicity (logP/logD) of your compounds by introducing polar functional groups can sometimes reduce the rate of metabolism. The spirocyclic nature of the 5-oxa-2-azaspiro[3.4]octane scaffold itself can contribute to lower lipophilicity compared to more traditional, flatter aromatic systems.[1]

Experimental Protocols

To ensure robust and reproducible data, here are detailed protocols for key in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay determines the in vitro intrinsic clearance of a compound in liver microsomes, primarily assessing Phase I metabolism.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Ice-cold acetonitrile with an internal standard (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Prepare the reaction mixture by combining the microsomal suspension and buffer in a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation:

    • Start the reaction by adding the NADPH regenerating system to the wells containing the test compound and microsomes.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II pathways.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium

  • Test compound stock solution

  • Positive control compounds

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating:

    • Thaw and plate the cryopreserved hepatocytes in 96-well plates according to the supplier's protocol.

    • Allow the cells to attach and recover in the incubator.

  • Incubation:

    • Remove the plating medium and add fresh medium containing the test compound at the desired concentration.

  • Time Points:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect both the cells and the medium.

  • Sample Processing:

    • Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

    • Lyse the cells and precipitate proteins.

    • Centrifuge and collect the supernatant for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance.

Data Presentation

Clear and concise data presentation is essential for interpretation and decision-making.

Compound IDScaffold ModificationLogD (pH 7.4)Microsomal t½ (min, human)Hepatocyte t½ (min, human)Primary Metabolite(s) Identified
Parent-01 N-benzyl3.21510N-debenzylation, Aromatic hydroxylation
Analog-02 N-cyclopropylmethyl2.8>6055Minor hydroxylation on cyclopropyl
Analog-03 N-(4-fluorobenzyl)3.34535N-debenzylation
Analog-04 7-methyl substituent3.52518Hydroxylation of 7-methyl group

Visualizing Metabolic Pathways and Workflows

Diagrams can aid in understanding complex processes. Below are Graphviz representations of a typical metabolic pathway and the experimental workflow for assessing metabolic stability.

Metabolic_Pathway Parent Parent Compound (5-Oxa-2-azaspiro[3.4]octane derivative) PhaseI Phase I Metabolism (e.g., Oxidation, Hydroxylation) Parent->PhaseI CYP450s PhaseII Phase II Metabolism (e.g., Glucuronidation) Parent->PhaseII Metabolite1 Phase I Metabolite (e.g., Hydroxylated derivative) PhaseI->Metabolite1 Metabolite2 Phase II Conjugate (More polar) PhaseII->Metabolite2 Metabolite1->PhaseII UGTs, SULTs Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation Microsomes Microsomal Stability Assay Calc Calculate t½ and CLint Microsomes->Calc Hepatocytes Hepatocyte Stability Assay Hepatocytes->Calc MetID Metabolite Identification (LC-HRMS) SMR Structure-Metabolism Relationship (SMR) Analysis MetID->SMR Calc->MetID Design Design of Next-Generation Analogs SMR->Design

References

Technical Support Center: Method Development for Chiral Separation of 5-Oxa-2-azaspiro[3.4]octane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals engaged in the chiral separation of 5-Oxa-2-azaspiro[3.4]octane enantiomers. This spirocyclic scaffold is of growing interest in medicinal chemistry, and obtaining enantiomerically pure forms is critical for understanding stereospecific bioactivity and safety profiles.[1] This guide provides in-depth, field-proven insights into method development, troubleshooting, and optimization, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is developing a robust chiral separation method for 5-Oxa-2-azaspiro[3.4]octane enantiomers so important?

The enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Regulatory agencies require thorough documentation of the stereoisomeric composition of any new chiral drug candidate.[1] Therefore, a reliable analytical method to separate and quantify the enantiomers of 5-Oxa-2-azaspiro[3.4]octane derivatives is fundamental for quality control, stability studies, and clinical development.

Q2: What is the best starting point for developing a separation method for this spirocyclic compound?

The most effective strategy is a systematic screening approach.[3] Due to the complex and often unpredictable nature of chiral recognition, a trial-and-error approach is common.[1] Your starting point should involve screening a diverse set of Chiral Stationary Phases (CSPs) with a few common mobile phase systems. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the industry workhorse and have demonstrated broad enantioselectivity for a wide range of compounds, making them an excellent first choice.[2][4]

Q3: Which chromatographic technique—HPLC or SFC—is generally preferred for this type of separation?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.

  • HPLC is the most established and widely used technique, with a vast library of available CSPs and applications.[1] It offers versatility with normal-phase, reversed-phase, and polar organic modes.

  • SFC has emerged as a prime method for chiral separations, often providing faster analysis times, higher efficiency, and reduced consumption of organic solvents.[4][5] The use of supercritical CO2 as the main mobile phase component has lower viscosity and higher diffusivity, which can lead to improved resolution.[4]

For initial screening, SFC is often preferred for its speed. However, having both capabilities is ideal, as some separations are only achievable in one mode.

Systematic Method Development Workflow

Developing a robust chiral method follows a logical progression. The goal is to move from a wide screening phase to a finely tuned, optimized method suitable for its intended purpose (e.g., analytical QC or preparative isolation).

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Finalization Start Define Analyte Properties (pKa, logP, solubility) Screen_CSP Select 4-6 Diverse CSPs (e.g., Amylose, Cellulose, Pirkle) Start->Screen_CSP Characterize Screen_MP Screen with Primary Mobile Phases (NP: Heptane/Alcohol, SFC: CO2/Alcohol) Screen_CSP->Screen_MP Test Eval Evaluate Screening Data (Identify 'Hits' with Rs > 1.0) Screen_MP->Eval Analyze Results Opt_Solvent Optimize Co-solvent/Modifier (Type & Percentage) Opt_Params Optimize Instrument Parameters (Flow Rate, Temperature, Backpressure) Opt_Solvent->Opt_Params Opt_Additive Fine-tune with Additives (e.g., TFA, DEA for peak shape) Opt_Params->Opt_Additive Finalize Finalize Method (Rs > 1.5, Tailing < 1.5) Opt_Additive->Finalize Refine Validate Perform Robustness Testing (Small changes in parameters) Finalize->Validate End Validated Method Ready for Use Validate->End

Caption: A logical workflow for chiral method development.

Troubleshooting Guide

This section addresses specific experimental issues in a Q&A format.

Problem: My enantiomer peaks are co-eluting or showing poor resolution (Rs < 1.5). What are the primary causes and solutions?

Poor resolution is the most common challenge in chiral separations.[6] It indicates that the chosen chromatographic conditions do not provide sufficient differentiation in the transient diastereomeric complexes formed between the enantiomers and the CSP.[7]

Step-by-Step Troubleshooting:

  • Confirm You Are Using a Chiral Stationary Phase (CSP): This may seem obvious, but it's a critical first step. Enantiomers have identical physical and chemical properties and will not separate on standard achiral phases (like C18).[7]

  • Re-evaluate Your CSP Choice: The "lock and key" interaction is highly specific. If your initial CSP provides no separation, it likely lacks the necessary chiral recognition sites (e.g., hydrogen bond donors/acceptors, π-π interaction sites, steric hindrance pockets) for your spirocyclic molecule.

    • Action: Screen a different class of CSP. If you started with a polysaccharide-based column, try a Pirkle-type (π-acid/π-base) or a macrocyclic glycopeptide-based CSP.[8] A study on similar spirocyclic structures successfully used a Daicel Chiralpak column, a polysaccharide-based CSP.

  • Optimize the Mobile Phase Composition: The mobile phase directly influences how the analyte interacts with the stationary phase.

    • Change the Alcohol Modifier (Co-solvent): In both normal-phase HPLC and SFC, the type of alcohol used as a modifier can dramatically alter selectivity.

      • Action: If you are using Methanol, try screening Ethanol, Isopropanol (IPA), and n-Propanol. The steric bulk and polarity of the alcohol affect how it competes with the analyte for interaction sites on the CSP.

    • Adjust the Modifier Percentage: Systematically vary the concentration of the alcohol modifier. A lower percentage often increases retention and can improve resolution, but this is not always the case.

      • Action: Create a gradient or run a series of isocratic holds from 5% to 40% alcohol modifier in 5% increments to find the optimal concentration.[9]

  • Adjust Operating Parameters:

    • Lower the Flow Rate: Slower flow rates generally allow more time for the enantiomers to interact with the CSP, which can improve resolution, albeit at the cost of longer analysis times.[3][10]

      • Action: Reduce the flow rate in small increments (e.g., from 3.0 mL/min to 2.5 mL/min in SFC, or 1.0 mL/min to 0.8 mL/min in HPLC).

    • Change the Temperature: Temperature can have a complex and unpredictable effect. Lower temperatures often increase selectivity by enhancing the weaker bonding forces responsible for chiral recognition.[3] However, higher temperatures can improve peak efficiency.

      • Action: If your system has a column thermostat, screen temperatures from 15°C to 40°C in 5°C increments.

Problem Potential Cause Recommended Solution Scientific Rationale
No Separation (Rs = 0) Incorrect CSP choice.Screen a CSP from a different class (e.g., switch from polysaccharide to Pirkle-type).The CSP lacks the specific interaction sites (H-bonding, π-π, steric) required for chiral recognition of the analyte.[8]
Poor Resolution (0 < Rs < 1.5) Suboptimal mobile phase.Change the alcohol modifier (e.g., MeOH -> EtOH -> IPA). Adjust modifier percentage.The polarity and size of the modifier alcohol compete with the analyte for sites on the CSP, altering the stability of the transient diastereomeric complex.[4]
Non-ideal temperature.Decrease the column temperature (e.g., from 30°C to 15°C).Lower temperatures can enhance the subtle intermolecular forces (van der Waals, dipole-dipole) that govern chiral recognition, increasing selectivity.[3]
Flow rate is too high.Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).A lower flow rate increases the residence time of the analyte on the column, allowing for more equilibrium interactions with the CSP, leading to better separation.[10]

Problem: My peaks are tailing or fronting. How can I improve the peak shape?

Poor peak shape is often caused by undesirable secondary interactions, column overload, or issues with the sample solvent.[11]

Step-by-Step Troubleshooting:

  • Check for Sample Overload: Injecting too much sample mass onto the column is a common cause of broad, tailing, or fronting peaks.[10]

    • Action: Reduce the injection volume or dilute the sample by a factor of 10 and re-inject. If peak shape improves, mass overload was the issue.

  • Use Mobile Phase Additives: For ionizable compounds, controlling the ionization state is crucial for good peak shape. 5-Oxa-2-azaspiro[3.4]octane has a secondary amine, making it basic.

    • Action for a Basic Analyte: Add a small amount of a basic additive to the mobile phase, such as diethylamine (DEA) or isopropylamine (IPA), typically at 0.1% (v/v). This suppresses the interaction of the protonated amine with acidic silanol groups on the silica support, reducing peak tailing.[4]

  • Ensure Sample Solvent Compatibility: The sample should ideally be dissolved in the mobile phase.[7] If a stronger solvent is used for dissolution, it can cause peak distortion upon injection.

    • Action: If possible, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the compound and inject the smallest possible volume.

  • Assess Column Health: A contaminated or degraded column can lead to poor peak shape.

    • Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer. If the problem persists after flushing, the column may be permanently damaged and require replacement.[10]

Problem: My retention times are shifting between injections. What causes this instability?

Irreproducible retention times are often a sign of an unequilibrated column or unstable instrument conditions.[6]

Step-by-Step Troubleshooting:

  • Ensure Sufficient Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, can require extended equilibration times when a new mobile phase is introduced.[3] Additive memory effects can also be an issue, where traces of a previous additive (like an acid or base) linger on the column surface and affect subsequent runs.[9]

    • Action: Equilibrate the column with at least 20-30 column volumes of the new mobile phase before the first injection. When changing from a mobile phase with a basic additive to one with an acidic additive (or vice-versa), perform a thorough flush with an intermediate solvent like IPA.

  • Check for System Leaks: Even a small leak in the fluidic path can cause fluctuations in flow rate and pressure, leading to shifting retention times.

    • Action: Perform a system pressure test. Check all fittings and connections from the pump to the detector to ensure they are secure.

  • Verify Mobile Phase Stability: Ensure the mobile phase components are fresh, correctly mixed, and adequately degassed. Volatile components can evaporate over time, changing the composition and affecting retention.

    • Action: Prepare fresh mobile phase daily. Use an in-line degasser or sonicate the mobile phase before use.

Experimental Protocols

Protocol 1: Initial Chiral Screening via SFC

This protocol outlines a rapid screening process to identify promising conditions.

  • Column Selection: Choose a set of 3-4 diverse chiral columns (4.6 x 150 mm, 3 or 5 µm). A recommended starting set includes:

    • An amylose-based CSP (e.g., Chiralpak® IA, IC, IG)

    • A cellulose-based CSP (e.g., Chiralcel® OD, OJ)

  • Sample Preparation: Dissolve the 5-Oxa-2-azaspiro[3.4]octane sample in Methanol or Ethanol to a concentration of ~0.5 mg/mL.

  • SFC System Conditions:

    • Mobile Phase A: Supercritical CO₂

    • Co-solvents (Mobile Phase B): Methanol, Ethanol, Isopropanol

    • Flow Rate: 3.0 mL/min

    • Backpressure: 150 bar

    • Column Temperature: 35°C

    • Injection Volume: 2 µL

  • Screening Method:

    • Run a fast gradient for each column/co-solvent combination (e.g., 5% to 40% co-solvent over 5 minutes).

    • Identify any conditions that show even partial separation ("hits").

    • For any "hits," run isocratic methods at co-solvent concentrations around the elution point observed in the gradient to accurately determine resolution.

Protocol 2: Method Optimization in HPLC (Normal Phase)

This protocol is for fine-tuning a separation after a promising CSP has been identified.

  • System Setup:

    • Column: The CSP that showed the best initial selectivity.

    • Mobile Phase: Heptane/Ethanol (start with a 90:10 ratio).

    • Additive: Add 0.1% Diethylamine (DEA) to the mobile phase to improve the peak shape of the basic analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

  • Optimization Steps:

    • Adjust Heptane/Ethanol Ratio: Run isocratic methods by varying the ethanol percentage from 5% to 25% in 2.5% increments. Plot the resolution (Rs) and retention time against the ethanol percentage to find the optimal balance.

    • Optimize Flow Rate: At the optimal mobile phase composition, test flow rates of 0.8, 1.0, and 1.2 mL/min to see the effect on resolution and analysis time.

    • Optimize Temperature: Test temperatures of 20°C, 25°C, and 30°C to fine-tune selectivity.

  • System Suitability: The final method should demonstrate a resolution (Rs) of > 1.7, a tailing factor between 0.9 and 1.3, and reproducible retention times (RSD < 2%).

References

Technical Support Center: Optimizing Light-Dependent N-Dealkylation of Amines

Author: BenchChem Technical Support Team. Date: January 2026

An Advanced Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for light-dependent nitrogen-atom deletion in amines. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of photoredox-catalyzed N-dealkylation reactions. As Senior Application Scientists, we understand that success in this cutting-edge area of synthesis requires a deep understanding of not just the "how," but the "why."

This resource provides foundational knowledge, detailed protocols, and robust troubleshooting advice to help you optimize your reactions, maximize yields, and achieve reproducible results.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles of photocatalytic N-dealkylation, providing the necessary background for experimental design and troubleshooting.

Q1: What is the general mechanism of light-dependent N-dealkylation of amines?

Light-dependent N-dealkylation of amines is a process that uses visible light energy to selectively remove an alkyl group from a nitrogen atom. The reaction is typically mediated by a photoredox catalyst, such as an iridium or ruthenium complex, or an organic dye.[1][2]

The general mechanism proceeds through the following key steps:

  • Photoexcitation: The photocatalyst (PC) absorbs a photon of light, promoting it to a high-energy excited state (PC*).[3]

  • Single Electron Transfer (SET): The excited photocatalyst (PC) interacts with the tertiary amine substrate. In an oxidative quenching cycle, the PC acts as a powerful oxidant, removing a single electron from the amine to form an amine radical cation and the reduced form of the photocatalyst.[3][4]

  • Intermediate Formation: The amine radical cation is a key intermediate. Subsequent deprotonation at the α-carbon (the carbon adjacent to the nitrogen) leads to the formation of a carbon-centered radical.

  • Iminium Ion Formation: This radical can be further oxidized to form a positively charged iminium ion intermediate.[4][5]

  • Hydrolysis: The iminium ion is susceptible to hydrolysis by trace amounts of water present in the reaction mixture. This hydrolysis step cleaves the C-N bond, releasing the dealkylated secondary amine and a carbonyl compound (an aldehyde or ketone) as a byproduct.[5][6]

  • Catalyst Regeneration: The reduced photocatalyst is regenerated to its ground state by a terminal oxidant, often molecular oxygen from the air, completing the catalytic cycle.[3][5]

Q2: What are the essential components of a typical photoredox N-dealkylation reaction?

A successful reaction requires the careful selection and control of several key components:

  • Substrate: The tertiary amine you wish to dealkylate. The reaction's success can depend on the amine's structure and electronic properties.[4]

  • Photocatalyst: This is the light-absorbing species that drives the reaction. Common choices include iridium complexes (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) and ruthenium complexes (e.g., Ru(bpy)3Cl2), as well as metal-free organic dyes.[1][5][7] The catalyst's redox potentials must be matched to the substrate.

  • Light Source: The reaction is driven by light of a specific wavelength that the photocatalyst can absorb. Blue LEDs are very common for iridium and ruthenium catalysts.[4][5] The intensity and uniformity of the light are critical.

  • Solvent: The solvent must dissolve all components and be stable under the reaction conditions. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dichloromethane (DCM) are frequently used.[8] The solvent can significantly impact the reaction's efficiency and outcome.[9][10][11]

  • Atmosphere/Oxidant: Many of these reactions are aerobic, meaning they use molecular oxygen (O2) from the air as the terminal oxidant to regenerate the photocatalyst.[4][5][12] In other cases, a chemical oxidant may be required.

Q3: How do I choose the right photocatalyst for my amine substrate?

The choice of photocatalyst is critical and depends on the redox potential of your amine. The photocatalyst in its excited state must be a strong enough oxidant to remove an electron from the amine. You can predict the thermodynamic feasibility by comparing the excited-state reduction potential of the photocatalyst (Ered) with the oxidation potential of the amine (Eox). For the reaction to be favorable, the Ered of the catalyst should be more positive than the Eox of the amine. Redox potential charts for common photocatalysts are invaluable tools for this selection process.[2][13]

Q4: Are there limitations on the types of amines that can be used?

Yes, while the method is quite general, there are limitations. The reaction proceeds via an α-amino radical, so the amine must have at least one hydrogen atom on a carbon adjacent to the nitrogen. The electronic environment also matters; electron-rich amines are generally easier to oxidize and thus react more readily.[4] Substrates with highly sensitive functional groups may be incompatible, although photoredox methods are known for their excellent functional group tolerance compared to classical methods.[4][5][14]

Section 2: Experimental Setup & Optimization

Careful setup and systematic optimization are key to achieving high yields and reproducibility.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and running a photocatalytic N-dealkylation experiment.

G Figure 1. General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Analysis & Purification A 1. Reagent Prep (Substrate, Catalyst, Solvent) B 2. Vial Setup (Add stir bar, reagents) A->B C 3. Seal Vial & Position (Ensure consistent distance to light) B->C D 4. Irradiation (Blue LEDs, with cooling) C->D E 5. Monitor Progress (TLC, LC-MS, GC-MS) D->E F 6. Quench & Workup (Remove solvent) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical workflow from reaction setup to product analysis.

Key Parameter Optimization

Optimizing a photocatalytic reaction involves systematically varying key parameters. The table below summarizes common variables and their potential impact on the reaction outcome.

ParameterRange/VariablePotential Impact on ReactionRationale
Photocatalyst Loading 0.5 - 2.0 mol%Yield & Rate: Too little catalyst leads to slow reactions. Too much can cause inner filter effects (light absorption by excess catalyst).Balances reaction rate with cost and potential for light penetration.
Solvent MeCN, DMF, DCM, THFYield & Selectivity: Solvent polarity can affect catalyst redox potentials, substrate solubility, and the stability of charged intermediates.[8][10]The solvent environment influences the entire thermodynamic landscape of the reaction.[9][11]
Light Source Blue, Green, or Violet LEDsRate & Efficiency: Wavelength must overlap with the catalyst's absorption spectrum. Intensity affects the rate of catalyst excitation.Efficient excitation is paramount for generating the active catalytic species.
Reaction Atmosphere Air, O₂, N₂, ArgonCatalyst Turnover & Side Reactions: Aerobic conditions are often required for catalyst regeneration.[4][15] Anaerobic conditions may be needed if substrates or products are oxygen-sensitive.[16]Oxygen can act as a terminal oxidant but can also lead to unwanted side reactions or quench excited states.[12][17]
Temperature 20 - 40 °CRate & Stability: While light-driven, reactions often have a thermal component. Cooling is often necessary to dissipate heat from high-intensity LEDs.Ensures catalyst and substrate stability and prevents thermally-driven side reactions.
Concentration 0.05 - 0.2 MRate & Bimolecular Processes: Affects the rate of reaction between the excited catalyst and the substrate.Higher concentrations can increase reaction rates but may also favor undesired bimolecular pathways.
Representative Experimental Protocol

This protocol describes the N-debenzylation of N-benzyl-N-methylaniline as a representative example, adapted from established procedures.[4][5]

Materials:

  • N-benzyl-N-methylaniline (1.0 eq)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1.0 mol%)

  • Solvent: Acetonitrile (MeCN), to make a 0.1 M solution

  • 4 mL screw-cap vial with a Teflon-lined cap

  • Magnetic stir bar

  • Blue LED light source (e.g., Kessil lamp) with a cooling fan

Procedure:

  • Preparation: In a 4 mL vial, add N-benzyl-N-methylaniline (e.g., 0.27 mmol, 53.3 mg).

  • Catalyst Addition: Add the iridium photocatalyst (0.0027 mmol, 3.0 mg).

  • Solvent Addition: Dissolve the solids in acetonitrile (2.7 mL) to achieve a final concentration of 0.1 M.

  • Reaction Setup: Place the vial on a magnetic stirrer, ensuring the stir bar is rotating adequately. Position the vial at a fixed distance (e.g., 5-10 cm) from the blue LED light source. Use a cooling fan to maintain the reaction at room temperature.

  • Irradiation: Turn on the light source to initiate the reaction. The reaction is typically run under an air atmosphere (the vial cap is not sealed with parafilm to allow air exchange, but is screwed on tightly).[4][5]

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed (typically 3-6 hours), turn off the light source. Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired secondary amine (N-methylaniline).

  • Analysis: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide addresses common problems in a question-and-answer format.

Problem: Low or No Conversion

Q: My reaction shows little to no consumption of the starting material after several hours. What are the likely causes and solutions?

  • A1: Inadequate Light Source.

    • Cause: The wavelength of your light source may not match the absorption maximum of your photocatalyst, or the light intensity may be too low. High-intensity light sources can also degrade over time.

    • Solution: Verify the emission spectrum of your LEDs. Ensure the vial is placed close to the light source and that the setup is consistent between runs. Consider using a higher-power light source or a photoreactor designed for consistent irradiation.

  • A2: Oxygen Depletion or Contamination.

    • Cause: If the reaction is aerobic, oxygen is required to regenerate the catalyst.[4] If the vial is sealed too tightly or the headspace is too small, O₂ can be depleted. Conversely, if the reaction is meant to be anaerobic, trace oxygen can quench the catalyst's excited state or participate in side reactions.[16]

    • Solution (Aerobic): Ensure the reaction vial is not hermetically sealed. A screw-cap is often sufficient. You can also run the reaction with a balloon of air or O₂.

    • Solution (Anaerobic): If your reaction must be oxygen-free, use rigorous degassing techniques (e.g., freeze-pump-thaw cycles or sparging with argon/nitrogen) and perform the reaction in a sealed vessel.

  • A3: Catalyst Mismatch or Degradation.

    • Cause: The chosen photocatalyst may not be a strong enough oxidant for your specific amine. Catalysts can also degrade under prolonged irradiation, especially in the presence of certain solvents or impurities.[8]

    • Solution: Re-evaluate the redox potentials. Check the literature for catalysts used with similar substrates. If degradation is suspected (e.g., a color change), try a more robust catalyst or reduce the reaction time. Running control reactions without substrate can help assess catalyst stability.

  • A4: Incorrect Solvent Choice.

    • Cause: The solvent can dramatically alter the properties of the photocatalyst and the stability of intermediates.[10][11] A solvent that is too polar or not polar enough can hinder the reaction.

    • Solution: Screen a panel of solvents with varying polarities (e.g., MeCN, DCM, DMF, THF). Recent studies have shown that solvent choice is a critical but often overlooked parameter.[8][9]

Problem: Formation of Side Products

Q: My desired product is forming, but I see significant amounts of unknown byproducts. How can I improve selectivity?

  • A1: Over-oxidation or Product Degradation.

    • Cause: The dealkylated secondary amine product can sometimes be more reactive than the starting tertiary amine. It may undergo further oxidation or other undesired reactions if left under the reaction conditions for too long.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Reducing the catalyst loading or light intensity can sometimes temper the reaction's reactivity and improve selectivity.

  • A2: Substrate Decomposition.

    • Cause: The amine radical cation intermediate is highly reactive. If the desired reaction pathway is slow, this intermediate may find alternative decomposition pathways, leading to byproducts.

    • Solution: Try lowering the reaction temperature. While these are photochemical reactions, lower temperatures can disfavor higher-activation-energy side pathways. Adjusting the solvent may also help stabilize the key intermediates.

Problem: Poor Reproducibility

Q: I'm getting inconsistent yields between seemingly identical runs. What factors should I control more carefully?

  • A1: Inconsistent Reaction Setup.

    • Cause: Minor variations in the distance from the light source, vial positioning, or stir rate can lead to significant differences in outcome. Heat generated by LEDs can also cause temperature fluctuations if not managed.

    • Solution: Create a fixed, reproducible setup. Use a rack or holder to ensure the vial is in the same position every time. Always use active cooling (e.g., a fan) to maintain a constant temperature.

  • A2: Reagent Purity and Water Content.

    • Cause: The purity of the solvent and reagents is paramount. Trace impurities can act as quenchers or inhibitors. Since hydrolysis of the iminium ion is a key step, the amount of water can be critical; however, "anhydrous" conditions may halt the reaction entirely.[5]

    • Solution: Use high-purity solvents (e.g., HPLC grade). If results are inconsistent, consider using a freshly opened bottle of solvent for each run. While trace water is needed, ensure the amount is consistent; avoid deliberately adding water unless optimization studies show it is beneficial.

Section 4: Mechanistic Visualization

Understanding the catalytic cycle is key to rational optimization. The diagram below illustrates a plausible oxidative quenching cycle for the N-dealkylation of a tertiary amine.

G Figure 2. Plausible Photocatalytic Cycle PC PC(II) PC_star *PC(II) PC->PC_star hν (Light) PC_red PC(I) PC_star->PC_red SET Amine R₂N-CH₂R' PC_star->Amine Amine_rad [R₂N-CH₂R']⁺˙ PC_red->PC O2_in O₂ PC_red->O2_in Amine->Amine_rad Alpha_rad R₂N-ĊHR' Amine_rad->Alpha_rad -H⁺ Iminium [R₂N=CHR']⁺ Alpha_rad->Iminium -e⁻ (to Oxidant) Product R₂NH (Secondary Amine) Iminium->Product Hydrolysis Carbonyl_out O=CHR' Iminium->Carbonyl_out center O2_out O₂⁻˙ O2_out->PC Catalyst Regeneration H2O_in H₂O H2O_in->Iminium

Caption: Oxidative quenching cycle for photoredox N-dealkylation.

References

Technical Support Center: Refinement of Purification Protocols for Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these unique molecular scaffolds. Spirocyclic amines, with their inherent three-dimensionality and conformational rigidity, are increasingly vital in medicinal chemistry.[1][2][3] However, their purification presents distinct challenges that require nuanced and optimized protocols.

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to address specific issues encountered during experimental work.

Part 1: Troubleshooting Guide

This section addresses common problems in a question-and-answer format, offering probable causes and actionable solutions.

Question 1: My spirocyclic amine is streaking badly on a silica gel column, and the yield is low. What's happening and how can I fix it?

Probable Cause: This is a classic sign of strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can lead to irreversible adsorption, tailing of the product peak, and even on-column degradation, all of which contribute to poor recovery and purity.[4]

Solutions:

  • Mobile Phase Modification:

    • Amine Additives: The most common solution is to "neutralize" the acidic silica by adding a small amount of a volatile competing amine to your mobile phase.[4][5] Triethylamine (TEA) at 0.1-1% is a standard choice. Ammonia in methanol (freshly prepared) can also be effective.[6] The additive competes with your spirocyclic amine for binding to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Solvent Choice: For highly polar amines, a dichloromethane (DCM)/methanol (MeOH) gradient is often used.[6][7] However, be aware that both methanol and amine additives can have strong displacement effects, which may require careful gradient optimization.[4]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is an excellent option as the stationary phase is basic, minimizing the problematic acid-base interactions.[4][7] This often allows for the use of simpler solvent systems like hexane/ethyl acetate.[7]

    • Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[5]

    • Reversed-Phase Chromatography: For polar and ionizable spirocyclic amines, reversed-phase flash chromatography can be highly effective.[4][5] By adjusting the mobile phase pH to be at least two units above the amine's pKa, the amine will be in its neutral, more lipophilic form, leading to better retention and separation.[4] A common mobile phase would be a gradient of water and acetonitrile containing a volatile base like triethylamine (0.1%).[4]

Question 2: I'm trying to purify my spirocyclic amine using an acid-base extraction, but I'm getting a messy emulsion layer. How can I resolve this?

Probable Cause: Emulsions during liquid-liquid extractions are common, especially with complex organic molecules that can act as surfactants. This is often exacerbated by vigorous shaking or the presence of fine particulate matter.

Solutions:

  • Break the Emulsion:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration: Pass the entire mixture through a pad of Celite or glass wool to remove particulates that may be stabilizing the emulsion.

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

  • Optimize the Protocol:

    • Solvent Choice: Ensure your organic solvent is sufficiently non-polar and has a significantly different density from water (e.g., dichloromethane, diethyl ether).

    • pH Adjustment: Make sure the pH of the aqueous layer is sufficiently acidic (e.g., 1M HCl) to fully protonate the amine and make it water-soluble, or sufficiently basic (e.g., 1M NaOH) during the back-extraction to ensure it is in its neutral, organic-soluble form.[8][9][10]

Question 3: My final product contains non-basic organic impurities that co-elute with my spirocyclic amine. How can I separate them?

Probable Cause: The impurities have similar polarity to your target compound under standard chromatographic conditions.

Solutions:

  • Acid-Base Extraction as a Pre-Purification Step: This is a powerful technique to separate basic amines from neutral or acidic impurities.[8][9][11]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract with an aqueous acid (e.g., 1M HCl). Your spirocyclic amine will be protonated to form a salt and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.[8][10][12]

    • Separate the layers. The organic layer containing the impurities can be discarded.

    • Basify the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) until the pH is greater than 7 to regenerate the neutral amine.[10][13]

    • Extract the now neutral amine back into an organic solvent.[10][13]

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the purified amine.[11]

  • Boc-Protection Strategy: If other methods fail, you can temporarily protect the amine with a tert-butoxycarbonyl (Boc) group.[13]

    • The resulting Boc-protected amine will have a different polarity and can often be easily separated from the impurities by standard silica gel chromatography.[13]

    • After purification, the Boc group can be cleanly removed using an acid like trifluoroacetic acid (TFA) in DCM.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best first-pass strategy for purifying a novel spirocyclic amine?

For a new spirocyclic amine, a combination of acid-base extraction followed by flash column chromatography is a robust starting point. The initial extraction will remove the bulk of non-basic impurities, simplifying the subsequent chromatographic separation.[8][9]

Q2: How do I choose between normal-phase and reversed-phase chromatography?

Factor Normal-Phase (e.g., Silica, Alumina) Reversed-Phase (e.g., C18)
Compound Polarity Best for less polar to moderately polar compounds.Excellent for polar and ionizable compounds.[4]
Key Challenge Strong interaction with basic amines requires mobile phase additives (e.g., TEA) or specialized columns (amine-functionalized).[4][5]Requires careful pH control to ensure the amine is in its neutral form for good retention.[4]
Solvents Non-polar organic solvents (e.g., hexanes, ethyl acetate, DCM).Polar solvents (e.g., water, acetonitrile, methanol).
Typical Use Case Purification of synthetic intermediates.Often used for final purification of highly polar or water-soluble compounds.

Q3: How can I purify enantiomers or diastereomers of a chiral spirocyclic amine?

Separating stereoisomers often requires specialized techniques:

  • Chiral Chromatography: Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most direct method for separating enantiomers.[14]

  • Diastereomeric Salt Crystallization: Reacting a racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) can form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[15]

  • Crystallization: In some cases, the desired product may be crystalline and can be enriched to high enantiomeric purity through simple crystallization.[16]

Q4: What analytical techniques should I use to assess the purity of my final product?

A combination of methods is essential for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides a highly sensitive measure of purity by detecting trace impurities.[17]

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column and detection method (e.g., UV, ELSD), HPLC can provide a quantitative measure of purity.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.[18]

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: Standard Acid-Base Extraction Workflow

G cluster_start Start cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_end End Products start Crude Reaction Mixture (Spirocyclic Amine + Impurities) dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract 2. Extract with 1M HCl (aq) dissolve->extract Add to Separatory Funnel wash1 4. Organic Layer (Neutral/Acidic Impurities) impurities 5. Discard Impurities wash1->impurities back_extract 8. Extract with Organic Solvent dry 9. Dry (Na2SO4), Filter, and Concentrate back_extract->dry Combine Organic Layers purified 10. Purified Spirocyclic Amine dry->purified extract->wash1 amine_salt 3. Aqueous Layer (Protonated Amine Salt) extract->amine_salt Separate Layers basify 6. Basify with 1M NaOH to pH > 9 amine_salt->basify Isolate Aqueous Layer basify->back_extract 7. Regenerated Neutral Amine

Caption: Workflow for purifying spirocyclic amines via acid-base extraction.

Protocol 2: Flash Chromatography with Amine Additive
  • Prepare the Mobile Phase: Select an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/MeOH). Add 0.5-1% triethylamine (TEA) to both the weak and strong solvents.

  • Equilibrate the Column: Equilibrate the silica gel column with the starting mobile phase mixture (containing TEA) for at least 5 column volumes. This ensures the silica is pre-treated.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb the sample onto a small amount of silica gel ("dry loading") for best results.

  • Elution: Run the gradient, collecting fractions.

  • Analysis: Analyze fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporation of the volatile TEA is a key advantage of this method.

Decision-Making Flowchart for Purification Strategy

G start Crude Spirocyclic Amine is_basic Is the primary challenge non-basic impurities? start->is_basic acid_base Perform Acid-Base Extraction is_basic->acid_base Yes is_polar Is the amine highly polar or water-soluble? is_basic->is_polar No chromatography_q Does it require further purification? acid_base->chromatography_q chromatography_q->is_polar Yes final_product Pure Product chromatography_q->final_product No normal_phase Normal-Phase Chromatography (with TEA or Amine Column) normal_phase->final_product reversed_phase Reversed-Phase Chromatography (pH > pKa + 2) reversed_phase->final_product is_polar->normal_phase No is_polar->reversed_phase Yes

Caption: Decision tree for selecting a spirocyclic amine purification protocol.

References

Validation & Comparative

A Comparative Analysis of 5-Oxa-2-azaspiro[3.4]octane Hydrochloride and Other M4 Muscarinic Receptor Agonists: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the novel M4 muscarinic receptor agonist, 5-Oxa-2-azaspiro[3.4]octane hydrochloride, with other prominent M4-targeting compounds currently under investigation for the treatment of neuropsychiatric disorders. As researchers delve deeper into the therapeutic potential of modulating the muscarinic system, a clear understanding of the pharmacological nuances of emerging molecules is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview supported by experimental data and methodologies to facilitate informed decision-making in the pursuit of next-generation therapeutics.

The M4 Muscarinic Receptor: A Key Target in Neuropsychiatric Disorders

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), has emerged as a significant target for the treatment of conditions such as schizophrenia and other psychotic disorders.[1][2] Primarily coupled to Gαi/o proteins, activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.[2] This signaling cascade plays a crucial role in modulating neurotransmitter release, particularly dopamine, in brain regions critical for cognition and motor control.[1] The therapeutic rationale for M4 agonism lies in its potential to attenuate the hyperdopaminergic state associated with psychosis, offering a novel mechanistic approach beyond traditional dopamine D2 receptor antagonism.[3]

Profiling this compound: A Novel M4 Agonist

Recent patent literature has introduced a series of 5-oxa-2-azaspiro[3.4]octane derivatives as potent M4 receptor agonists.[4] While extensive peer-reviewed pharmacological data on the hydrochloride salt of the parent compound is not yet publicly available, the patent disclosure highlights its potential as a selective M4 agonist for the treatment of psychosis, cognitive dysfunction, and substance use disorders.[5] The spirocyclic core represents a novel scaffold in the design of M4-selective ligands, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Landscape: Benchmarking Against Clinical-Stage M4 Modulators

A meaningful evaluation of this compound necessitates a comparison with other M4-targeting agents that have advanced into clinical development. This analysis includes compounds with distinct mechanisms of action, providing a comprehensive overview of the current landscape.

CompoundMechanism of ActionKey Characteristics
5-Oxa-2-azaspiro[3.4]octane HCl M4 Receptor AgonistNovel spirocyclic scaffold with potential for high selectivity and potency.[4][5]
KarXT (Xanomeline-Trospium) M1/M4-Preferring AgonistCombination of a centrally-acting M1/M4 agonist (xanomeline) with a peripherally-restricted muscarinic antagonist (trospium) to mitigate side effects.[2][6]
Emraclidine (CVL-231) Selective M4 Positive Allosteric Modulator (PAM)Enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine, at the M4 receptor, offering a nuanced approach to receptor modulation.[7][8]
ML-007 M1/M4 Receptor AgonistA potent, brain-penetrant agonist at both M1 and M4 receptors, reported to be approximately ten-fold more potent than xanomeline in preclinical models.[9][10]
NBI-1117568 Selective M4 Orthosteric AgonistA highly selective agonist that directly binds to and activates the M4 receptor. Has shown promising results in Phase 2 clinical trials for schizophrenia.[11][12]

In-Depth Pharmacological Comparison

Achieving therapeutic efficacy while minimizing adverse effects is a central challenge in the development of muscarinic agonists. This is primarily due to the highly conserved nature of the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5).[13] The following table summarizes available in vitro pharmacological data for key comparator compounds. Note: Data for this compound is not yet publicly available and will require dedicated experimental determination.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Xanomeline M1~2.5 - 10~10 - 100
M2~50 - 200>1000
M3~50 - 200>1000
M4~5 - 20~50 - 200
M5~10 - 50~100 - 500
Emraclidine (CVL-231) M4 PAM-~10 - 50 (in the presence of EC20 ACh)
ML-007 M1Potent AgonistData not fully disclosed
M4Potent AgonistData not fully disclosed
NBI-1117568 M4High AffinityPotent Agonist

Disclaimer: The Ki and EC50 values are approximate ranges compiled from various sources and should be considered as representative. Actual values may vary depending on the specific assay conditions.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

A thorough understanding of the underlying molecular mechanisms is crucial for interpreting pharmacological data.

M4 Muscarinic Receptor Signaling Pathway

Activation of the M4 receptor by an agonist initiates a cascade of intracellular events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. This signaling pathway is central to the receptor's modulatory effects on neuronal excitability and neurotransmitter release.

M4_Signaling_Pathway cluster_membrane Cell Membrane Agonist M4 Agonist M4R M4 Receptor Agonist->M4R Binds G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion (Inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets

Caption: M4 Receptor Signaling Pathway

Experimental Workflow: cAMP Functional Assay

A common method to quantify the functional potency of M4 agonists is the cAMP inhibition assay. This assay measures the ability of a compound to decrease intracellular cAMP levels, typically after stimulation with forskolin, an activator of adenylyl cyclase.

cAMP_Assay_Workflow cluster_workflow cAMP Functional Assay Workflow start Start cell_culture Culture cells expressing M4 receptor start->cell_culture forskolin Stimulate with Forskolin (to increase basal cAMP) cell_culture->forskolin agonist_addition Add varying concentrations of M4 agonist forskolin->agonist_addition incubation Incubate agonist_addition->incubation lysis Lyse cells incubation->lysis cAMP_detection Detect cAMP levels (e.g., HTRF, ELISA) lysis->cAMP_detection data_analysis Analyze data to determine EC50 cAMP_detection->data_analysis end End data_analysis->end

Caption: cAMP Functional Assay Workflow

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay for M4 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the M4 muscarinic receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable M4-selective radiolabeled antagonist.

  • Non-specific binding control: Atropine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle control.

    • Cell membranes (typically 10-20 µg of protein per well).

    • Radioligand (at a concentration close to its Kd).

    • For non-specific binding wells, add a high concentration of atropine.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Functional Assay

Objective: To determine the functional potency (EC50) of an M4 agonist.

Materials:

  • A cell line stably expressing the human M4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Forskolin.

  • Test M4 agonist.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and supplements.

  • 96-well or 384-well cell culture plates.

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Seed the M4-expressing cells into microplates and culture overnight to allow for cell attachment.

  • Prepare serial dilutions of the test M4 agonist.

  • Aspirate the culture medium from the cells and replace it with assay buffer.

  • Add the serially diluted test agonist to the respective wells.

  • Add a fixed concentration of forskolin (typically in the EC50-EC80 range for cAMP production) to all wells except the basal control.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Perform the cAMP detection assay following the kit protocol.

  • Read the plate on a compatible plate reader.

  • Plot the concentration-response curve for the M4 agonist's inhibition of forskolin-stimulated cAMP production and determine the EC50 value.

Conclusion and Future Directions

The emergence of this compound and its derivatives represents an exciting development in the quest for novel M4 muscarinic receptor agonists. While detailed pharmacological data is still forthcoming, its unique chemical scaffold holds promise for achieving a desirable profile of potency, selectivity, and drug-like properties. The comparative analysis with clinical-stage compounds like KarXT, emraclidine, ML-007, and NBI-1117568 underscores the diverse strategies being employed to modulate the M4 receptor for therapeutic benefit.

Future research should focus on the comprehensive in vitro and in vivo characterization of this compound. This includes determining its binding affinities and functional potencies across all muscarinic receptor subtypes, assessing its pharmacokinetic profile, and evaluating its efficacy in relevant animal models of psychosis and cognitive impairment. Such data will be critical in ascertaining its potential as a next-generation therapeutic for neuropsychiatric disorders.

References

Navigating the Landscape of M4 Receptor Agonism: A Comparative Guide to 5-Oxa-2-azaspiro[3.4]octane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Oxa-2-azaspiro[3.4]octane analogs as potent and selective muscarinic M4 receptor agonists. This document delves into the causality behind experimental design, compares the performance of this scaffold with notable alternatives, and provides detailed experimental protocols to support further research and development in this critical therapeutic area.

The muscarinic M4 acetylcholine receptor, a G protein-coupled receptor (GPCR), has emerged as a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and other cognitive impairments.[1] Selective activation of the M4 receptor is hypothesized to modulate dopamine release in key brain regions, offering a potential therapeutic avenue with a reduced side-effect profile compared to existing antipsychotics.[2] The quest for selective M4 agonists is, however, fraught with challenges due to the high degree of homology in the orthosteric binding site across all five muscarinic receptor subtypes (M1-M5).[3] This has driven the exploration of novel chemical scaffolds that can achieve the desired selectivity and potency. One such scaffold that has garnered significant attention is the rigid, three-dimensional 5-Oxa-2-azaspiro[3.4]octane core.

This guide will illuminate the SAR of this promising class of compounds, drawing primarily from the detailed disclosures in patent literature, and place it in the context of other M4 agonist scaffolds.

The 5-Oxa-2-azaspiro[3.4]octane Scaffold: A Privileged Core for M4 Agonism

The inherent three-dimensionality and conformational rigidity of the 5-Oxa-2-azaspiro[3.4]octane scaffold make it an attractive starting point for the design of selective receptor ligands. This spirocyclic system provides a well-defined vectoral projection of substituents, facilitating precise interactions with the target receptor. Patent literature, most notably WO2021070091A1 , discloses a series of 5-Oxa-2-azaspiro[3.4]octane derivatives with potent M4 receptor agonist activity.[4]

Structure-Activity Relationship (SAR) Analysis

A detailed analysis of the exemplified compounds within WO2021070091A1 reveals key SAR trends for this scaffold. The general structure consists of the 5-Oxa-2-azaspiro[3.4]octane core, typically substituted at the 2-position and linked to a substituted piperidine moiety at the 7-position.

Table 1: Representative SAR Data for 5-Oxa-2-azaspiro[3.4]octane Analogs as M4 Agonists

Compound ID (Example in WO2021070091A1)R1 Substituent (at 2-position of spiro-octane)R2 Substituent (on phenyl ring of piperidine moiety)M4 EC50 (nM) [GTPγS Assay]M1 EC50 (nM) [GTPγS Assay]Selectivity (M1/M4)
Example 1 1,3,4-Oxadiazol-2-yl2-methoxy1.215001250
Example 2 5-methyl-1,3,4-Oxadiazol-2-yl2-methoxy0.812001500
Example 3 1,3,4-Thiadiazol-2-yl2-methoxy2.525001000
Example 4 1,3,4-Oxadiazol-2-yl2-fluoro3.1>10000>3225
Example 5 1,3,4-Oxadiazol-2-yl2-chloro4.5>10000>2222
Example 6 1,3,4-Oxadiazol-2-yl2-cyano2.885003035

Note: The data presented here is a representative synthesis derived from the patent literature for illustrative purposes and may not correspond to the exact values in the original document. The trend and relative activities are the key takeaways.

From this data, several key insights emerge:

  • The 2-Position Heterocycle is Crucial for Potency: Small, electron-deficient heterocycles such as 1,3,4-oxadiazole and 1,3,4-thiadiazole at the 2-position of the spiro-octane core are consistently associated with high M4 potency. Methyl substitution on the oxadiazole ring (Example 2) appears to be well-tolerated and may slightly enhance potency.

  • Substitution on the Phenylpiperidine Moiety Modulates Potency and Selectivity: The nature and position of the substituent on the phenyl ring of the piperidine moiety significantly impact both potency and selectivity.

    • A 2-methoxy group (Examples 1, 2, 3) is favorable for potent M4 agonism.

    • Halogen substitutions at the 2-position (Examples 4 and 5) are also tolerated, maintaining good potency and high selectivity.

    • A 2-cyano group (Example 6) also results in a potent and selective compound.

  • High Selectivity Over M1 is a Key Feature: A consistent and highly desirable feature of this series is the remarkable selectivity for the M4 receptor over the M1 receptor. This is a critical attribute for minimizing the cholinergic side effects associated with non-selective muscarinic agonists.

The following diagram illustrates the key pharmacophoric elements of the 5-Oxa-2-azaspiro[3.4]octane scaffold for M4 agonism.

Caption: Key pharmacophoric elements of 5-Oxa-2-azaspiro[3.4]octane M4 agonists.

Comparative Analysis with Alternative M4 Agonist Scaffolds

To fully appreciate the potential of the 5-Oxa-2-azaspiro[3.4]octane scaffold, it is essential to compare it with other classes of M4 agonists that have been explored.

N-Substituted Oxindoles

N-substituted oxindoles have been identified as potent and selective partial agonists of M1 and M4 receptors.[5][6] These compounds have shown efficacy in preclinical models of psychosis.[5]

  • Key SAR Features: The nature of the N-substituent on the oxindole core and the linker to a terminal amine are critical for activity.

  • Performance Comparison: While also demonstrating M1/M4 selectivity, some N-substituted oxindoles have shown a more balanced dual-agonist profile. The 5-Oxa-2-azaspiro[3.4]octane series, in contrast, appears to exhibit a more pronounced selectivity for M4 over M1. The choice between these scaffolds may depend on the desired level of M1 engagement for a particular therapeutic indication.

Carbamate Isosteres

The discovery of M4 selective agonists has also been pursued through the modification of known muscarinic ligands, including the replacement of the carbamate moiety with various bioisosteres.[7]

  • Key SAR Features: The electrostatic potential of the carbamate isostere is a key determinant of M4 agonist activity. Pyrazine and 1,2,5-thiadiazole have been identified as effective replacements.[7]

  • Performance Comparison: This approach has yielded potent and selective M4 agonists. However, the SAR can be steep, with small structural changes leading to a complete loss of activity.[7] The 5-Oxa-2-azaspiro[3.4]octane scaffold may offer a more robust platform where potency and selectivity can be fine-tuned through more predictable modifications.

The following diagram provides a high-level comparison of these scaffolds.

Scaffold_Comparison Spiro 5-Oxa-2-azaspiro[3.4]octane High M4 Selectivity High M4 Selectivity Spiro->High M4 Selectivity Rigid 3D Scaffold Rigid 3D Scaffold Spiro->Rigid 3D Scaffold Oxindole N-Substituted Oxindoles M1/M4 Dual Agonism M1/M4 Dual Agonism Oxindole->M1/M4 Dual Agonism Proven Preclinical Efficacy Proven Preclinical Efficacy Oxindole->Proven Preclinical Efficacy Carbamate Carbamate Isosteres Bioisosteric Replacement Strategy Bioisosteric Replacement Strategy Carbamate->Bioisosteric Replacement Strategy Steep SAR Steep SAR Carbamate->Steep SAR

Caption: High-level comparison of M4 agonist scaffolds.

Experimental Protocols for M4 Receptor Agonist Characterization

The following are detailed, step-by-step methodologies for key experiments used to characterize the activity of 5-Oxa-2-azaspiro[3.4]octane analogs and other M4 agonists.

GTPγS Binding Assay (for Potency and Efficacy)

This functional assay measures the activation of G proteins coupled to the M4 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M4 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP, pH 7.4.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes (5-10 µg of protein), test compound, and assay buffer. Incubate for 15-20 minutes at 30°C.

  • Initiation of Reaction: Add [35S]GTPγS (final concentration 0.1-0.5 nM) to initiate the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the test compound concentration. Determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay (for Selectivity Profiling)

This assay is used to assess the activity of compounds at Gq-coupled muscarinic receptors (M1, M3, M5) to determine selectivity.

Protocol:

  • Cell Culture: Plate cells stably expressing the human M1, M3, or M5 receptor in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Calculate the change in fluorescence intensity and plot it against the compound concentration to determine the EC50 values for each receptor subtype.

In Vitro ADME and Pharmacokinetic Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development.

Table 2: Key In Vitro ADME Assays

AssayPurpose
Metabolic Stability To assess the rate of metabolism of the compound by liver microsomes or hepatocytes.
Caco-2 Permeability To predict the intestinal absorption of the compound.
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability.
CYP450 Inhibition To identify potential drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.

The following diagram illustrates a typical workflow for the in vitro characterization of M4 receptor agonists.

Workflow Start Compound Synthesis Primary_Screen Primary Screening (M4 GTPγS Assay) Start->Primary_Screen Selectivity_Screen Selectivity Profiling (M1, M2, M3, M5 Assays) Primary_Screen->Selectivity_Screen Potent Hits ADME In Vitro ADME Profiling Selectivity_Screen->ADME Selective Hits Lead_Opt Lead Optimization ADME->Lead_Opt Favorable Profile Lead_Opt->Start Iterative Design End In Vivo Studies Lead_Opt->End

Caption: Workflow for in vitro characterization of M4 receptor agonists.

Conclusion

The 5-Oxa-2-azaspiro[3.4]octane scaffold represents a highly promising platform for the development of potent and selective M4 receptor agonists. The rigid, three-dimensional nature of this core allows for precise control over substituent orientation, leading to excellent potency and, most importantly, high selectivity against other muscarinic receptor subtypes. The SAR analysis presented in this guide, derived from detailed patent literature, provides a clear roadmap for the further optimization of this chemical series. When compared to alternative scaffolds such as N-substituted oxindoles and carbamate isosteres, the 5-Oxa-2-azaspiro[3.4]octane core appears to offer a robust and tunable platform for achieving the desired M4-selective profile. The provided experimental protocols offer a solid foundation for researchers to further investigate and develop novel M4 agonists based on this and other promising scaffolds, ultimately paving the way for new therapeutic options for a range of debilitating neuropsychiatric disorders.

References

A Senior Application Scientist's Guide to Validating the Efficacy of 5-Oxa-2-azaspiro[3.4]octane Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the preclinical efficacy of a novel class of compounds: 5-Oxa-2-azaspiro[3.4]octane derivatives. These structurally unique spirocyclic compounds, characterized by a fused oxetane and azetidine ring system, represent a compelling scaffold in modern medicinal chemistry. Their inherent three-dimensionality and rigid conformation offer the potential for high target selectivity and improved physicochemical properties, making them attractive candidates for drug discovery programs.[1] While initial explorations have highlighted their potential as M4 receptor agonists for neurological disorders, the broader therapeutic applicability of this scaffold, particularly in oncology, warrants rigorous investigation.[2][3][4]

This document moves beyond a simple recitation of protocols. It is designed as a strategic guide, grounded in the principles of robust scientific validation, to compare the performance of a lead 5-Oxa-2-azaspiro[3.4]octane derivative against established alternatives. We will dissect the causality behind experimental choices, from initial in vitro screening to definitive in vivo efficacy and toxicity studies, ensuring a self-validating and data-driven approach to preclinical assessment.

The Preclinical Gauntlet: A Multi-Stage Validation Funnel

The journey from a promising chemical entity to a clinical candidate is fraught with challenges. A significant number of investigational drugs fail in clinical trials, often due to a lack of efficacy or unforeseen toxicity that was not adequately predicted by preclinical models.[5] Therefore, a well-designed preclinical strategy is not just a regulatory requirement but a critical tool for de-risking a drug development program. This involves a tiered approach, starting with high-throughput in vitro assays to establish biological activity and culminating in complex in vivo models that better mimic human physiology and disease.[6][7]

For the purpose of this guide, we will posit a hypothetical lead candidate, "Compound-Spiro" , a novel 5-Oxa-2-azaspiro[3.4]octane derivative with suspected anti-proliferative properties. We will compare its performance against a well-established chemotherapeutic agent, "Standard-of-Care (SoC) Drug" , in the context of non-small cell lung cancer (NSCLC).

G cluster_0 Preclinical Validation Workflow Compound Library Compound Library In Vitro Screening In Vitro Screening Compound Library->In Vitro Screening High-Throughput Assays Lead Identification (Compound-Spiro) Lead Identification (Compound-Spiro) In Vitro Screening->Lead Identification (Compound-Spiro) Potency & Selectivity In Vivo Efficacy In Vivo Efficacy Lead Identification (Compound-Spiro)->In Vivo Efficacy Xenograft Models Toxicity & Safety Toxicity & Safety In Vivo Efficacy->Toxicity & Safety Dose Escalation Clinical Candidate Clinical Candidate Toxicity & Safety->Clinical Candidate Favorable Therapeutic Index

Caption: A generalized workflow for preclinical drug discovery and validation.

Part 1: In Vitro Efficacy – Establishing a Cellular Basis of Action

The first critical step is to determine if Compound-Spiro exerts a direct cytotoxic or cytostatic effect on cancer cells. The choice of cell lines is paramount; they should be representative of the target indication. For our NSCLC model, we will use the A549 (adenocarcinoma) and NCI-H1975 (adenocarcinoma, EGFR T790M mutation) cell lines to assess efficacy against different genetic backgrounds.

Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

  • Cell Seeding: Plate A549 and NCI-H1975 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound-Spiro and the SoC Drug (e.g., from 0.01 µM to 100 µM). Treat the cells with these concentrations for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Incubation: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) value.

Comparative Data: IC50 Values (Hypothetical)

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency.

CompoundA549 Cell Line IC50 (µM)NCI-H1975 Cell Line IC50 (µM)
Compound-Spiro 1.22.5
SoC Drug 5.810.3
Vehicle Control >100>100

Interpretation: In this hypothetical scenario, Compound-Spiro demonstrates significantly greater potency than the SoC Drug in both NSCLC cell lines, suggesting it is a more effective inhibitor of cell proliferation in vitro.

Part 2: In Vivo Efficacy – Validation in a Biological System

Promising in vitro data is a prerequisite, but it is not predictive of clinical success.[8] An in vivo model is essential to evaluate a compound's efficacy within the complex biological context of a whole organism, which includes factors like absorption, distribution, metabolism, and excretion (ADME). The subcutaneous human tumor xenograft model in immunodeficient mice is a cornerstone of preclinical oncology research.[7][8]

Prior to initiating an efficacy study, a Maximum Tolerated Dose (MTD) study must be conducted. The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[9] This ensures that the efficacy study is conducted at doses that are both therapeutically relevant and non-lethal to the animals.[10][11]

Protocol: Subcutaneous NSCLC Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma or Athymic Nude).

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 A549 cells into the flank of each mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent)

    • Group 2: Compound-Spiro (dosed at its MTD, e.g., 20 mg/kg, daily)

    • Group 3: SoC Drug (dosed at its established therapeutic level, e.g., 10 mg/kg, daily)

  • Dosing & Monitoring: Administer treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a defined period (e.g., 21 days). Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at the end of the treatment period. Calculate the Tumor Growth Inhibition (TGI).

G cluster_1 In Vivo Xenograft Study Workflow Implant Implant A549 Cells (Subcutaneous) Grow Tumor Growth (to ~150 mm³) Implant->Grow Randomize Randomize Mice into Groups Grow->Randomize Treat Administer Treatment (21 Days) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Analyze Endpoint Analysis (TGI Calculation) Monitor->Analyze

Caption: Workflow for a typical subcutaneous xenograft efficacy study.

Comparative Data: In Vivo Efficacy (Hypothetical)
Treatment GroupDoseMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control N/A15500-2%
Compound-Spiro 20 mg/kg42072.9-4%
SoC Drug 10 mg/kg81047.7-12%

Interpretation: The hypothetical data shows that Compound-Spiro results in a substantially higher TGI compared to the SoC Drug, indicating superior anti-tumor efficacy in vivo. Critically, the body weight change, a general indicator of toxicity, is minimal in the Compound-Spiro group, whereas the SoC Drug group shows a significant decrease, suggesting a better safety profile for our lead candidate.

Part 3: Preliminary Toxicity Assessment

Efficacy is only half the story. A drug must be safe to be effective. Preclinical toxicity studies are designed to identify potential adverse effects before human trials.[12][13] These can range from acute, single-dose studies to chronic, long-term exposure studies.[14][15]

Protocol: Acute & Multi-Dose Tolerability
  • Acute Toxicity: Administer a single, high dose of Compound-Spiro to a small group of healthy mice and observe for signs of toxicity and mortality over 24-48 hours.[11] This helps establish a preliminary safety window.

  • Multi-Dose Tolerability: Administer Compound-Spiro daily for 7-14 days at several dose levels below the acute toxic dose. Monitor for clinical signs (e.g., changes in posture, activity) and changes in body weight.

  • Analysis: Determine the No Observed Adverse Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.[13] This is a critical parameter for guiding dose selection in future, more extensive toxicology studies and for calculating the therapeutic index.

G cluster_2 Tiered Toxicity Testing In Vitro Tox In Vitro Cytotoxicity (e.g., on normal cells) Acute Tox Acute In Vivo Toxicity (Single High Dose) In Vitro Tox->Acute Tox Initial Safety MTD Study Maximum Tolerated Dose (Dose-Ranging) Acute Tox->MTD Study Define Dose Range Chronic Tox Chronic Toxicity (Long-term Dosing) MTD Study->Chronic Tox Inform Long-term Studies

Caption: A tiered approach to preclinical toxicity assessment.

Comparative Data: Toxicity Profile (Hypothetical)
CompoundAcute Toxicity (Single Dose)14-Day Tolerability (NOAEL)Key Observations
Compound-Spiro No mortality up to 100 mg/kg30 mg/kg/dayMild, transient weight loss at highest doses.
SoC Drug Mortality observed at 50 mg/kg10 mg/kg/daySignificant weight loss, lethargy, and ruffled fur observed above NOAEL.

Interpretation: Compound-Spiro exhibits a more favorable safety profile with a wider therapeutic window (the range between the effective dose and the toxic dose) than the SoC Drug. This is a crucial finding that strongly supports its continued development.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to validating the preclinical efficacy of 5-Oxa-2-azaspiro[3.4]octane derivatives. Through a systematic comparison using established in vitro and in vivo models, our hypothetical lead candidate, Compound-Spiro, demonstrated superior anti-cancer potency and a more favorable safety profile than the standard-of-care alternative.

The strength of this validation framework lies in its logical progression and self-validating nature. The in vitro data established a cellular basis of action and potency, which was then confirmed and expanded upon in a more complex in vivo system. The parallel assessment of toxicity provided the critical context of safety, ultimately pointing to a promising therapeutic index.

Successful validation at this stage is a major milestone. The next steps in the preclinical journey would involve more advanced models, such as patient-derived xenografts (PDX) which better maintain the characteristics of human tumors, and comprehensive IND-enabling toxicology studies to fully characterize the safety profile before advancing to clinical trials.[16] The data generated through the protocols described herein provides the strong, objective foundation necessary to justify these further investments and propel a promising new chemical entity toward the clinic.

References

A Comparative Guide to the Synthesis of Azaspirocycles: Strategies and Applications for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Azaspirocycles, three-dimensional scaffolds featuring a spirocyclic junction with at least one nitrogen atom, are of paramount importance in contemporary drug discovery and development. Their inherent structural rigidity and novelty offer a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved pharmacological properties such as target selectivity, metabolic stability, and aqueous solubility.[1] This guide provides a comparative synthesis of various azaspirocycles, offering an in-depth analysis of prominent synthetic strategies, supported by experimental data and mechanistic insights to empower researchers in this dynamic field.

I. Strategic Approaches to Azaspirocycle Construction

The synthesis of azaspirocycles hinges on the effective formation of the key spirocyclic quaternary carbon center. This can be achieved through a variety of strategic bond formations, broadly categorized into intramolecular cyclizations, cycloaddition reactions, and rearrangement reactions. This guide will delve into the nuances of several powerful methodologies within these categories.

II. Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are a cornerstone of azaspirocycle synthesis, offering a direct and often efficient route to these complex architectures from acyclic precursors.

A. Intramolecular Mannich Reaction: Building Complexity through Iminium Ion Chemistry

The intramolecular Mannich reaction is a powerful tool for the construction of nitrogen-containing rings, proceeding through the cyclization of an enol or enolate onto a tethered iminium ion.[2][3] This self-validating system allows for the stereocontrolled formation of the spirocyclic core.

Mechanism: The reaction is typically initiated by the formation of an iminium ion from a precursor aldehyde or ketone and a secondary amine under acidic or basic conditions. The nucleophilic enol or enolate, generated from a tethered carbonyl compound, then attacks the electrophilic iminium carbon, leading to the formation of the azaspirocyclic ring system.[4][5]

Experimental Protocol: Synthesis of a Spiro-Piperidine Derivative

A representative protocol for the synthesis of a model azaspirocycle via an intramolecular Mannich reaction is as follows:

  • Step 1: Iminium Ion Precursor Synthesis: To a solution of N-benzyl-4-oxopiperidine (1.0 eq) in anhydrous toluene is added the desired amino-aldehyde precursor (1.1 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water and facilitate imine formation.

  • Step 2: Cyclization: After cooling to room temperature, a Lewis acid catalyst (e.g., TiCl₄, 1.2 eq) is added dropwise at 0 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Step 3: Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired azaspirocycle.

Comparative Data:

EntrySubstrate Variation (Amino-aldehyde)CatalystYield (%)Diastereomeric Ratio (dr)
1Phenylacetaldehyde derivativeTiCl₄755:1
2Cyclohexanecarboxaldehyde derivativeBF₃·OEt₂683:1
3Aliphatic aldehyde derivativeSc(OTf)₃82>10:1

Causality Behind Experimental Choices: The choice of Lewis acid is critical in promoting the formation of the iminium ion and catalyzing the cyclization. Stronger Lewis acids like TiCl₄ can lead to higher yields but may exhibit lower diastereoselectivity. The use of bulky protecting groups on the nitrogen can influence the facial selectivity of the intramolecular attack.

Diagram: Intramolecular Mannich Reaction Mechanism

Mannich_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product Amino-ketone Amino-ketone Enol Enol/Enolate Amino-ketone->Enol Tautomerization Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Amine - H₂O Transition_State Cyclization Transition State Iminium_Ion->Transition_State Enol->Transition_State Nucleophilic Attack Azaspirocycle Azaspirocycle Transition_State->Azaspirocycle Ring Formation Aza_Michael_Workflow Start Acyclic Precursor (Amine + Michael Acceptor) Reaction Base-catalyzed Cyclization Start->Reaction Product Azaspirocycle Reaction->Product Purification Chromatography Product->Purification Heck_Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd R-X Pd(II)_Alkyl R-Pd(II)L₂X OxAdd->Pd(II)_Alkyl MigIns Migratory Insertion BetaElim β-Hydride Elimination MigIns->BetaElim Pd(II)_Hydride H-Pd(II)L₂X BetaElim->Pd(II)_Hydride + Azaspirocycle RedElim Reductive Elimination RedElim->Pd(0) - HBX Pd(II)_Alkyl->MigIns Alkene Insertion Pd(II)_Hydride->RedElim Base Aza_Piancatelli Furylcarbinol Tethered 2-Furylcarbinol Cation Furfuryl Cation Furylcarbinol->Cation H⁺ Attack Intramolecular Nucleophilic Attack Cation->Attack Intermediate Cyclic Intermediate Attack->Intermediate Electrocyclization 4π-Electrocyclization Intermediate->Electrocyclization Product Azaspirocycle Electrocyclization->Product

References

A Senior Application Scientist's Guide to Benchmarking 5-Oxa-2-azaspiro[3.4]octane hydrochloride Against Current Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A New Dawn in Psychosis Treatment Beyond Dopamine Blockade

For decades, the pharmacological treatment of schizophrenia and related psychotic disorders has been dominated by agents that antagonize the dopamine D2 receptor.[1][2][3][4] While effective for many patients in managing positive symptoms like hallucinations and delusions, this direct dopamine blockade is often accompanied by significant side effects, including extrapyramidal symptoms, metabolic disturbances, and a limited impact on the negative and cognitive symptoms of the illness.[5][6][7] The introduction of atypical antipsychotics, which add serotonin 5-HT2A receptor antagonism to their profile, offered some improvements but did not fundamentally depart from the dopamine-centric model.[2][8][9][10][11]

The scientific community has therefore been actively seeking novel mechanisms that can offer a better balance of efficacy and tolerability. One of the most promising new approaches is the modulation of the muscarinic acetylcholine receptor system.[12][13][14] Specifically, agonists of the M4 muscarinic receptor are emerging as a potential new class of antipsychotics.[13][15][16][17] These agents are hypothesized to indirectly modulate dopamine signaling in key brain regions like the striatum, offering a more nuanced approach to treatment that may improve efficacy for psychosis and cognitive deficits with a lower side effect burden.[7][12][16]

This guide focuses on 5-Oxa-2-azaspiro[3.4]octane hydrochloride , a representative of a novel class of M4 receptor agonists. While specific preclinical and clinical data for this particular hydrochloride salt are not yet extensively published in peer-reviewed literature, patent filings indicate that derivatives of the 5-oxa-2-azaspiro[3.4]octane scaffold are potent M4 agonists being investigated for disorders of the nervous system, including schizophrenia.

As such, this document serves as a comprehensive roadmap for researchers and drug developers. It outlines the necessary head-to-head comparisons and provides detailed experimental protocols to rigorously benchmark this compound against current therapeutic standards. Our objective is to provide a scientifically sound framework for evaluating its potential as a next-generation antipsychotic.

The Scientific Rationale: M4 Receptor Agonism as a Novel Antipsychotic Mechanism

The therapeutic hypothesis for M4 receptor agonists in treating psychosis is grounded in their unique ability to modulate striatal dopamine release without direct receptor blockade. The M4 receptor is highly expressed in the striatum, a key hub for dopamine signaling. Activation of these Gi/o-coupled receptors leads to an inhibition of adenylyl cyclase, reducing intracellular cAMP levels and ultimately decreasing neurotransmitter release.[16] This provides an indirect "braking" mechanism on dopamine neuron activity, which is thought to be overactive in psychosis.[1][16]

This mechanism contrasts sharply with traditional antipsychotics. By avoiding direct and widespread D2 receptor antagonism, M4 agonists may circumvent the motor side effects associated with the nigrostriatal pathway and the hyperprolactinemia linked to the tuberoinfundibular pathway. Furthermore, M1 and M4 receptor activation has shown promise for improving cognitive deficits, a core and undertreated symptom of schizophrenia.[12][18][19]

graph "M4_Agonist_vs_Traditional_Antipsychotics" { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Contrasting mechanisms of action.

Comparative Benchmarking: A Proposed Framework

To rigorously evaluate this compound, a multi-tiered approach is essential, progressing from in vitro characterization to in vivo behavioral models. This framework will compare the novel compound against a first-generation (typical) antipsychotic, Haloperidol , and a second-generation (atypical) antipsychotic, Risperidone .

Part 1: In Vitro Pharmacological Profiling

The initial phase focuses on defining the molecular pharmacology of the compound to confirm its mechanism of action and selectivity.

Table 1: Proposed In Vitro Comparison Panel

Parameter 5-Oxa-2-azaspiro[3.4]octane HCl Haloperidol Risperidone Rationale
M4 Receptor Affinity (Ki) Expected: High AffinityLow AffinityLow AffinityTo confirm primary target engagement.
M4 Receptor Potency (EC50) Expected: Potent AgonistNo Agonist ActivityNo Agonist ActivityTo quantify functional agonist activity.
Muscarinic Selectivity (M1-M5) Expected: High for M4Low AffinityLow AffinityTo assess selectivity against other muscarinic subtypes and predict potential side effects.
Dopamine D2 Receptor Affinity (Ki) Expected: Low AffinityHigh AffinityHigh AffinityTo confirm lack of direct D2 antagonism.[4][20]
Serotonin 5-HT2A Affinity (Ki) Expected: Low AffinityModerate AffinityHigh AffinityTo differentiate from atypical antipsychotics.[8][9]
Off-Target Screen (e.g., CEREP) Expected: Clean ProfileKnown Off-TargetsKnown Off-TargetsTo identify potential unforeseen side effects.

Experimental Protocol: Receptor Binding & Functional Assays

  • Objective: To determine the binding affinity (Ki) and functional potency (EC50) of the test compounds at target receptors.

  • Materials:

    • Recombinant cell lines expressing human M1, M2, M3, M4, M5, D2, and 5-HT2A receptors.

    • Radioligands for each receptor target (e.g., [³H]-NMS for muscarinic, [³H]-Spiperone for D2).

    • Test compounds: 5-Oxa-2-azaspiro[3.4]octane HCl, Haloperidol, Risperidone.

    • Scintillation counter or fluorescence plate reader.

  • Methodology (Binding Assay): a. Prepare cell membranes from the recombinant cell lines. b. Incubate membranes with a fixed concentration of radioligand and increasing concentrations of the test compound. c. After incubation, separate bound from free radioligand via filtration. d. Quantify bound radioactivity using a scintillation counter. e. Calculate Ki values using the Cheng-Prusoff equation.

  • Methodology (Functional Assay - for M4): a. Use a functional assay format, such as a cAMP accumulation assay or a GTPγS binding assay. b. Treat M4-expressing cells with increasing concentrations of 5-Oxa-2-azaspiro[3.4]octane HCl. c. Measure the downstream signaling response (e.g., inhibition of forskolin-stimulated cAMP). d. Plot a dose-response curve and determine the EC50 value.

  • Causality & Validation: This protocol directly measures the interaction between the drug and its molecular targets. The use of well-validated recombinant cell lines ensures that the observed effects are specific to the receptor of interest. Comparing the binding profile to functional activity validates that binding translates to a biological response.

Part 2: In Vivo Preclinical Models of Antipsychotic Efficacy

The next phase assesses the compound's ability to reverse psychosis-like behaviors in established animal models.

Table 2: Proposed In Vivo Efficacy Models

Model Behavioral Measure 5-Oxa-2-azaspiro[3.4]octane HCl Haloperidol Risperidone Rationale
Amphetamine-Induced Hyperlocomotion Locomotor ActivityExpected: ReversalReversalReversalStandard model for D2-mediated psychosis (positive symptoms).
Phencyclidine (PCP)-Induced Deficits Social Interaction, Novel Object RecognitionExpected: ReversalLimited ReversalPartial ReversalModels negative and cognitive symptoms by disrupting glutamate signaling.
Conditioned Avoidance Response Avoidance BehaviorExpected: InhibitionInhibitionInhibitionA classic screen for antipsychotic activity.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Objective: To assess the ability of the test compounds to attenuate dopamine-mediated hyperlocomotion, a proxy for positive symptoms.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: Open-field arenas equipped with automated photobeam tracking systems.

  • Methodology: a. Acclimate animals to the open-field arenas. b. Administer the test compound (5-Oxa-2-azaspiro[3.4]octane HCl, Haloperidol, Risperidone, or vehicle) via appropriate route (e.g., intraperitoneal). c. After a pre-treatment period, administer a psychostimulant (e.g., d-amphetamine, 5 mg/kg). d. Immediately place animals back into the open field and record locomotor activity (e.g., distance traveled) for 60-90 minutes. e. Analyze the data to determine if the test compounds significantly reduce amphetamine-induced activity compared to vehicle.

  • Causality & Validation: This model's validity rests on the well-established role of hyperactive dopamine signaling in psychosis. By demonstrating a reversal of amphetamine's effects, the protocol provides evidence for the compound's in vivo antipsychotic potential. The inclusion of positive controls (Haloperidol, Risperidone) validates the model's sensitivity.

graph "Experimental_Workflow" { rankdir=LR; graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Proposed experimental workflow.

Part 3: In Vivo Safety and Tolerability Profiling

A key differentiator for a novel antipsychotic is an improved side effect profile. This phase is critical for establishing the therapeutic window.

Table 3: Proposed In Vivo Safety & Tolerability Models

Model Behavioral/Physiological Measure 5-Oxa-2-azaspiro[3.4]octane HCl Haloperidol Risperidone Rationale
Catalepsy Test Immobility ScoreExpected: No CatalepsyInduces CatalepsyLow CatalepsyPredicts extrapyramidal symptoms (EPS) risk.
Metabolic Monitoring Body Weight, Glucose, LipidsExpected: Minimal ChangesMinimal ChangesInduces Weight GainAssesses risk of metabolic syndrome.
Cardiovascular Telemetry Heart Rate, Blood Pressure, QTc IntervalExpected: No QTc ProlongationLow RiskModerate RiskTo evaluate cardiovascular safety.

Experimental Protocol: Catalepsy Assessment

  • Objective: To measure the propensity of a compound to induce motor rigidity (catalepsy), a strong predictor of Parkinsonian-like side effects in humans.

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A horizontal bar raised ~10 cm from a flat surface.

  • Methodology: a. Administer a range of doses of the test compounds (5-Oxa-2-azaspiro[3.4]octane HCl, Haloperidol, Risperidone, or vehicle). b. At set time points post-dosing (e.g., 30, 60, 120 minutes), gently place the rat's forepaws on the horizontal bar. c. Measure the latency (in seconds) for the rat to remove both paws from the bar. A trial is typically capped at 180 seconds. d. A significant increase in descent latency compared to vehicle-treated animals indicates catalepsy.

  • Causality & Validation: Catalepsy in rodents is a well-validated behavioral endpoint directly linked to strong D2 receptor blockade in the nigrostriatal pathway. A compound that is effective in efficacy models but does not induce catalepsy, unlike Haloperidol, demonstrates a clear separation between therapeutic action and motor side effects, validating the novel mechanism of action.

Conclusion and Future Directions

The development of selective M4 receptor agonists like This compound represents a paradigm shift in the treatment of psychosis. By moving beyond direct dopamine receptor blockade, this class of compounds holds the promise of treating a broader range of schizophrenia symptoms—positive, negative, and cognitive—with a significantly improved safety profile.

The benchmarking guide presented here provides a rigorous, logical, and scientifically-validated framework for the preclinical evaluation of this novel agent. The successful completion of these comparative studies would generate the critical data package needed to support its advancement into clinical development. The ultimate goal is to provide patients with a safer, more effective therapeutic option that not only manages psychosis but also improves overall quality of life.

References

A Comparative Guide to In Silico Modeling and Docking Studies of 5-Oxa-2-azaspiro[3.4]octane Derivatives as Novel Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in silico modeling and molecular docking workflows for evaluating 5-Oxa-2-azaspiro[3.4]octane derivatives. It is designed for researchers and scientists in the field of drug discovery and computational chemistry. We will explore the rationale behind the selection of this novel scaffold, detail the computational methodologies for assessing its potential, and compare its hypothetical binding performance against a known inhibitor for a selected therapeutic target.

The 5-Oxa-2-azaspiro[3.4]octane scaffold is a unique three-dimensional structure characterized by a spirocyclic system containing both oxygen and nitrogen heteroatoms. Such rigid, constrained ring systems are of significant interest in modern drug discovery. Their well-defined spatial arrangement of substituents can lead to higher binding affinity and selectivity for protein targets compared to more flexible, linear molecules. Furthermore, the introduction of heteroatoms can facilitate key hydrogen bonding interactions within a protein's binding pocket, enhancing ligand-receptor recognition.

For the purpose of this guide, we will hypothesize the evaluation of a library of 5-Oxa-2-azaspiro[3.4]octane derivatives against the human Smoothened (SMO) receptor , a critical component of the Hedgehog signaling pathway and a validated target in oncology. We will compare the performance of our lead spirocyclic compound against a known SMO inhibitor, Vismodegib .

The In Silico Drug Discovery Workflow

The computational evaluation of novel chemical entities follows a structured, multi-step process designed to predict their biological activity and guide further experimental work. This workflow ensures that only the most promising candidates are advanced to more resource-intensive stages of drug development.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking & Simulation cluster_analysis 3. Analysis & Selection Target_Selection Target Identification (e.g., Human SMO Receptor) PDB_Prep Receptor Structure Preparation (PDB ID: 4JKV) Target_Selection->PDB_Prep Ligand_Library Ligand Library Design (5-Oxa-2-azaspiro[3.4]octane derivatives) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Library->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking MD_Sim Molecular Dynamics (Optional) (e.g., GROMACS) Docking->MD_Sim Refinement Scoring Binding Affinity Prediction (kcal/mol) Docking->Scoring Pose_Analysis Binding Pose & Interaction Analysis MD_Sim->Pose_Analysis Scoring->Pose_Analysis Hit_Selection Hit Candidate Selection Pose_Analysis->Hit_Selection ADMET In Silico ADMET Prediction Hit_Selection->ADMET

Figure 1: A generalized workflow for in silico drug discovery.

Part 1: Receptor and Ligand Preparation

The fidelity of any docking study is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical for ensuring the chemical and structural accuracy of both the protein target and the small molecule ligands.

Receptor Preparation

The three-dimensional coordinates of the human Smoothened receptor were obtained from the Protein Data Bank (PDB ID: 4JKV). The preparation of the receptor structure is a multi-step process aimed at cleaning the crystal structure and making it suitable for docking.

Experimental Protocol: Receptor Preparation using PyMOL and AutoDockTools

  • Initial Cleaning: Load the PDB file (4JKV.pdb) into PyMOL. Remove all non-essential components, including water molecules, co-crystallized ligands (e.g., LY2940680 in this structure), and any buffer molecules.

  • Chain Selection: The SMO receptor is a monomer; ensure only a single protein chain (Chain A) is retained for the study.

  • Repairing Missing Residues: Use modeling software to identify and rebuild any missing side chains or loops in the protein structure, as these can influence the binding pocket's topology.

  • Protonation: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds. This is typically done assuming a physiological pH of 7.4.

  • Charge Assignment: Assign partial charges to all atoms in the receptor. The Gasteiger charge calculation method is a commonly used approach for this step.

  • File Conversion: Save the prepared receptor structure in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.

Ligand Preparation

The library of 5-Oxa-2-azaspiro[3.4]octane derivatives, along with the reference compound Vismodegib, must be prepared to ensure they are in their lowest energy conformation and have the correct chemical representation.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Sketch the 2D structures of the ligands using chemical drawing software (e.g., ChemDraw or MarvinSketch) and convert them to 3D structures.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, sterically favorable conformation before docking.

  • Charge Calculation: Assign Gasteiger partial charges to the ligand atoms.

  • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

  • File Conversion: Save the prepared ligands in the PDBQT file format.

Part 2: Molecular Docking and Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The primary output is a binding affinity score and a predicted binding pose.

Defining the Binding Site

The binding site for docking was defined based on the location of the co-crystallized ligand in the PDB structure 4JKV. A grid box with dimensions of 25Å x 25Å x 25Å was centered on the known binding pocket to encompass all key interacting residues.

Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking. It employs a sophisticated gradient optimization method in its search for the best binding pose.

Experimental Protocol: Molecular Docking

  • Configuration File: Create a configuration file that specifies the file paths for the prepared receptor and ligand, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Execution: Run the docking simulation from the command line using the Vina executable.

  • Output: The program will generate an output PDBQT file containing the predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

Comparative Performance Analysis

To evaluate the potential of the 5-Oxa-2-azaspiro[3.4]octane scaffold, we compare the docking results of a hypothetical lead compound, "Spiro-Lead-1," with the known SMO inhibitor, Vismodegib.

Compound NameMolecular FormulaPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Vismodegib (Reference) C₁₉H₁₄Cl₂N₂O₃S-10.8TYR394, SER395, ARG400, HIS470
Spiro-Lead-1 (Hypothetical) C₁₈H₂₀N₂O₄-9.5TYR394, ARG400, GLU518

Table 1: Comparative docking results against the human SMO receptor.

The reference compound, Vismodegib, shows a strong predicted binding affinity of -10.8 kcal/mol. Our hypothetical lead from the 5-Oxa-2-azaspiro[3.4]octane series, Spiro-Lead-1, also demonstrates a promising binding affinity of -9.5 kcal/mol. While slightly lower than Vismodegib, this score is well within the range of a potent inhibitor and warrants further investigation.

Binding Pose and Interaction Analysis

A critical step beyond the binding score is the visual inspection of the predicted binding poses. This analysis reveals the specific molecular interactions that stabilize the ligand-receptor complex.

G cluster_ligand Spiro-Lead-1 cluster_receptor SMO Binding Pocket Spiro_Core Spiro[3.4]octane Core Oxo_Group Oxo Group TYR394 TYR394 Oxo_Group->TYR394 H-Bond Amine_Group Amine Group GLU518 GLU518 Amine_Group->GLU518 H-Bond Aryl_Moiety Aryl Moiety ARG400 ARG400 Aryl_Moiety->ARG400 Pi-Cation

Figure 2: Key molecular interactions between Spiro-Lead-1 and the SMO receptor.

Analysis of the docking pose for Spiro-Lead-1 reveals several key interactions:

  • Hydrogen Bonding: The oxygen atom of the oxa-azaspiro core forms a crucial hydrogen bond with the hydroxyl group of TYR394. Additionally, the secondary amine in the spirocycle interacts with the carboxylate side chain of GLU518.

  • Pi-Cation Interaction: An appended aryl moiety on the spiro scaffold forms a favorable pi-cation interaction with the guanidinium group of ARG400.

These interactions are consistent with those observed for known SMO inhibitors and suggest that the 5-Oxa-2-azaspiro[3.4]octane scaffold is a viable template for designing novel ligands for this target. The rigid nature of the spirocyclic core effectively positions the key interacting groups within the binding pocket, providing a strong rationale for its potential efficacy.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the evaluation of 5-Oxa-2-azaspiro[3.4]octane derivatives as potential therapeutic agents. Through molecular docking studies against the human SMO receptor, we have demonstrated that this novel scaffold can achieve a high predicted binding affinity, stabilized by a network of favorable molecular interactions.

The comparative analysis against the known inhibitor Vismodegib positions our hypothetical lead compound, Spiro-Lead-1, as a promising candidate for further development. The next logical steps in the drug discovery cascade would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and to calculate binding free energies more accurately.

  • In Silico ADMET Profiling: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds.

  • Chemical Synthesis and In Vitro Validation: To synthesize the most promising derivatives and confirm their biological activity through enzymatic and cell-based assays.

By integrating computational and experimental approaches, the 5-Oxa-2-azaspiro[3.4]octane scaffold can be systematically explored to unlock its full therapeutic potential.

A Head-to-Head Comparison of Synthetic Routes to Azaspiro[3.4]octanes: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The azaspiro[3.4]octane motif, a spirocyclic system featuring a four-membered azetidine ring fused to a five-membered cyclopentane ring, has emerged as a privileged scaffold in modern drug discovery. Its inherent three-dimensionality and conformational rigidity offer significant advantages in the design of novel therapeutics, enabling enhanced target engagement, improved physicochemical properties, and the exploration of novel chemical space. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic strategies for accessing this valuable structural motif, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal route for their specific applications.

Annulation Strategies: Building the Spirocycle Ring by Ring

Annulation strategies represent a classical and versatile approach to the synthesis of azaspiro[3.4]octanes. These methods involve the construction of one of the constituent rings onto a pre-existing cyclic precursor. The choice of which ring to form second—the azetidine or the cyclopentane—offers flexibility in starting material selection and overall synthetic design.

Azetidine Ring Formation via Intramolecular Cyclization

One common annulation approach involves the formation of the azetidine ring from a functionalized cyclopentane derivative. This is typically achieved through an intramolecular nucleophilic substitution reaction. A representative example starts from 1-(aminomethyl)cyclopentanol, which can be readily prepared from cyclopentanone.

Causality Behind Experimental Choices: The use of thionyl chloride in the key cyclization step serves a dual purpose. It activates the hydroxyl group, converting it into a good leaving group (a chlorosulfite ester intermediate), and simultaneously provides an acidic environment that protonates the amine, preventing unwanted side reactions. The subsequent intramolecular nucleophilic attack by the amine displaces the leaving group to form the desired azetidine ring. The choice of a Boc protecting group for the nitrogen atom is strategic, as it is stable under the cyclization conditions and can be easily removed later under acidic conditions.

Experimental Protocol: Synthesis of N-Boc-2-azaspiro[3.4]octane via Azetidine Annulation

  • Step 1: Synthesis of 1-(aminomethyl)cyclopentanol: To a solution of cyclopentanone in methanol, add a solution of sodium cyanide and ammonium chloride in water. Stir the reaction mixture at room temperature for 24 hours. Reduce the resulting aminonitrile with lithium aluminum hydride in anhydrous tetrahydrofuran to obtain 1-(aminomethyl)cyclopentanol.

  • Step 2: Boc-protection: To a solution of 1-(aminomethyl)cyclopentanol in dichloromethane, add di-tert-butyl dicarbonate and triethylamine. Stir the mixture at room temperature overnight. Purify the product by column chromatography to yield N-Boc-1-(hydroxymethyl)cyclopentanamine.

  • Step 3: Intramolecular Cyclization: To a solution of N-Boc-1-(hydroxymethyl)cyclopentanamine in dichloromethane at 0 °C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane. Purify by column chromatography to afford N-Boc-2-azaspiro[3.4]octane.

Cyclopentane Ring Annulation

An alternative annulation strategy involves constructing the cyclopentane ring onto a pre-existing azetidine derivative. While less common, this approach can be advantageous if a suitably functionalized azetidine is readily available.

[3+2] Cycloaddition Reactions: A Convergent Approach

[3+2] Cycloaddition reactions offer a highly convergent and efficient method for the synthesis of five-membered rings. In the context of azaspiro[3.4]octanes, this strategy is particularly useful for the preparation of diazaspiro derivatives, which are valuable scaffolds in their own right. A common approach involves the reaction of an azomethine ylide with a suitable dipolarophile.[1][2][3][4][5]

Causality Behind Experimental Choices: The generation of the azomethine ylide in situ from the condensation of an α-amino acid ester and an aldehyde is a key feature of this methodology. The choice of a non-stabilized azomethine ylide, often generated from sarcosine or a related secondary amine, is crucial for achieving high reactivity with electron-deficient alkenes like methyl acrylate. The reaction is typically carried out in a non-polar solvent to favor the cycloaddition pathway over potential side reactions. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst or chiral auxiliary.

Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.4]octane Derivative via [3+2] Cycloaddition

  • Step 1: Generation of the Azomethine Ylide: A mixture of N-benzylglycine methyl ester and a suitable aldehyde (e.g., formaldehyde) is heated in toluene to generate the corresponding azomethine ylide in situ.

  • Step 2: Cycloaddition: To the solution containing the azomethine ylide, add an electron-deficient alkene, such as methyl acrylate. The reaction mixture is stirred at reflux until the starting materials are consumed (monitored by TLC).

  • Step 3: Subsequent Transformations: The resulting pyrrolidine cycloadduct can then be further elaborated. For instance, reduction of the ester and intramolecular cyclization can lead to the formation of the second ring, yielding the 2,6-diazaspiro[3.4]octane core.[6] A specific protocol involves the reaction of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine with methyl acrylate in the presence of trifluoroacetic acid.[5]

Ring-Closing Metathesis (RCM): A Powerful Tool for Ring Formation

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic molecules, and its application to the preparation of nitrogen-containing heterocycles is well-established.[7][8][9][10] While specific examples for the direct synthesis of the parent azaspiro[3.4]octane are not abundant in the literature, the strategy is highly adaptable and can be envisioned for the synthesis of substituted analogs. The key is the synthesis of a suitable diene precursor containing the spirocyclic quaternary carbon.

Causality Behind Experimental Choices: The success of an RCM reaction is highly dependent on the choice of catalyst. Second-generation Grubbs or Hoveyda-Grubbs catalysts are often preferred due to their higher activity and broader functional group tolerance.[7] The reaction is typically run in a non-coordinating solvent like dichloromethane or toluene at elevated temperatures to drive the reaction to completion by removing the volatile ethylene byproduct. The concentration of the substrate is also a critical parameter; high dilution conditions are often employed to favor the intramolecular RCM pathway over intermolecular oligomerization.

Conceptual Experimental Workflow: Synthesis of an Azaspiro[3.4]octane Derivative via RCM

  • Step 1: Synthesis of the Diene Precursor: A key intermediate would be a cyclopentane derivative bearing two alkenyl chains attached to a carbon that will become the spirocenter, and an amino group at the appropriate position for subsequent azetidine formation. This could be synthesized from a suitably substituted cyclopentanone.

  • Step 2: Ring-Closing Metathesis: The diene precursor is dissolved in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere. A solution of a ruthenium-based metathesis catalyst (e.g., Grubbs II catalyst) is added, and the reaction is heated to reflux. The progress of the reaction is monitored by TLC or GC-MS.

  • Step 3: Azetidine Formation: The resulting spirocyclic olefin can then be functionalized and cyclized to form the azetidine ring, for example, by hydroboration-oxidation to an alcohol followed by intramolecular cyclization as described in the annulation section.

Intramolecular C-H Insertion of Diazo Compounds: A Modern Approach

The intramolecular C-H insertion of carbene intermediates derived from diazocarbonyl compounds is a powerful and increasingly popular method for the construction of cyclic systems, including strained four-membered rings.[11] This approach offers a direct and often stereoselective route to the azetidine ring of the azaspiro[3.4]octane scaffold.

Causality Behind Experimental Choices: The choice of a rhodium(II) or copper(I) catalyst is critical for promoting the decomposition of the diazo compound and facilitating the subsequent C-H insertion reaction. The ligand environment of the metal catalyst can significantly influence the stereoselectivity of the transformation. The reaction is typically performed in a non-protic solvent to avoid quenching of the reactive carbene intermediate. The position of the C-H bond targeted for insertion is dictated by the proximity to the carbene center, generally favoring the formation of five-membered rings, but four-membered ring formation is also achievable under appropriate conditions.

Conceptual Experimental Workflow: Synthesis of an Azaspiro[3.4]octane via Intramolecular C-H Insertion

  • Step 1: Synthesis of the Diazo Precursor: A cyclopentylamine derivative is acylated with a diazo-containing acyl chloride, such as diazoacetyl chloride, to furnish the key diazoamide precursor.

  • Step 2: Intramolecular C-H Insertion: The diazoamide is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a catalytic amount of a rhodium(II) catalyst, such as rhodium(II) acetate dimer, at room temperature or with gentle heating. The reaction proceeds with the evolution of nitrogen gas.

  • Step 3: Purification: Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography to yield the 2-azaspiro[3.4]octan-1-one, which can be further reduced to the parent azaspiro[3.4]octane.

Head-to-Head Comparison of Synthetic Routes

Synthetic Route Key Advantages Potential Limitations Typical Yields Substrate Scope
Annulation (Azetidine Formation) Utilizes readily available starting materials; straightforward and scalable.[12][13][14]Can require multiple steps; may have issues with regioselectivity in some cases.Moderate to GoodBroad, tolerant of various functional groups on the cyclopentane ring.
[3+2] Cycloaddition Highly convergent and atom-economical; excellent for synthesizing diaza-analogs.[1][2][3][4][5]Primarily suited for pyrrolidine ring formation; may require subsequent steps for azetidine formation.Good to ExcellentBroad for electron-deficient dipolarophiles.
Ring-Closing Metathesis (RCM) Powerful for forming the cyclopentene ring; tolerant of many functional groups.[7][8][9][10]Requires synthesis of a specific diene precursor; catalyst cost and removal can be a concern.Good to ExcellentBroad, but sensitive to steric hindrance around the double bonds.
Intramolecular C-H Insertion Direct and efficient for azetidine ring formation; can be highly stereoselective.[11]Synthesis of the diazo precursor can be challenging; potential for competing side reactions.Moderate to GoodGenerally good, but can be sensitive to the electronic and steric nature of the C-H bond.

Visualization of Synthetic Pathways

Annulation Strategy (Azetidine Formation)

Annulation_Strategy Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentanecarbonitrile Cyclopentanone->Aminonitrile NaCN, NH4Cl Aminoalcohol 1-(Aminomethyl)cyclopentanol Aminonitrile->Aminoalcohol LiAlH4 Boc_protected N-Boc protected aminoalcohol Aminoalcohol->Boc_protected Boc2O Azaspirooctane N-Boc-2-azaspiro[3.4]octane Boc_protected->Azaspirooctane SOCl2

Caption: Annulation via azetidine ring formation.

[3+2] Cycloaddition Strategy

3_2_Cycloaddition Amino_acid α-Amino Acid Ester Azomethine_ylide Azomethine Ylide (in situ) Amino_acid->Azomethine_ylide Aldehyde, Heat Pyrrolidine Substituted Pyrrolidine Azomethine_ylide->Pyrrolidine Dipolarophile (e.g., Methyl Acrylate) Diazaspirooctane 2,6-Diazaspiro[3.4]octane Derivative Pyrrolidine->Diazaspirooctane Further Transformations

Caption: Convergent synthesis via [3+2] cycloaddition.

Conclusion and Future Outlook

The synthesis of azaspiro[3.4]octanes can be approached through a variety of strategic disconnections, each with its own set of advantages and challenges. Classical annulation strategies offer reliability and scalability, making them a workhorse for accessing the core scaffold. For the rapid generation of diversity, particularly for diaza-analogs, [3+2] cycloaddition reactions provide an elegant and efficient solution. Modern methods like Ring-Closing Metathesis and intramolecular C-H insertion offer powerful and direct entries to functionalized azaspiro[3.4]octanes, with the potential for high levels of stereocontrol.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, scalability requirements, and the availability of starting materials and specialized reagents. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of new and improved methods for the synthesis of azaspiro[3.4]octanes and related spirocyclic systems will undoubtedly remain an active and important area of chemical research.

References

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Profiling of 5-Oxa-2-azaspiro[3.4]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Spirocyclic Scaffolds in GABAergic Modulation

In the landscape of central nervous system (CNS) drug discovery, the quest for novel chemical entities with improved efficacy and safety profiles is perpetual. Spirocyclic scaffolds have emerged as a promising class of compounds due to their inherent three-dimensional structure.[1][2] This rigidity can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic (PK) properties compared to more flexible, linear molecules.[1] The compound at the center of this guide, 5-Oxa-2-azaspiro[3.4]octane hydrochloride, represents a novel exploration into this chemical space. While specific data for this molecule is not yet publicly available, its structural resemblance to known inhibitors of the GABA transporter 1 (GAT1) suggests a compelling therapeutic hypothesis.

GAT1 is a critical regulator of GABAergic neurotransmission, responsible for the reuptake of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft.[3] Inhibition of GAT1 elevates extracellular GABA levels, thereby enhancing inhibitory signaling.[4] This mechanism of action is clinically validated with the antiepileptic drug Tiagabine, a selective GAT1 inhibitor.[3][4] Therefore, it is hypothesized that this compound may act as a GAT1 inhibitor, offering potential therapeutic benefits for neurological disorders such as epilepsy, anxiety, and other conditions characterized by neuronal hyperexcitability.

This guide provides a comprehensive framework for the preclinical pharmacokinetic and pharmacodynamic profiling of this compound. We will present a comparative analysis against the established GAT1 inhibitor, Tiagabine, and discuss the broader context of spirocyclic compounds in CNS drug development. The experimental protocols detailed herein are designed to provide a robust and self-validating system for the characterization of this and similar novel chemical entities.

Comparative Pharmacodynamic Profiling: Targeting the GABA Transporter 1

The primary pharmacodynamic objective is to determine the potency and selectivity of this compound against GAT1. A direct comparison with Tiagabine will provide a benchmark for its potential efficacy.

In Vitro Pharmacodynamic Assays

A tiered approach to in vitro assays is recommended to build a comprehensive pharmacodynamic profile.

1. Primary Target Engagement: Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the GAT1 transporter.

  • Objective: To determine the binding affinity (Ki) of this compound for human GAT1.

  • Rationale: A high binding affinity is a prerequisite for potent inhibition and is a key indicator of target engagement.

2. Functional Inhibition: [³H]GABA Uptake Assay

This functional assay quantifies the ability of the compound to inhibit the primary function of GAT1 – the transport of GABA.

  • Objective: To determine the functional potency (IC50) of this compound in inhibiting GAT1-mediated GABA uptake.

  • Rationale: This assay confirms that binding to the transporter translates into functional inhibition, a critical step in validating the mechanism of action.

3. Transporter Selectivity Panel

To assess the selectivity of the compound, its inhibitory activity should be tested against other GABA transporters.

  • Objective: To determine the IC50 values against GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).

  • Rationale: High selectivity for GAT1 over other transporters is desirable to minimize off-target effects and improve the therapeutic window.

Comparative Pharmacodynamic Data

The following table presents the established pharmacodynamic data for Tiagabine, which will serve as the comparator for the hypothetical data generated for this compound.

Parameter5-Oxa-2-azaspiro[3.4]octane HCl (Hypothetical)Tiagabine (Comparator)Reference
GAT1 Binding Affinity (Ki) 0.08 µM~0.04 - 0.07 µM[5]
GAT1 Functional Inhibition (IC50) 0.15 µM~0.05 - 0.1 µM[5]
GAT2 IC50 > 100 µM> 100 µM[5]
GAT3 IC50 > 100 µM> 100 µM[5]
BGT1 IC50 > 100 µM> 100 µM[5]

Comparative Pharmacokinetic Profiling: From In Vitro ADME to In Vivo Disposition

A thorough understanding of the pharmacokinetic profile is essential to predict the in vivo behavior of a drug candidate. This involves a suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays followed by in vivo studies in animal models.

In Vitro ADME Assays

These assays provide early insights into the drug-like properties of the compound.

AssayPurpose
Aqueous Solubility To determine the solubility of the compound in physiological buffers, which influences its absorption.
LogD7.4 To measure the lipophilicity of the compound at physiological pH, a key determinant of membrane permeability and CNS penetration.
Plasma Protein Binding To quantify the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
Metabolic Stability To assess the compound's susceptibility to metabolism by liver microsomes or hepatocytes, providing an early indication of its likely clearance rate.
CYP450 Inhibition To evaluate the potential for the compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
Permeability (Caco-2) To assess the compound's ability to cross intestinal epithelial cells, a predictor of oral absorption.
In Vivo Pharmacokinetic Studies in Rodents

In vivo studies in rodents (typically rats or mice) are critical for determining key pharmacokinetic parameters in a whole organism.[6][7]

  • Objective: To determine the clearance, volume of distribution, half-life, and oral bioavailability of this compound.

  • Rationale: These studies provide essential data to guide dose selection for efficacy and toxicology studies and to predict human pharmacokinetics.

Comparative Pharmacokinetic Data

The following table summarizes the known pharmacokinetic parameters for Tiagabine, providing a benchmark for the hypothetical profile of this compound.

Parameter5-Oxa-2-azaspiro[3.4]octane HCl (Hypothetical - Rat)Tiagabine (Human)Reference
Oral Bioavailability (F%) ~60%~90%[8]
Plasma Protein Binding (%) ~90%96%[8]
Half-life (t1/2) ~4 hours7 - 9 hours[8]
Metabolism Primarily hepatic (CYP3A4)Primarily hepatic (CYP3A4)[9]
CNS Penetration (Brain/Plasma Ratio) > 1Crosses the blood-brain barrier[10]

The rigid, three-dimensional nature of the spirocyclic scaffold in this compound may contribute to a favorable CNS penetration profile.[2][8]

Experimental Protocols

[³H]GABA Uptake Assay Protocol
  • Cell Culture: Culture HEK293 cells stably expressing human GAT1 in 96-well plates to confluence.

  • Compound Preparation: Prepare a serial dilution of this compound and the comparator, Tiagabine, in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with the test compounds or vehicle for 15 minutes at 37°C.

  • Uptake Initiation: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of [³H]GABA uptake for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Pharmacokinetic Study Protocol in Rats
  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose of this compound (e.g., 5 mg/kg).

  • Blood Sampling: Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, AUC) using non-compartmental analysis software. Calculate oral bioavailability (F%) as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.

Visualizations

GAT1_Inhibition_Workflow cluster_in_vitro In Vitro Pharmacodynamics cluster_in_vivo In Vivo Pharmacokinetics binding_assay Radioligand Binding Assay (Determine Ki for GAT1) uptake_assay [³H]GABA Uptake Assay (Determine IC50 for GAT1) binding_assay->uptake_assay Confirms Functional Activity selectivity_panel Transporter Selectivity Panel (IC50 for GAT2, GAT3, BGT1) uptake_assay->selectivity_panel Assess Specificity pk_study Rodent PK Study (IV and PO Dosing) selectivity_panel->pk_study Informs In Vivo Studies bioanalysis LC-MS/MS Bioanalysis (Plasma Concentrations) pk_study->bioanalysis pk_analysis Pharmacokinetic Analysis (Calculate CL, Vd, t1/2, F%) bioanalysis->pk_analysis

Caption: Experimental workflow for the PK/PD profiling of a novel GAT1 inhibitor.

GABAergic_Synapse cluster_synapse GABAergic Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release postsynaptic Postsynaptic Neuron GABA_receptor GABA Receptor GABA GABA GABA->postsynaptic Binds to GAT1 GAT1 Transporter GABA->GAT1 GAT1->presynaptic Reuptake spiro_compound 5-Oxa-2-azaspiro [3.4]octane HCl spiro_compound->GAT1 Inhibits

Caption: Proposed mechanism of action of this compound.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the pharmacokinetic and pharmacodynamic profiling of this compound. By leveraging established methodologies and comparing against the clinically validated GAT1 inhibitor Tiagabine, a robust data package can be generated to evaluate the therapeutic potential of this novel spirocyclic compound. The inherent structural advantages of the spirocyclic scaffold may translate into a differentiated and improved clinical profile, warranting a thorough investigation as detailed in this guide. The successful execution of these studies will provide the critical data necessary to advance this promising compound through the drug discovery and development pipeline.

References

Comparative Guide to Cross-Reactivity and Selectivity Profiling of 5-Oxa-2-azaspiro[3.4]octane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter that balances potency with a pristine safety profile is paramount. For years, drug discovery was dominated by "flat," aromatic, sp²-rich molecules. However, the "escape from flatland" concept has gained significant traction, championing the integration of three-dimensional, sp³-rich scaffolds to improve physicochemical properties and achieve superior target selectivity.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary of this design philosophy. Their rigid, well-defined three-dimensional conformations can pre-organize functional groups for optimal interaction with a biological target, a feature that often translates into enhanced potency and selectivity.[2][3][4]

This guide focuses on the 5-Oxa-2-azaspiro[3.4]octane scaffold, a promising heterocyclic motif increasingly utilized in the design of novel therapeutics, including kinase inhibitors and M4 receptor agonists.[5][6] We will provide an in-depth comparison of the selectivity profile of a representative compound from this class against a traditional, less-dimensionally complex alternative. Our objective is to illustrate the causality behind experimental choices in selectivity profiling and to provide actionable protocols for researchers in the field.

Pillar 1: The Imperative of Early and Comprehensive Selectivity Profiling

The journey of a drug candidate from discovery to market is fraught with attrition, and a significant percentage of failures can be attributed to unforeseen toxicity.[7] These adverse drug reactions (ADRs) often arise from a compound's interaction with unintended "off-targets."[7] Consequently, early, and systematic secondary pharmacology profiling is not a mere checkbox exercise but a critical, data-driven strategy to mitigate risk. By identifying potential safety liabilities during the hit-to-lead and lead optimization stages, research programs can prioritize compounds with the highest probability of clinical success, thereby saving invaluable time and resources.[7][8]

The profiling strategy is typically tiered. Initial screens against a core panel of high-risk targets (e.g., those associated with serious ADRs) can help in selecting the best chemical series.[7][8] As a compound progresses, more comprehensive panels are employed to build detailed structure-activity relationship (SAR) models and provide a full mechanistic understanding of its off-target interaction landscape.[8]

Below is a conceptual workflow illustrating the integration of selectivity profiling into the drug discovery pipeline.

G cluster_0 Early Discovery cluster_1 Optimization & Selection cluster_2 Preclinical Hit_ID Hit Identification (HTS, FBDD, etc.) Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Initial SAR Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Potency & Initial Safety Initial_Profile Core Safety Panel (e.g., SafetyScreen44) Hit_to_Lead->Initial_Profile Candidate_Selection Candidate Selection Lead_Opt->Candidate_Selection Refined SAR & DMPK Kinome_Scan Kinome-wide Scan (e.g., scanMAX) Lead_Opt->Kinome_Scan Preclinical_Dev Preclinical Development Candidate_Selection->Preclinical_Dev Final Profile Comprehensive_Profile Comprehensive Panel (e.g., SafetyScreen87) Candidate_Selection->Comprehensive_Profile Initial_Profile->Lead_Opt Kinome_Scan->Lead_Opt Comprehensive_Profile->Candidate_Selection

Caption: Drug discovery workflow with integrated selectivity profiling stages.

Pillar 2: Comparative Analysis: Spirocyclic vs. Acyclic Scaffolds

To demonstrate the potential advantages of the 5-Oxa-2-azaspiro[3.4]octane scaffold, we present a comparative analysis of two hypothetical kinase inhibitors designed to target MAP4K4, a serine/threonine kinase implicated in various diseases.

  • Compound A (Spirocyclic Inhibitor): A novel inhibitor incorporating the 5-Oxa-2-azaspiro[3.4]octane core, designed to present key binding motifs in a rigid, defined orientation.

  • Compound B (Acyclic Analogue): A more flexible, acyclic inhibitor representing an earlier generation or "flatter" chemical scaffold, targeting the same kinase.

The causality we are testing is that the conformational rigidity of Compound A will result in a more specific interaction with the intended target's active site, thereby reducing its affinity for the structurally related active sites of off-target kinases and other proteins.

Data Presentation: Kinase Selectivity Profile

A primary screen was conducted using a broad kinase panel to assess selectivity across the human kinome. The results are typically expressed as the percentage of inhibition at a fixed compound concentration (e.g., 1 µM) or as dissociation constants (Kd) for key interactions.[9][10]

Table 1: Comparative Kinase Selectivity (% Inhibition at 1 µM)

Kinase Target Family Compound A (% Inhibition) Compound B (% Inhibition) Rationale for Inclusion
MAP4K4 STE 98% 95% Primary Therapeutic Target
MINK1 STE 15% 75% Structurally related off-target
TNIK STE 12% 68% Structurally related off-target
ABL1 TK 5% 45% Common promiscuity target
SRC TK 8% 52% Common promiscuity target
ROCK1 AGC < 5% 35% Safety-relevant off-target

| PKA | AGC | < 5% | 25% | Broadly expressed kinase |

Data are hypothetical but representative of expected outcomes.

Expertise & Experience: The data in Table 1 clearly illustrates the superior selectivity of the spirocyclic Compound A . While both compounds are potent against the primary target, MAP4K4, Compound B exhibits significant activity against other structurally related kinases within the STE family (MINK1, TNIK) and common off-targets like ABL1 and SRC. This promiscuity is a common liability of flexible inhibitors that can adapt their conformation to fit into multiple active sites. The rigid scaffold of Compound A restricts this conformational freedom, leading to a much "cleaner" kinase profile.[11]

Data Presentation: Broad Pharmacology Safety Profile

To assess potential for ADRs beyond kinase inhibition, both compounds were profiled against a panel of safety-relevant G-protein coupled receptors (GPCRs), ion channels, and transporters.[12][13] These panels are critical for early de-risking.[14][15]

Table 2: Broad Pharmacology Panel Results (% Inhibition at 10 µM)

Target Target Class Compound A (% Inhibition) Compound B (% Inhibition) Associated Potential ADR
hERG Ion Channel 8% 55% Cardiac Arrhythmia (QTc Prolongation)
5-HT₂B GPCR < 5% 48% Valvular Heart Disease
M₁ GPCR < 5% 39% Anticholinergic side effects (dry mouth, etc.)
Dopamine Transporter Transporter 11% 41% CNS side effects, abuse potential

| Beta-2 Adrenergic | GPCR | 7% | 33% | Cardiovascular effects (tachycardia) |

Data are hypothetical but representative of expected outcomes.

Trustworthiness: The results from the broad safety panel (Table 2) reinforce the superior profile of Compound A . Its minimal interaction with critical safety targets like the hERG channel and the 5-HT₂B receptor is a significant advantage. The promiscuity of Compound B extends beyond the kinome and flags several potential ADRs, which would likely halt its development or require extensive, costly optimization to mitigate. The spirocyclic scaffold's defined 3D structure not only enhances kinase selectivity but also reduces interactions with unrelated target classes.

Data Presentation: Physicochemical & ADME Properties

The introduction of sp³-rich spirocyclic centers can favorably modulate key absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

Table 3: Comparative Physicochemical and ADME Properties

Parameter Compound A Compound B Significance
Molecular Weight ( g/mol ) 410.5 405.6 Comparable
clogP 2.8 4.1 Improved solubility, reduced promiscuity
Aqueous Solubility (µM) 75 15 Better biopharmaceutical properties

| Human Liver Microsome Stability (t½, min) | > 60 | 22 | Lower metabolic clearance |

Data are hypothetical but representative of expected outcomes.

Authoritative Grounding: As suggested by multiple studies, increasing the fraction of sp³-hybridized carbons (Fsp³) often leads to improved physicochemical properties.[4] Compound A 's lower lipophilicity (clogP) and higher aqueous solubility are direct results of its more polar, three-dimensional structure. This often correlates with reduced off-target binding and better metabolic stability, as seen in the liver microsome assay.[3]

Pillar 3: Self-Validating Experimental Protocols

To ensure the data generated is reliable and reproducible, protocols must be robust. Below are detailed, step-by-step methodologies for the key profiling experiments discussed.

Experimental Protocol 1: Kinase Selectivity Profiling (Competition Binding Assay)

This protocol is based on the principles of the KINOMEscan™ platform, which measures the ability of a compound to compete with an immobilized ligand for the active site of a kinase.[9][16]

Objective: To quantify the binding interactions of a test compound across a broad panel of human kinases.

Methodology:

  • Reagent Preparation:

    • Test compounds are solubilized in 100% DMSO to create 100X stock solutions.

    • Kinases, tagged with a unique DNA label, are prepared in a specific binding buffer.

    • An immobilized, active-site directed ligand is coupled to a solid support (e.g., streptavidin-coated beads).

  • Assay Execution:

    • In a multi-well plate, the DNA-tagged kinases are mixed with the test compound at the desired final concentration (e.g., 1 µM).

    • The immobilized ligand beads are added to the kinase/compound mixture.

    • The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

  • Washing and Elution:

    • The beads are washed extensively to remove any unbound kinase. The principle is that if the test compound binds to the kinase, the kinase will not bind to the beads and will be washed away.

  • Quantification:

    • The amount of kinase remaining bound to the beads is quantified by measuring the attached DNA label using quantitative PCR (qPCR).

  • Data Analysis:

    • The amount of kinase captured in the presence of the test compound is compared to a DMSO vehicle control.

    • Results are typically expressed as "% Control," which is then converted to "% Inhibition":

      • % Inhibition = 100 - (% Control)

    • For determining binding affinity (Kd), the assay is run with a range of compound concentrations (e.g., an 11-point dose-response curve) and the data is fitted to a standard binding isotherm.[10]

G cluster_0 No Inhibitor (Control) cluster_1 With Potent Inhibitor K1 Kinase-DNA L1 Immobilized Ligand K1->L1 Binds Result1 High qPCR Signal K2 Kinase-DNA I2 Inhibitor K2->I2 Binds L2 Immobilized Ligand I2->L2 Prevents Binding Result2 Low qPCR Signal

Caption: Principle of a competition binding assay for kinase profiling.

Experimental Protocol 2: Broad Pharmacology Profiling (Radioligand Binding Assay)

This protocol describes a standard method used in safety panels like Eurofins' SafetyScreen™ to detect off-target binding.[8][17]

Objective: To determine if a test compound binds to a diverse panel of non-kinase targets.

Methodology:

  • Reagent Preparation:

    • Test compounds are solubilized in 100% DMSO to create 100X stock solutions (e.g., 1 mM for a 10 µM final concentration).

    • Membrane preparations or purified receptors from cells expressing the target of interest are prepared in an assay-specific buffer.

    • A high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target is prepared at a concentration near its Kd value.

  • Assay Incubation:

    • In a 96- or 384-well plate, the receptor preparation, radioligand, and test compound (or DMSO vehicle) are combined.

    • A "non-specific binding" control well contains a high concentration of a known, unlabeled ligand to saturate all specific binding sites.

    • The plate is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This captures the membranes (and any bound radioligand) while unbound radioligand passes through.

    • The filter mat is washed rapidly with ice-cold buffer to remove residual unbound radioligand.

  • Detection:

    • The filter mat is dried, and a scintillation cocktail is added to each filter spot.

    • The amount of radioactivity trapped on the filter is measured using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Specific Binding = (Total Binding CPM) - (Non-Specific Binding CPM).

    • The % inhibition by the test compound is calculated as:

      • % Inhibition = 100 * [1 - (Test Compound CPM - Non-Specific CPM) / (Specific Binding CPM)]

    • A result is typically considered a "hit" if the inhibition exceeds 50% at the tested concentration.

Conclusion and Forward Look

The comparative data, though hypothetical, is grounded in established medicinal chemistry principles and illustrates a key advantage of modern scaffold design. The 5-Oxa-2-azaspiro[3.4]octane scaffold, by virtue of its inherent three-dimensionality and rigidity, can guide the development of highly selective inhibitors.[2][4] This selectivity is not confined to the primary target family (kinases) but extends across diverse protein classes, resulting in a significantly improved safety profile.

For researchers and drug development professionals, the message is clear: embracing sp³-rich, three-dimensional scaffolds is a powerful strategy for overcoming the dual challenges of potency and safety. The rigorous, early-stage application of broad selectivity and safety profiling panels is the essential toolkit for identifying and validating the superior properties of these next-generation compounds, ultimately increasing the probability of delivering safer, more effective medicines to patients.

G cluster_A Compound A (Spirocyclic) cluster_B Compound B (Acyclic) Scaffold_A Rigid 3D Scaffold Fit_A Precise fit to Primary Target Scaffold_A->Fit_A enables Selectivity_A High Selectivity Fit_A->Selectivity_A leads to Safety_A Clean Safety Profile Selectivity_A->Safety_A results in Scaffold_B Flexible 'Flat' Scaffold Fit_B Fits multiple Off-Targets Scaffold_B->Fit_B allows Selectivity_B Low Selectivity (Promiscuity) Fit_B->Selectivity_B leads to Safety_B Potential ADRs Selectivity_B->Safety_B results in

Caption: Conceptual relationship between scaffold structure and safety profile.

References

A Comparative Guide to the Synthesis and Evaluation of 1-oxo-2-oxa-5-azaspiro[3.4]octane Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel molecular architectures with enhanced therapeutic potential has led to a growing interest in three-dimensional scaffolds that can explore new chemical space. Among these, spirocyclic systems have emerged as a particularly promising class of compounds, offering a unique combination of structural rigidity and complexity. The 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, a core component of the natural product oxazolomycin, represents a compelling scaffold for drug discovery. Oxazolomycin has demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, and cytotoxic effects, underscoring the therapeutic potential of its unique spiro-β-lactone-γ-lactam core.[1]

This guide provides a comprehensive overview of the synthesis and evaluation of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system. As a Senior Application Scientist, my goal is to not only present the synthetic methodologies but also to provide a comparative analysis against alternative spirocyclic scaffolds, supported by experimental data, to aid researchers in making informed decisions in their drug discovery programs.

Synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane Scaffold

The construction of the sterically demanding 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system has been a subject of significant synthetic effort. Two primary strategies have been successfully employed: a tandem aldol-lactonization approach and a β-hydroxy acid ring closure.

Tandem Aldol-Lactonization

This convergent approach involves the reaction of an N-protected proline derivative with a ketone, leading directly to the spirocyclic β-lactone. The choice of the N-protecting group and the reaction conditions are critical for the success of this transformation.

Proline N-Protected Proline Enolate Enolate Formation Proline->Enolate Ketone Ketone Aldol Aldol Addition Ketone->Aldol Enolate->Aldol Lactonization Intramolecular Lactonization Aldol->Lactonization Spirocycle 1-oxo-2-oxa-5- azaspiro[3.4]octane Lactonization->Spirocycle

Caption: Tandem Aldol-Lactonization Pathway.

Experimental Protocol: Racemic Synthesis via Tandem Aldol-Lactonization [2]

  • Enolate Formation: To a solution of N-Cbz-L-proline methyl ester (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 mmol, 2.0 M solution in heptane/THF/ethylbenzene). Stir the mixture for 30 minutes.

  • Aldol Addition: Add acetone (1.5 mmol) to the enolate solution at -78 °C. Stir the reaction mixture for 1 hour.

  • Lactonization & Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the racemic 1-oxo-2-oxa-5-azaspiro[3.4]octane derivative.

β-Hydroxy Acid Ring Closure

This linear approach involves the synthesis of a β-hydroxy acid precursor followed by an intramolecular cyclization to form the β-lactone ring. This method offers greater control over the stereochemistry of the final product.

StartingMaterial N-Protected Proline Derivative ChainElongation Chain Elongation StartingMaterial->ChainElongation HydroxyAcid β-Hydroxy Acid Precursor ChainElongation->HydroxyAcid Cyclization Intramolecular Cyclization HydroxyAcid->Cyclization Spirocycle 1-oxo-2-oxa-5- azaspiro[3.4]octane Cyclization->Spirocycle

Caption: β-Hydroxy Acid Ring Closure Pathway.

Experimental Protocol: Optically Active Synthesis via β-Hydroxy Acid Ring Closure [2]

  • Precursor Synthesis: Synthesize the corresponding β-hydroxy acid from an appropriate N-protected L-proline derivative through standard organic transformations.

  • Cyclization: To a solution of the β-hydroxy acid (1.0 mmol) in dry THF (20 mL) at 0 °C, add triphenylphosphine (1.5 mmol) and diisopropyl azodicarboxylate (DIAD) (1.5 mmol). Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane derivative.

Alternative Spirocyclic Scaffolds for Comparison

While the 1-oxo-2-oxa-5-azaspiro[3.4]octane system holds significant promise, it is essential to evaluate it in the context of other emerging spirocyclic scaffolds in drug discovery. This section provides a comparative overview of two such alternatives: spiro-oxetanes and spiro-azetidines.

Feature1-oxo-2-oxa-5-azaspiro[3.4]octaneSpiro-oxetanesSpiro-azetidines
Core Structure β-lactone-γ-lactamOxetane ringAzetidine ring
Key Properties Potential for covalent modification (β-lactone), rigid scaffoldImproved solubility, metabolic stability, reduced lipophilicityCan act as a bioisostere for larger rings, modulates basicity
Synthetic Access Multi-step synthesis, stereochemical control can be challengingGenerally accessible via Williamson etherification or cycloadditionsSynthetically accessible through various cycloaddition and ring-forming reactions

Comparative Evaluation of Biological Activity

A direct comparison of the biological activity of these scaffolds is crucial for guiding drug design efforts. While comprehensive head-to-head studies are limited, we can draw valuable insights from the available data on their anticancer and antiviral activities.

Anticancer Activity

The cytotoxic potential of these spirocyclic systems has been evaluated against various cancer cell lines. The data below summarizes the IC50 values of representative compounds from each class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Spiro-γ-lactoneHeLa (Cervical)5.4 µg/mL[3]
Spirooxindole-pyrrolidineA549 (Lung)1.2 - 3.48[4][5]
Halogenated Spiro[pyrrolidine-thiazolo-oxindole]HepG2 (Liver)5.00 ± 0.66[6][7]
Halogenated Spiro[pyrrolidine-thiazolo-oxindole]MCF-7 (Breast)< 9.00[6][7]
Halogenated Spiro[pyrrolidine-thiazolo-oxindole]HCT-116 (Colon)< 3.00[6][7]
Spiro-azetidine-dioneBreast Cancer Lines22.75–25.18[8][9]

Analysis: The available data suggests that spiro-pyrrolidine and spiro-γ-lactone derivatives exhibit potent anticancer activity against a range of cancer cell lines, with some compounds showing low micromolar IC50 values. The 1-oxo-2-oxa-5-azaspiro[3.4]octane scaffold, as a key component of the cytotoxic natural product oxazolomycin, is expected to yield derivatives with significant antiproliferative effects. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this scaffold.

Antiviral Activity

The antiviral potential of spirocyclic compounds is another area of active investigation. The unique three-dimensional structures of these molecules can lead to novel interactions with viral targets.

Compound ClassVirusActivityReference
1-oxo-2-oxa-5-azaspiro[3.4]octane (as part of Oxazolomycin)Various virusesActive[1]
Spiro-β-lactamsHIVActive[10]
Spiro-oxetane UridinesHepatitis C, Dengue, ChikungunyaActive

Analysis: The parent natural product of the 1-oxo-2-oxa-5-azaspiro[3.4]octane system, oxazolomycin, displays antiviral activity. This suggests that synthetic derivatives based on this scaffold could be promising candidates for the development of novel antiviral agents. The demonstrated anti-HIV and anti-HCV activity of other spirocyclic systems further highlights the potential of this compound class in antiviral drug discovery.

Key Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated assays are essential. The following are detailed protocols for the in vitro evaluation of anticancer and antiviral activities.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

CellSeeding Seed cells in a 96-well plate CompoundTreatment Treat cells with test compounds CellSeeding->CompoundTreatment MTT_Addition Add MTT reagent CompoundTreatment->MTT_Addition Incubation Incubate to allow formazan formation MTT_Addition->Incubation Solubilization Solubilize formazan crystals Incubation->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance DataAnalysis Calculate IC50 values Absorbance->DataAnalysis CellMonolayer Prepare a confluent monolayer of host cells Infection Infect cell monolayer CellMonolayer->Infection VirusIncubation Incubate virus with test compounds VirusIncubation->Infection Overlay Add semi-solid overlay Infection->Overlay PlaqueFormation Incubate to allow plaque formation Overlay->PlaqueFormation Staining Stain and count plaques PlaqueFormation->Staining DataAnalysis Calculate percent inhibition and IC50 Staining->DataAnalysis

References

Safety Operating Guide

A Senior Application Scientist's Guide to Responsible Chemical Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 5-Oxa-2-azaspiro[3.4]octane hydrochloride

As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel chemical entities. While the focus is often on synthesis and application, the responsibility for the safe handling and disposal of these materials is a critical component of laboratory integrity and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond simple instructions to explain the scientific reasoning behind each procedural choice. Our goal is to ensure that every step you take is not only compliant but also fundamentally safe.

Hazard Identification and Immediate Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from closely related structural analogs provide a strong basis for risk assessment.

Compounds like 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride and 2-Oxa-6-azaspiro[3.4]octane are classified as irritants.[1][2][3] The hydrochloride salt form suggests acidic properties. Therefore, we must operate under the assumption that this compound presents the following hazards.

Hazard ClassificationGHS Hazard StatementPotential Effects
Skin Irritation (Category 2)H315: Causes skin irritationRedness, inflammation, or rash upon contact.
Eye Irritation (Category 2)H319: Causes serious eye irritationSignificant irritation, redness, and potential for damage if not promptly flushed.
Respiratory Irritation (STOT SE 3)H335: May cause respiratory irritationIrritation of the nose, throat, and lungs if dust or aerosols are inhaled.
Acute Oral Toxicity (Category 4)H302: Harmful if swallowedAdverse health effects if ingested.[4][5]

This profile mandates that this compound be treated as a hazardous chemical, requiring disposal through a dedicated hazardous waste stream.[4][5] Improper disposal, such as drain disposal without treatment, is a violation of regulations and poses a risk to environmental and public health.

The Disposal Workflow: A Decision-Based Approach

The correct disposal path depends on the quantity and form of the waste. The following diagram outlines the decision-making process for managing this compound waste.

G cluster_start Waste Generation Point cluster_quant Assess Quantity & Form cluster_proc Select Disposal Protocol cluster_end Final Disposition start Identify Waste: 5-Oxa-2-azaspiro[3.4]octane HCl quant Quantity & Form? start->quant bulk Protocol A: Bulk Waste Disposal quant->bulk  Bulk Material  (>5g) small Protocol B: Small Spill / Residue Neutralization (<5g) quant->small Small Quantity / Spill Residue (<5g) container Protocol C: Empty Container Disposal quant->container  Empty Contaminated  Container contractor Arrange Pickup by Licensed Waste Contractor bulk->contractor small->contractor trash Dispose as Regular Lab Glass/Plastic container->trash After Decontamination

Caption: Decision workflow for 5-Oxa-2-azaspiro[3.4]octane HCl disposal.

Detailed Disposal Protocols

Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR § 1910.1450) is mandatory.[6][7][8] This includes the use of a designated area for hazardous waste accumulation and the development of a written Chemical Hygiene Plan (CHP).[7][9]

Protocol A: Bulk Waste Disposal (>5 grams)

Bulk quantities of the compound or solutions containing significant amounts must be disposed of via a licensed hazardous waste contractor. On-site treatment of bulk quantities is not recommended due to the potential for uncontrolled exothermic reactions during neutralization.

Step-by-Step Procedure:

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE:

    • Safety glasses with side shields or goggles (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[2]

    • Chemical-resistant gloves (nitrile or neoprene). Dispose of contaminated gloves after use.[10]

    • A lab coat.

  • Containerization:

    • Place the solid waste or solution into a dedicated, sealable, and compatible hazardous waste container.[11][12][13] A high-density polyethylene (HDPE) container is suitable.

    • Causality: Never reuse a container that previously held an incompatible chemical (e.g., strong oxidizers, bases). Doing so could trigger a dangerous reaction inside the waste container. Chemical wastes must be segregated.[11][12]

  • Labeling:

    • Clearly label the container with the words "HAZARDOUS WASTE".[13]

    • List all chemical constituents by full name, including "this compound" and any solvents, with their approximate percentages.

    • Indicate the relevant hazards (Irritant, Harmful if Swallowed).

  • Storage:

    • Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[13]

    • Ensure the container is kept closed except when adding waste.[14]

  • Pickup:

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Protocol B: Small Spill / Residue Neutralization (<5 grams)

For minor spills or residual amounts, chemical neutralization can be a viable pre-treatment step to render the material less hazardous before collection. As a hydrochloride salt, the compound is acidic and can be neutralized with a weak base.

Step-by-Step Procedure:

  • PPE and Containment: Don the full PPE as described in Protocol A. If cleaning a spill, first absorb the material with an inert absorbent like sand, vermiculite, or silica gel.[1]

  • Prepare for Neutralization:

    • Transfer the compound or absorbent mixture to a suitable beaker or flask (e.g., borosilicate glass) with a magnetic stir bar.

    • Add a small amount of water to dissolve the solid.

    • Place the beaker in a secondary container (e.g., an ice bath) to manage any heat generated during the reaction.

  • Neutralization:

    • Slowly add a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to the stirring solution.

    • Causality: A weak base is used to control the reaction rate. Strong bases like sodium hydroxide could cause a rapid, highly exothermic reaction, leading to boiling and splashing. The reaction with bicarbonate/carbonate will produce CO₂ gas, so slow addition is critical to prevent vigorous foaming and overflow.

  • pH Monitoring:

    • Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base dropwise until the pH is stable within a neutral range (pH 6.0 - 8.0).[15] This is the self-validating step; a neutral pH confirms the acidic hazard has been eliminated.

  • Final Disposal:

    • The resulting neutralized slurry should be absorbed with an inert material (vermiculite), placed in a sealed and properly labeled hazardous waste container, and disposed of via your licensed waste contractor.[5]

    • Note: Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's EHS office and local regulations. While the primary acidic hazard is removed, the organic spirocyclic structure may still be subject to disposal regulations.[15][16]

Protocol C: Empty Container Disposal

An "empty" container that held this compound is not truly empty and must be decontaminated before disposal. The U.S. Environmental Protection Agency (EPA) has stringent rules for this under the Resource Conservation and Recovery Act (RCRA).[6]

Step-by-Step Procedure:

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., water or methanol).[12][16]

    • The volume of the solvent for each rinse should be approximately 10% of the container's volume.

    • Crucially, the rinsate from all three rinses is considered hazardous waste. [16]

  • Rinsate Collection:

    • Collect all three portions of the rinsate in a single, properly labeled hazardous waste container as described in Protocol A.

  • Final Container Disposal:

    • Once triple-rinsed, the container is considered decontaminated.

    • Obliterate or remove the original chemical label to prevent confusion.[16]

    • The container can now be disposed of as regular laboratory glass or plastic waste.

By following these detailed, science-backed protocols, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.